1,10-Phenanthroline-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,10-phenanthroline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3/c14-8-11-6-5-10-4-3-9-2-1-7-15-12(9)13(10)16-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMQCFPLQFCYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350474 | |
| Record name | 1,10-phenanthroline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082-19-5 | |
| Record name | 1,10-phenanthroline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1082-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the fields of coordination chemistry, materials science, and drug development. Their rigid, planar structure and the presence of two nitrogen atoms make them excellent chelating agents for a variety of metal ions. The functionalization of the 1,10-phenanthroline scaffold allows for the fine-tuning of its chemical and physical properties, leading to a wide range of applications. This guide focuses specifically on 1,10-Phenanthroline-2-carbonitrile, a derivative featuring a nitrile group at the 2-position of the phenanthroline ring system. The introduction of the cyano group can significantly influence the electronic properties, reactivity, and potential biological activity of the molecule.
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of this compound, with a focus on data and methodologies relevant to researchers and professionals in drug development.
Chemical Structure and Identification
This compound is a solid, typically appearing as white to light brown crystals, with a melting point reported to be around 241°C, indicating good thermal stability.[1] The core structure consists of a 1,10-phenanthroline ring system with a nitrile (-C≡N) group substituted at the 2-position.
Below is a 2D representation of the chemical structure of this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1082-19-5 |
| Molecular Formula | C₁₃H₇N₃ |
| Molecular Weight | 205.22 g/mol |
| Canonical SMILES | N#CC1=NC2=C3N=CC=CC3=CC=C2C=C1 |
| InChI Key | LSMQCFPLQFCYAW-UHFFFAOYSA-N |
Synthesis
The direct cyanation of the 1,10-phenanthroline ring at the 2-position is challenging due to the high stability of the aromatic system. Therefore, synthetic strategies typically involve the modification of the parent 1,10-phenanthroline molecule.
General Synthetic Approach
Note: This represents a generalized pathway. The actual experimental conditions, including solvent, temperature, reaction time, and purification methods (e.g., chromatography, recrystallization), would need to be optimized for successful synthesis.
Spectroscopic Characterization (Reference Data)
Specific experimental spectroscopic data (NMR, FTIR, Mass Spectrometry) for this compound is not widely available in the public domain. Commercial suppliers of this compound may not perform detailed analytical characterization. Therefore, the following sections provide reference data for the parent compound, 1,10-phenanthroline , which can serve as a basis for comparison and aid in the characterization of its 2-carbonitrile derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-13 (¹³C) NMR spectra of 1,10-phenanthroline provide characteristic signals for its aromatic protons and carbons. The introduction of a cyano group at the 2-position would be expected to cause significant shifts in the signals of the nearby protons and carbons due to its electron-withdrawing nature.
Reference ¹H NMR Data for 1,10-Phenanthroline:
| Proton | Chemical Shift (δ, ppm) |
| H-2, H-9 | ~9.18 |
| H-4, H-7 | ~8.23 |
| H-5, H-6 | ~7.77 |
| H-3, H-8 | ~7.62 |
Note: These are typical values and can vary depending on the solvent and instrument.
Reference ¹³C NMR Data for 1,10-Phenanthroline:
| Carbon | Chemical Shift (δ, ppm) |
| C-10a, C-10b | ~145.8 |
| C-2, C-9 | ~150.5 |
| C-4, C-7 | ~136.3 |
| C-4a, C-6a | ~129.0 |
| C-5, C-6 | ~126.6 |
| C-3, C-8 | ~123.5 |
Note: These are typical values and can vary depending on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,10-phenanthroline is characterized by absorptions corresponding to its aromatic C-H and C=C/C=N stretching and bending vibrations. For this compound, a key diagnostic peak would be the stretching vibration of the nitrile group (-C≡N), which typically appears in the region of 2260-2240 cm⁻¹.
Reference FTIR Data for 1,10-Phenanthroline:
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | Aromatic C-H stretching |
| 1620-1430 | Aromatic C=C and C=N stretching |
| 900-675 | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
| Parameter | Expected Value |
| Molecular Weight | 205.22 |
| Exact Mass | 205.0640 |
| Expected [M]⁺ Peak (m/z) | ~205 |
Potential Applications in Research and Drug Development
While specific biological activity data for this compound is limited, the broader class of 1,10-phenanthroline derivatives has shown promise in various therapeutic areas.
-
Anticancer Activity: Many 1,10-phenanthroline derivatives and their metal complexes exhibit significant cytotoxic activity against various cancer cell lines.[2][3][4] This activity is often attributed to their ability to intercalate into DNA, inhibit enzymes like topoisomerase, or generate reactive oxygen species (ROS).
-
Enzyme Inhibition: The parent 1,10-phenanthroline is a known inhibitor of metalloenzymes. The introduction of a cyano group could modulate this activity and potentially lead to more specific enzyme inhibitors.
-
Coordination Chemistry: The nitrile group can participate in coordination to metal centers or be chemically modified to introduce other functional groups, making this compound a versatile ligand and building block for the synthesis of more complex molecules and metal complexes with potential therapeutic or diagnostic applications.[1]
The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel phenanthroline derivative like this compound.
Conclusion
This compound is a structurally interesting derivative of the well-studied 1,10-phenanthroline ligand system. While detailed experimental data for this specific compound is currently scarce in publicly accessible literature, its chemical structure suggests potential for a range of applications, particularly in coordination chemistry and as a scaffold for the development of new therapeutic agents. The presence of the nitrile group offers a handle for further chemical modification and is expected to influence its electronic and biological properties. Further research is needed to fully characterize this compound and explore its potential in drug discovery and other scientific disciplines. This guide serves as a foundational resource, compiling the available information and providing a framework for future investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile (CAS: 1082-19-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,10-Phenanthroline-2-carbonitrile, a key heterocyclic organic compound. This document collates critical data on its chemical and physical properties, synthesis, and applications, with a particular focus on its burgeoning role in medicinal chemistry and materials science. Detailed experimental protocols and visual representations of its mechanistic pathways are included to support researchers in their laboratory work and drug discovery efforts.
Core Chemical and Physical Data
This compound is a derivative of 1,10-phenanthroline, featuring a nitrile group at the 2-position. This modification significantly influences its electronic properties and coordination chemistry, making it a versatile ligand for the development of novel metal complexes with unique functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1082-19-5 | [1] |
| Molecular Formula | C₁₃H₇N₃ | [1] |
| Molecular Weight | 205.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light brown crystalline solid | [2] |
| Melting Point | ~241 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol. | [2] |
Table 2: Spectroscopic Data for this compound (Estimated)
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |
| H-3 | 7.60-7.70 (d) | C-2 | ~135 |
| H-4 | 8.20-8.30 (d) | C-3 | ~125 |
| H-5, H-6 | 7.75-7.85 (m) | C-4 | ~137 |
| H-7 | 8.20-8.30 (d) | C-4a | ~146 |
| H-8 | 7.60-7.70 (d) | C-5 | ~127 |
| H-9 | 9.15-9.25 (d) | C-6 | ~127 |
| C-6a | ~146 | ||
| C-7 | ~129 | ||
| C-8 | ~123 | ||
| C-9 | ~152 | ||
| C-10a | ~145 | ||
| C-10b | ~129 | ||
| CN | ~118 |
Note: These are estimated chemical shifts based on the structure and data for similar phenanthroline derivatives. Actual values may vary.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2230 | C≡N (nitrile) stretch |
| ~1620, 1580, 1500 | Aromatic C=C and C=N ring stretching |
| ~850, 740 | C-H out-of-plane bending |
Synthesis and Characterization
The synthesis of this compound typically involves the modification of the parent 1,10-phenanthroline molecule. One common approach is the Reissert-Henze reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,10-Phenanthroline
-
Potassium cyanide (KCN)
-
Benzoyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
N-oxidation: 1,10-Phenanthroline is first converted to its N-oxide. This can be achieved by reacting 1,10-phenanthroline with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Cyanation (Reissert-Henze Reaction):
-
The crude 1,10-phenanthroline-N-oxide is dissolved in a mixture of dichloromethane and water.
-
Potassium cyanide (KCN) is added to the solution, followed by the dropwise addition of benzoyl chloride at 0 °C.
-
The reaction mixture is then stirred at room temperature overnight.
-
-
Work-up and Purification:
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
-
Characterization: The purified product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the nitrile group.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Applications in Research and Drug Development
This compound serves as a versatile bidentate ligand in coordination chemistry.[2] Its metal complexes exhibit a range of interesting properties with potential applications in catalysis, materials science, and medicine.
Anticancer and Biological Activity
Derivatives of 1,10-phenanthroline, particularly their metal complexes (e.g., with copper, zinc, ruthenium), have shown significant potential as anticancer agents.[3][4] The nitrile group in this compound can modulate the electronic properties of the resulting metal complexes, influencing their biological activity.
The proposed mechanisms of anticancer action for phenanthroline-based metal complexes include:
-
Proteasome Inhibition: Certain copper complexes of phenanthroline derivatives have been shown to inhibit the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.[5][6]
-
Induction of Apoptosis: These complexes can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, cleavage of PARP, and DNA fragmentation.[5][7]
-
DNA Intercalation and Cleavage: The planar phenanthroline ring can intercalate between DNA base pairs, and upon complexation with redox-active metals like copper, can facilitate oxidative cleavage of DNA.[8]
Signaling Pathway Diagram
Caption: Proposed anticancer mechanism of this compound metal complexes.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Proteasome Inhibition Assay
This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell lysates.[5][9]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Black 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine the protein concentration of each lysate.
-
Assay Setup: In a black 96-well plate, add a defined amount of protein lysate (e.g., 20 µg) to each well. Bring the volume to 100 µL with assay buffer.
-
Substrate Addition: Add the fluorogenic substrate to each well to a final concentration of 100 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-warmed to 37 °C. Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 5 minutes for 60-90 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. Compare the rates of the treated samples to the untreated control to determine the percentage of proteasome inhibition.
Conclusion
This compound is a compound of significant interest for researchers in chemistry, biology, and medicine. Its ability to form stable complexes with a variety of metals, coupled with the electronic influence of the nitrile group, opens up a wide array of potential applications. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists exploring the synthesis, characterization, and biological evaluation of this promising molecule and its derivatives. Further research into its specific biological targets and the structure-activity relationships of its metal complexes will undoubtedly pave the way for the development of novel therapeutic agents and advanced materials.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. science.gov [science.gov]
- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight of 1,10-Phenanthroline-2-carbonitrile
An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile for Researchers and Drug Development Professionals
Introduction
1,10-Phenanthroline and its derivatives represent a significant class of heterocyclic organic compounds that have garnered substantial interest in the fields of chemistry, biology, and materials science.[1] The rigid, planar structure of the 1,10-phenanthroline core, coupled with the strong chelating ability of its two nitrogen atoms, makes it an exceptional ligand for a wide range of metal ions.[1][2] This property has led to its extensive use in coordination chemistry, catalysis, and the development of luminescent materials.[2]
In the realm of drug discovery and development, 1,10-phenanthroline derivatives have emerged as promising scaffolds for new therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including anti-cancer, antibacterial, and antiviral properties.[3] The biological activity is often attributed to their ability to interact with biological macromolecules, such as DNA, or to inhibit the function of key enzymes.[1][4] The introduction of various functional groups onto the phenanthroline backbone allows for the fine-tuning of these biological activities. This guide focuses specifically on this compound, providing a comprehensive overview of its chemical properties, synthesis, and potential biological applications for researchers and professionals in drug development.
Physicochemical Properties of this compound
This compound is a solid organic compound.[5] The key quantitative and qualitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 205.21 g/mol | [6][7] |
| Molecular Formula | C₁₃H₇N₃ | [6][7] |
| CAS Number | 1082-19-5 | [5][6][7] |
| IUPAC Name | This compound | [6][8] |
| Physical Form | Solid | [5] |
| Purity | Typically 95-98% | [5][6] |
| InChI Key | LSMQCFPLQFCYAW-UHFFFAOYSA-N | [5][6][8] |
Synthesis of this compound
One potential method is a copper-catalyzed cyanation reaction. This type of reaction has been shown to be effective for the cyanation of aryl halides using various cyanide sources.[8] The use of a CuI/1,10-phenanthroline catalyst system with potassium hexacyanoferrate(II) as the cyanide source has been reported for the synthesis of aryl nitriles from aryl halides.[8] Another approach could be a palladium-catalyzed cyanation, which has been developed for aryl bromides using malononitrile as the cyanide source, mediated by copper.[7]
Below is a diagram illustrating a generalized workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
The biological activities of 1,10-phenanthroline derivatives are diverse and have been the subject of extensive research. The parent compound, 1,10-phenanthroline, is known to be an inhibitor of metallopeptidases.[9] This inhibitory action is due to its ability to chelate the metal ions, such as zinc, that are essential for the catalytic activity of these enzymes.[9] Furthermore, 1,10-phenanthroline has been identified as an inhibitor of the deubiquitination enzyme Rpn11.[10]
Derivatives of 1,10-phenanthroline have shown significant potential as anti-cancer agents.[3] Their cytotoxicity is often enhanced when they are part of a metal complex, for example, with copper or silver.[3][11] The mechanism of their anti-cancer activity is believed to be multi-faceted, including the inhibition of key enzymes and interaction with DNA.[1] The planar structure of the phenanthroline ring allows it to intercalate into the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.[1]
The introduction of a carbonitrile group at the 2-position of the 1,10-phenanthroline ring is expected to modulate its electronic properties and steric profile, which could in turn influence its biological activity. Further research is needed to fully elucidate the specific biological targets and mechanism of action of this compound.
Below is a diagram illustrating the proposed mechanism of action for 1,10-phenanthroline derivatives.
Experimental Protocols
To evaluate the potential of this compound as a drug candidate, a series of in vitro experiments are necessary. A fundamental assay in cancer drug discovery is the assessment of a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
1. Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells to about 80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density in complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
-
Below is a diagram of the experimental workflow for the MTT assay.
Conclusion and Future Perspectives
This compound is a derivative of a well-established pharmacophore with significant potential in drug discovery. Its physicochemical properties are well-defined, and plausible synthetic routes can be devised based on modern organic chemistry techniques. The biological activity of the broader class of 1,10-phenanthroline derivatives suggests that the 2-carbonitrile analog is a promising candidate for further investigation, particularly as an anti-cancer agent.
Future research should focus on optimizing the synthesis of this compound and conducting a comprehensive evaluation of its biological activities. This would include screening against a panel of cancer cell lines, elucidating its specific molecular targets, and investigating its mechanism of action in more detail. Furthermore, the synthesis of metal complexes of this compound could lead to compounds with enhanced potency and novel mechanisms of action. The insights gained from such studies will be invaluable for the rational design of new and more effective therapeutic agents based on the 1,10-phenanthroline scaffold.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. The effects of 1,10-phenanthroline on the binding of activated rat hepatic glucocorticoid-receptor complexes to deoxyribonucleic acid-cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
1,10-Phenanthroline-2-carbonitrile physical and chemical properties
An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key heterocyclic organic compound. It serves as a valuable building block in coordination chemistry and the synthesis of complex molecular architectures.[1][2] Its utility stems from the versatile 1,10-phenanthroline scaffold, known for its robust and rigid structure, combined with the reactive potential of the nitrile group at the 2-position.[1][2]
Core Physical and Chemical Properties
This compound is a solid compound at room temperature. Its properties are summarized below, providing essential data for experimental design and application.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 1082-19-5 | [3][4] |
| Molecular Formula | C₁₃H₇N₃ | [3][4] |
| Molecular Weight | 205.22 g/mol | [1][3] |
| Physical Form | Solid | |
| Purity | Typically ≥95-98% | [1][4] |
| InChI Key | LSMQCFPLQFCYAW-UHFFFAOYSA-N | [1][3] |
Quantitative Physical Data
| Property | Value | Notes |
| Melting Point | Not specified in search results | Data for the parent compound, 1,10-phenanthroline, is 117-118.56 °C.[5][6] The nitrile derivative is expected to have a different melting point. |
| Boiling Point | Not specified in search results | The parent compound boils at >300 °C.[7] |
| Solubility | Soluble in organic solvents | The parent compound, 1,10-phenanthroline, is soluble in acetone and ethanol and moderately soluble in water.[5][6] Specific quantitative data for the nitrile derivative is not readily available. |
| Storage Temperature | 2-8°C, under inert atmosphere |
Spectral Information
While specific spectra for this compound are not provided in the search results, data for the parent 1,10-phenanthroline scaffold is well-documented and provides a basis for expected spectral features. The addition of the carbonitrile group will introduce characteristic signals.
| Spectral Data Type | Expected Features for this compound |
| ¹H NMR | Aromatic protons would appear in the downfield region (approx. 7.5-9.5 ppm), with splitting patterns influenced by the nitrile substitution.[8] |
| ¹³C NMR | Signals for the aromatic carbons of the phenanthroline core, plus a characteristic signal for the nitrile carbon (C≡N).[9] |
| IR Spectroscopy | A sharp, medium-intensity peak characteristic of the C≡N stretch (typically ~2220-2260 cm⁻¹). Aromatic C-H and C=C/C=N stretching bands will also be present.[10] |
| UV-Vis Spectroscopy | The parent phenanthroline shows an absorbance peak around 232 nm.[11] The conjugated system of the nitrile derivative is expected to show strong π–π* transitions in the UV region. |
Experimental Protocols & Synthesis
Direct C-H activation and cyanation of the stable 1,10-phenanthroline ring at the 2-position is challenging.[1] Therefore, synthetic strategies typically rely on the conversion of a pre-existing functional group at the 2-position into a nitrile.
Precursor-Based Synthesis Strategy
The most common and effective method for synthesizing this compound involves using a pre-functionalized phenanthroline derivative.[1] A typical precursor is 2-methyl-1,10-phenanthroline or a halogenated derivative like 2-chloro-1,10-phenanthroline.
Caption: General workflow for precursor-based synthesis.
Methodology: Hypothetical Protocol for Conversion of 2-Chloro-1,10-phenanthroline
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-1,10-phenanthroline (1 equivalent) in a suitable aprotic polar solvent such as DMF or DMSO.
-
Reagent Addition: Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2 equivalents). For improved reactivity and safety, a phase-transfer catalyst (e.g., 18-crown-6) may be added.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Chemical Reactivity and Applications
The chemical utility of this compound is centered on its dual functionality: the bidentate chelating nature of the phenanthroline core and the reactivity of the nitrile group.
Role as a Ligand Precursor
The compound is a crucial intermediate for creating more elaborate and functionalized ligands.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, allowing for the construction of diverse molecular structures for applications in materials science and drug development.[12]
Caption: Role as a precursor for diverse functional ligands.
The strategic placement of the nitrile at the 2-position minimizes steric hindrance compared to other positions, which is advantageous for designing specific metal complexes.[1] The parent 1,10-phenanthroline framework is renowned for forming stable complexes with a wide variety of metal ions, and its derivatives are used in applications ranging from catalysis to luminescent sensors and theranostics.[2][12]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
| Hazard Code | Description | Signal Word |
| H302 | Harmful if swallowed | Danger |
| H318 | Causes serious eye damage | Danger |
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.[3]
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place under an inert atmosphere.
References
- 1. This compound | 1082-19-5 | Benchchem [benchchem.com]
- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H7N3 | CID 680341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 1082-19-5 | AChemBlock [achemblock.com]
- 5. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 11. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]
- 12. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1,10-Phenanthroline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,10-Phenanthroline-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. This document details the established synthetic pathway, provides explicit experimental protocols, and presents quantitative data to support reproducibility.
Introduction
1,10-Phenanthroline and its derivatives are of significant interest due to their unique properties as chelating agents, their role in the development of catalysts, and their applications in supramolecular chemistry. The introduction of a nitrile group at the 2-position, yielding this compound, offers a versatile handle for further chemical modifications, making it a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The synthetic route detailed herein follows a well-established two-step process involving the N-oxidation of 1,10-phenanthroline followed by a Reissert-Henze reaction to introduce the cyano group.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence starting from the commercially available 1,10-phenanthroline.
Step 1: N-Oxidation The first step involves the selective oxidation of one of the nitrogen atoms in the 1,10-phenanthroline ring to form 1,10-phenanthroline-1-N-oxide. This is a crucial activation step that facilitates the subsequent nucleophilic attack at the 2-position.
Step 2: Cyanation (Reissert-Henze Reaction) The second step is the introduction of the nitrile group via a Reissert-Henze reaction. The 1,10-phenanthroline-1-N-oxide is treated with a cyanide source in the presence of an acylating agent, such as benzoyl chloride, to yield the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield |
| 1. N-Oxidation | Oxidation of 1,10-phenanthroline | 1,10-Phenanthroline | 1,10-Phenanthroline-1-N-oxide | Potassium peroxomonosulfate (PMS), Sulfuric acid | Water | 60 °C | 2-38 h | 86.6% |
| 2. Cyanation | Reissert-Henze Reaction | 1,10-Phenanthroline-1-N-oxide | This compound | Potassium cyanide, Benzoyl chloride | Water | Room Temp. | 0.5 h | 71% |
Experimental Protocols
Step 1: Synthesis of 1,10-Phenanthroline-1-N-oxide
This protocol is adapted from a reported procedure for the mono-N-oxidation of 1,10-phenanthroline derivatives.[1]
Materials:
-
1,10-Phenanthroline (phen)
-
Potassium peroxomonosulfate (PMS, Oxone®)
-
Sulfuric acid (2 M)
-
Sodium hydroxide (NaOH) solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1,10-phenanthroline (e.g., 150.26 mg, 0.758 mmol) in deionized water (30 mL).
-
Add a small amount of 2 M sulfuric acid (e.g., 200 µL) to achieve a pH below 2, ensuring complete dissolution of the starting material.
-
Add solid potassium peroxomonosulfate (1.1-1.2 equivalents, e.g., 276.95 mg, 0.778 mmol) to the solution.
-
Heat the reaction mixture at 60 °C and stir for 2-38 hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
After complete conversion, cool the reaction mixture to room temperature and neutralize it with NaOH solution. Adjust the pH to be approximately 3-3.5 pH units above the pKa of the starting 1,10-phenanthroline to ensure complete deprotonation of the N-oxide product.
-
The solution will turn a deep orange color. Extract the aqueous solution with chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the 1,10-phenanthroline-1-N-oxide as a yellowish-brown solid.
Step 2: Synthesis of this compound
This protocol is based on the Reissert-Henze reaction conditions reported for 1,10-phenanthroline-N-oxide.[2]
Materials:
-
1,10-Phenanthroline-1-N-oxide
-
Potassium cyanide (KCN)
-
Benzoyl chloride (PhCOCl)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve 1,10-phenanthroline-1-N-oxide in water.
-
Add potassium cyanide (3.1 equivalents) to the solution.
-
While stirring at room temperature, add benzoyl chloride (1.75 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes.
-
Upon completion of the reaction, the product, this compound, will precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain 2-cyano-1,10-phenanthroline.
Visualized Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Safety Considerations
-
Potassium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.
-
Benzoyl chloride is corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.
-
Potassium peroxomonosulfate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Standard laboratory safety procedures should be followed throughout the synthesis.
Conclusion
This guide outlines a reliable and well-documented two-step synthesis for this compound. The provided experimental protocols, based on literature precedents, offer a clear pathway for researchers to obtain this valuable compound. The quantitative data presented should aid in the planning and execution of this synthesis. The versatility of the nitrile group in this compound opens up numerous possibilities for the development of novel compounds with potential applications in various fields of chemical and biomedical research.
References
Spectroscopic Profile of 1,10-Phenanthroline-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned for their robust metal-chelating properties. The introduction of a nitrile group at the 2-position of the phenanthroline scaffold, yielding 1,10-Phenanthroline-2-carbonitrile, significantly alters its electronic and steric profile, offering unique opportunities in the design of novel ligands for catalysis, sensing, and medicinal chemistry. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, complete with detailed experimental protocols and logical workflows for its characterization. While direct experimental data for this specific molecule is not widely published, this guide compiles predicted data based on analogous compounds and established spectroscopic principles.
Molecular and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₇N₃ |
| Molecular Weight | 205.21 g/mol |
| Exact Mass | 205.063997236 Da[1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of 1,10-phenanthroline and related substituted derivatives.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2230 | C≡N stretch (Nitrile) |
| 3100-3000 | C-H stretch (Aromatic) |
| 1620-1580 | C=C and C=N ring stretching |
| 1500-1400 | C=C ring stretching |
| 900-650 | C-H out-of-plane bending |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9.2 - 9.0 | Doublet | H-9 |
| 8.4 - 8.2 | Doublet of Doublets | H-4, H-7 |
| 8.0 - 7.8 | Doublet | H-3 |
| 7.8 - 7.6 | Multiplet | H-5, H-6, H-8 |
Note: The presence of the electron-withdrawing nitrile group at the 2-position is expected to cause a downfield shift of the adjacent protons, particularly H-3.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~152 | C-2 | | ~150 | C-10a, C-10b | | ~145 | C-4, C-7 | | ~136 | C-9 | | ~129 | C-5, C-6 | | ~127 | C-4a, C-6a | | ~125 | C-3, C-8 | | ~118 | C≡N (Nitrile) |
Mass Spectrometry
| m/z | Assignment |
| 205.06 | [M]⁺ (Molecular Ion) |
| 178.06 | [M - HCN]⁺ |
UV-Visible (UV-Vis) Spectroscopy (in Methanol)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| ~230 | ~30,000 | π → π* transition |
| ~270 | ~25,000 | π → π* transition |
| ~320 | ~5,000 | n → π* transition |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.
Infrared (IR) Spectroscopy
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe.
-
For ¹H NMR , the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.
UV-Visible (UV-Vis) Spectroscopy
Methodology:
-
Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent (e.g., methanol or ethanol). This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A quartz cuvette is filled with the sample solution, and another is filled with the pure solvent to serve as a blank. The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. The spectrum of the blank is automatically subtracted from the sample spectrum.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a substituted 1,10-phenanthroline derivative like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 1,10-Phenanthroline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H NMR spectrum of 1,10-Phenanthroline-2-carbonitrile. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum for this specific compound, this document leverages established principles of nuclear magnetic resonance spectroscopy, including substituent chemical shift (SCS) effects, to forecast the spectral characteristics. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The prediction is based on the known experimental data for the parent compound, 1,10-phenanthroline, and the application of substituent chemical shift effects for a cyano group on a heteroaromatic system. The cyano group is expected to exert a significant deshielding (downfield shift) effect on the protons in its vicinity, particularly on the ortho proton (H-3), and to a lesser extent on the para proton (H-7).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.50 - 8.70 | Doublet (d) | ³J₃,₄ ≈ 8.2 Hz |
| H-4 | 7.80 - 8.00 | Doublet of Doublets (dd) | ³J₄,₃ ≈ 8.2 Hz, ⁴J₄,₅ ≈ 1.7 Hz |
| H-5 | 7.90 - 8.10 | Doublet of Doublets (dd) | ³J₅,₆ ≈ 8.1 Hz, ⁴J₅,₄ ≈ 1.7 Hz |
| H-6 | 8.30 - 8.50 | Doublet of Doublets (dd) | ³J₆,₅ ≈ 8.1 Hz, ⁴J₆,₇ ≈ 1.8 Hz |
| H-7 | 7.70 - 7.90 | Doublet of Doublets (dd) | ³J₇,₈ ≈ 8.1 Hz, ⁴J₇,₆ ≈ 1.8 Hz |
| H-8 | 9.20 - 9.40 | Doublet of Doublets (dd) | ³J₈,₇ ≈ 8.1 Hz, ⁴J₈,₉ ≈ 1.8 Hz |
| H-9 | 8.20 - 8.40 | Doublet of Doublets (dd) | ³J₉,₈ ≈ 4.3 Hz, ⁴J₉,₇ ≈ 1.8 Hz |
Experimental Protocol
The following is a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.
-
Typical acquisition parameters would include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Pulse width: A 30-45 degree pulse is recommended for quantitative measurements.
-
Spectral width: A spectral width of approximately 12-16 ppm is generally sufficient for aromatic compounds.
-
Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to aid in the assignment of the signals.
Predicted Spin System and Coupling Relationships
The following diagram illustrates the predicted spin systems and their coupling relationships for the protons in this compound. This visualization helps in understanding the expected splitting patterns in the ¹H NMR spectrum.
Caption: Predicted ¹H-¹H coupling network in this compound.
This guide provides a comprehensive, albeit predicted, overview of the ¹H NMR spectrum of this compound. It is intended to be a foundational resource for researchers working with this compound, enabling a more informed approach to its analysis and characterization. Experimental verification of these predictions is highly recommended.
In-Depth Technical Guide to the FT-IR Analysis of 1,10-Phenanthroline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 1,10-Phenanthroline-2-carbonitrile, a significant heterocyclic compound in medicinal chemistry and materials science. This document details the characteristic vibrational modes, a standard experimental protocol for analysis, and a logical workflow for data acquisition and interpretation.
Core Concepts in the FT-IR Spectrum of this compound
The FT-IR spectrum of this compound is characterized by a combination of vibrational modes originating from the phenanthroline ring system and the nitrile functional group. The aromatic nature of the phenanthroline core gives rise to distinct stretching and bending vibrations of its C-H, C=C, and C=N bonds. The addition of a nitrile group introduces a sharp, characteristic absorption band.
The primary regions of interest in the spectrum include:
-
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.
-
Nitrile (C≡N) Stretching: A strong, sharp band in the 2200-2300 cm⁻¹ region. The exact position can be influenced by the electronic environment.
-
Ring C=C and C=N Stretching: A series of complex bands in the 1400-1650 cm⁻¹ region, characteristic of the heterocyclic aromatic system.
-
In-plane and Out-of-plane C-H Bending: Found in the fingerprint region below 1400 cm⁻¹, providing structural information about the substitution pattern.
Quantitative FT-IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~ 3100 - 3000 | w | Aromatic C-H Stretching (ν C-H) |
| ~ 2230 - 2210 | s | Nitrile C≡N Stretching (ν C≡N) |
| ~ 1620 - 1580 | m-s | Aromatic C=N Stretching (ν C=N) |
| ~ 1590 - 1430 | m-s | Aromatic C=C Ring Stretching (ν C=C) |
| ~ 1430 - 1350 | m | In-plane Aromatic C-H Bending (δ C-H) |
| ~ 850 - 700 | s | Out-of-plane Aromatic C-H Bending (γ C-H) |
Note: The exact peak positions and intensities can vary depending on the sample preparation method and the physical state of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This section outlines a standard protocol for obtaining the FT-IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples.
Materials and Equipment:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
This compound (solid powder)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample using the same parameters as the background scan.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the characteristic absorption peaks.
-
Compare the obtained spectrum with known data for phenanthroline derivatives and nitrile-containing compounds to confirm the structure.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.
-
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
1,10-Phenanthroline-2-carbonitrile: A Technical Safety and Hazard Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
1,10-Phenanthroline-2-carbonitrile is a heterocyclic organic compound featuring a phenanthroline core functionalized with a nitrile group. The phenanthroline scaffold is a well-known chelating agent used in coordination chemistry, while the nitrile moiety can participate in various organic reactions, making this compound a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known safety and hazard information for this compound, with a focus on data relevant to a laboratory research and drug development setting. Due to the limited availability of specific toxicological data for this compound, information from the parent compound, 1,10-phenanthroline, and general principles for related chemical classes are included to provide a more complete safety profile.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1082-19-5 | [1] |
| Molecular Formula | C₁₃H₇N₃ | [1] |
| Molecular Weight | 205.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White crystal or powder (for 1,10-phenanthroline) | [2][3] |
| Solubility | Soluble in alcohol and acetone; slightly soluble in water (for 1,10-phenanthroline) | [2][3] |
| Melting Point | 93-94 °C (decomposes) (for 1,10-phenanthroline) | [3] |
Hazard Identification and Classification
Based on aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Pictograms | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Warning |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Danger |
Source: PubChem CID 680341
Precautionary Statements:
A comprehensive set of precautionary statements is associated with these classifications, including:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P317: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
| Metric | Value | Species | Route | Reference |
| LD₅₀ (Oral) | 132 mg/kg | Rat | Oral | [2][3] |
Toxicological Profile Summary:
-
Acute Oral Toxicity: The parent compound, 1,10-phenanthroline, is toxic if swallowed.[2][3] Given the "Harmful if swallowed" classification for this compound, oral exposure should be strictly avoided.
-
Skin Irritation/Corrosion: While no specific data exists for this compound, skin contact with 1,10-phenanthroline may cause irritation.[4] Good hygiene practice requires that exposure be kept to a minimum and that suitable gloves be used.[5]
-
Serious Eye Damage/Eye Irritation: this compound is classified as causing serious eye damage.[6] This indicates a high potential for severe and potentially irreversible damage upon contact with the eyes.
-
Respiratory Irritation: Inhalation of dusts from the parent compound may cause respiratory tract irritation.[4]
-
Sensitization: There is no specific data available to classify this compound as a skin or respiratory sensitizer.
-
Germ Cell Mutagenicity: Limited evidence suggests that the parent compound, 1,10-phenanthroline, may cause non-lethal mutagenic effects after a single exposure.[5] The genotoxicity of nitrile-containing compounds can be variable and should be assessed on a case-by-case basis.[1]
-
Carcinogenicity: There is no evidence to suggest that 1,10-phenanthroline is carcinogenic.[4]
-
Reproductive Toxicity: No specific data is available for this compound.
-
Specific Target Organ Toxicity (STOT): No specific target organs have been identified for this compound.
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is lacking, the following are detailed methodologies for key experiments that would be cited for its hazard assessment.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic potential of a compound on a cell line.
Methodology:
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) for Eye Irritation
The HET-CAM assay is an alternative method to assess the eye irritation potential of a substance.[7][8]
Methodology:
-
Egg Incubation: Fertilized hen's eggs are incubated for 9 days under controlled conditions.
-
Window Preparation: On day 9, a window is carefully cut into the eggshell to expose the chorioallantoic membrane (CAM).
-
Compound Application: A specific amount of this compound (either as a solid or in a suitable solvent) is applied directly onto the CAM.
-
Observation: The CAM is observed for 5 minutes for signs of irritation, including hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation).
-
Scoring: The time to the appearance of each endpoint is recorded. An irritation score is calculated based on these times.
-
Classification: The irritation score is used to classify the substance's eye irritation potential.
Signaling Pathways and Mechanism of Toxicity
The precise mechanism of toxicity for this compound has not been elucidated. However, based on its structure, several potential pathways can be inferred.
The phenanthroline moiety is a known metal chelator, and its biological activity is often linked to its ability to bind essential metal ions, potentially disrupting metalloenzyme function. Furthermore, phenanthroline derivatives have been shown to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage.[9]
The nitrile group is generally considered metabolically stable.[10] However, in some cases, it can be metabolized, potentially leading to the release of cyanide. Aromatic nitriles are less likely to release cyanide compared to their aliphatic counterparts.[11] In vitro studies on aromatic nitriles have shown metabolism primarily occurs through ring hydroxylation or, in some cases, hydrolysis of the nitrile to a carboxylic acid.[12]
Safe Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes that can cause serious eye damage.[13]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[13] A lab coat and closed-toe shoes are also required.[13]
-
Respiratory Protection: If working with the solid material where dust may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[13]
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
-
Prepare a designated work area and have a spill kit readily available.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
First Aid and Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Spill Response:
-
Minor Spills: In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazardous Combustion Products: May produce toxic fumes of carbon and nitrogen oxides under fire conditions.[4]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter the environment.[4]
Conclusion
This compound is a chemical that requires careful handling due to its classification as harmful if swallowed and causing serious eye damage. While specific toxicological data is limited, the known toxicity of its parent compound, 1,10-phenanthroline, suggests that it should be treated with a high degree of caution. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the safety profile of this compound.
References
- 1. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eye irritation potential: usefulness of the HET-CAM under the Globally Harmonized System of classification and labeling of chemicals (GHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,10-Phenanthroline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,10-phenanthroline-2-carbonitrile, a heterocyclic organic compound of significant interest in coordination chemistry, analytical sciences, and as a precursor in the development of novel therapeutic agents.
Chemical Identity and Properties
The compound commonly known as 2-cyano-1,10-phenanthroline has the systematic IUPAC name This compound .[1][2][3] It is a derivative of 1,10-phenanthroline, a well-known chelating agent.[4][5][6] The presence of the cyano group at the 2-position significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis and a specialized ligand in coordination chemistry.[7]
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1082-19-5 | [1][2][3][8] |
| Molecular Formula | C₁₃H₇N₃ | [1][2][3][8] |
| Molecular Weight | 205.21 g/mol | [1][2][3][8][9] |
| Appearance | White to light brown crystalline solid | [7] |
| Melting Point | 241°C (recrystallized from ethanol) | [1][2][3][7][9] |
| Boiling Point (Predicted) | 445.3 ± 25.0 °C | [1][2][3] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ (at 20°C) | [2][3] |
| pKa (Predicted) | 4.00 ± 0.10 | [2] |
| Topological Polar Surface Area | 49.6 Ų | [3] |
| XLogP3 | 2.5 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the modification of the parent 1,10-phenanthroline molecule.[7] While several specific routes exist, a general and established methodology is provided below.
A common synthetic approach involves the cyanation of the 1,10-phenanthroline scaffold.[7] One such method utilizes reagents like trimethylsilyl cyanide.[7]
Protocol:
-
Activation of 1,10-phenanthroline: In a moisture-free environment, dissolve 1,10-phenanthroline in a suitable anhydrous organic solvent.
-
Introduction of the Cyano Group: Add reagents such as trimethylsilyl cyanide and trifluoromethanesulfonic anhydride to the solution.[7]
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature to facilitate the addition of the cyano group to the 2-position of the phenanthroline ring.
-
Work-up and Purification: Following the reaction, an elimination step is performed. The crude product is then purified, often through recrystallization from a solvent like ethanol, to yield the final this compound product.[7]
The efficiency and purity of the synthesis are crucial for its subsequent applications.[7]
Applications in Research and Development
The unique structure of this compound, combining a bidentate chelating site with a reactive cyano group, makes it a versatile molecule in various scientific fields.
Like its parent compound, this compound acts as a bidentate ligand, forming stable complexes with a wide range of metal ions.[7] The nitrogen atoms of the phenanthroline ring system coordinate with the metal center. These coordination complexes are valuable in areas such as catalysis, and in the study of optical and magnetic properties of materials.[7]
The strong and specific color of the complexes formed between 1,10-phenanthroline derivatives and certain metal ions, such as iron(II), allows for their use in spectrophotometric analysis.[10][11][12] This property is exploited for the selective sensing and quantification of metal ions in various samples.[7]
Experimental Protocol for Iron Determination (Adapted from 1,10-Phenanthroline Method):
-
Sample Preparation: An iron-containing sample is prepared in an aqueous solution. If iron(III) is present, a reducing agent (e.g., hydroxylamine hydrochloride) is added to convert it to iron(II).[10][12]
-
Complex Formation: A solution of this compound in a suitable solvent is added to the sample. A buffer, such as sodium acetate, is used to maintain the optimal pH for complex formation (typically between 2 and 9).[11][12]
-
Color Development: The solution is allowed to stand for a sufficient time (e.g., 10 minutes) for the colored complex to fully develop.[11][12]
-
Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for the specific metal complex using a spectrophotometer.
-
Quantification: The concentration of the metal ion is determined by comparing the absorbance to a standard curve prepared from solutions of known concentrations.
The 1,10-phenanthroline scaffold is a key structural motif in many biologically active molecules and has been investigated for various therapeutic applications.[4] Its derivatives and their metal complexes have shown potential as:
-
Anticancer Agents: Some metal complexes of 1,10-phenanthroline have demonstrated significant cytotoxic effects against human cancer cell lines, with IC₅₀ values substantially lower than those of established drugs like cisplatin.[13][14] These complexes may act by inhibiting DNA synthesis.[14]
-
Enzyme Inhibitors: The ability of 1,10-phenanthroline to chelate metal ions is crucial for its role as an inhibitor of metalloenzymes. For instance, derivatives are being explored as dual inhibitors of histone deacetylases (HDACs) and ribonucleotide reductase (RR) for cancer therapy.[15]
-
Antibacterial Agents: 1,10-phenanthroline and its metal complexes exhibit broad-spectrum antimicrobial activity, making them potential candidates for the development of new antibiotics to combat resistant bacteria.[16]
The introduction of a cyano group, as in this compound, can modulate the lipophilicity, electronic properties, and steric profile of the molecule, potentially enhancing its biological activity or altering its mechanism of action. This makes it an important intermediate for the synthesis of novel drug candidates.[7]
Conclusion
This compound is a versatile compound with significant potential in both fundamental research and applied sciences. Its well-defined chemical properties, accessible synthesis, and the diverse applications of its parent scaffold make it a valuable tool for chemists, materials scientists, and drug development professionals. Further exploration of its coordination chemistry and biological activity is likely to uncover new and important applications in the future.
References
- 1. 2-cyano-1,10-phenanthroline CAS#: 1082-19-5 [m.chemicalbook.com]
- 2. 2-cyano-1,10-phenanthroline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. echemi.com [echemi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-cyano-1,10-phenanthroline | 1082-19-5 [chemicalbook.com]
- 9. myuchem.com [myuchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tau.ac.il [tau.ac.il]
- 12. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 13. Mixed-1,10-phenanthroline-Cu(II) complexes: synthesis, cytotoxic activity versus hematological and solid tumor cells and complex formation equilibria with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arrow.tudublin.ie [arrow.tudublin.ie]
Theoretical Explorations of 1,10-Phenanthroline-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies on 1,10-Phenanthroline-2-carbonitrile. While direct theoretical investigations on this specific derivative are limited in publicly available literature, this document extrapolates from the extensive computational work on the parent 1,10-phenanthroline molecule and related derivatives to provide a robust predictive analysis. This guide covers core theoretical methodologies, predicted electronic and spectroscopic properties, and potential reactivity, offering valuable insights for researchers in medicinal chemistry and materials science.
Core Theoretical Methodologies
The electronic structure and properties of 1,10-phenanthroline and its derivatives are primarily investigated using quantum chemical calculations. The principal methods employed are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT).
Density Functional Theory (DFT): DFT is a powerful computational method for determining the ground-state electronic structure of molecules.[1] It is widely utilized for geometry optimization, calculation of molecular orbitals, and prediction of various electronic properties.[1] For 1,10-phenanthroline systems, hybrid functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d,p) or larger to achieve a balance between accuracy and computational cost.[2]
Time-Dependent Density Functional Theory (TD-DFT): To understand the photophysical properties, such as UV-Vis absorption spectra, TD-DFT is the method of choice.[1] It allows for the calculation of vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths, which are crucial for interpreting electronic spectra.[1]
Computational Protocol for 1,10-Phenanthroline Derivatives:
A typical computational workflow for analyzing a 1,10-phenanthroline derivative like the 2-carbonitrile involves the following steps:
-
Molecular Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The structure is then optimized to find its lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-31G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Structure Analysis: Following successful optimization, various electronic properties are calculated. This includes the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential.
-
Spectroscopic Predictions: TD-DFT calculations are then carried out on the optimized geometry to predict the electronic absorption spectrum (UV-Vis). The solvent effects can be included using models like the Polarizable Continuum Model (PCM).
Electronic Properties
The electronic properties of this compound are expected to be significantly influenced by the electron-withdrawing nature of the cyano (-C≡N) group at the 2-position.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are key to understanding the electronic behavior of a molecule. For the parent 1,10-phenanthroline, both HOMO and LUMO are delocalized over the entire aromatic system.[1] In this compound, it is anticipated that the LUMO will have a significant contribution from the cyano group, lowering its energy. The HOMO is expected to remain largely localized on the phenanthroline ring system.
The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.[1] A smaller gap generally suggests higher reactivity.[1] Due to the electron-withdrawing cyano group, the HOMO-LUMO gap of this compound is predicted to be smaller than that of the parent 1,10-phenanthroline.
Below is a table summarizing the calculated electronic properties for the parent 1,10-phenanthroline and the predicted qualitative changes for this compound.
| Property | 1,10-Phenanthroline (Calculated) | This compound (Predicted) | Reference |
| HOMO Energy | -6.5 to -6.8 eV | Lower | [3][4] |
| LUMO Energy | -1.5 to -1.8 eV | Significantly Lower | [3][4] |
| HOMO-LUMO Gap (ΔE) | 4.7 to 5.3 eV | Smaller | [3][4] |
Spectroscopic Properties
The introduction of the cyano group is expected to modulate the spectroscopic signature of the 1,10-phenanthroline core.
Vibrational Spectroscopy (IR and Raman)
The theoretical vibrational spectrum of this compound will exhibit characteristic peaks of the phenanthroline skeleton, along with a strong, sharp peak corresponding to the C≡N stretching vibration, typically found in the 2220-2260 cm-1 region. The C-H stretching and bending vibrations of the aromatic rings will also be present.
The following table presents key experimental and calculated vibrational frequencies for the parent 1,10-phenanthroline and the predicted characteristic frequency for the 2-carbonitrile derivative.
| Vibrational Mode | 1,10-Phenanthroline (cm-1) | This compound (Predicted, cm-1) | Reference |
| C=C, C=N Stretching | 1621, 1588 | Similar with shifts | [5] |
| C-H Bending | 723 | Similar with shifts | [6] |
| C≡N Stretching | N/A | ~2240 | N/A |
Electronic Spectroscopy (UV-Vis)
The UV-Vis spectrum of 1,10-phenanthroline exhibits intense absorption bands in the UV region, which are attributed to π → π* and n → π* electronic transitions.[7] The introduction of the cyano group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the lowering of the LUMO energy.
| Transition | 1,10-Phenanthroline (λmax, nm) | This compound (Predicted, nm) | Reference |
| π → π | ~230, ~265 | Red-shifted | [8][9] |
| n → π | ~290 | Red-shifted | [7] |
Reactivity
The chemical reactivity of this compound can be predicted by analyzing various reactivity descriptors derived from DFT calculations.
Key reactivity descriptors include:
-
Chemical Hardness (η): A measure of resistance to change in electron distribution. A smaller HOMO-LUMO gap implies lower hardness and higher reactivity.
-
Electronegativity (χ): The ability of a molecule to attract electrons.
-
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
The electron-withdrawing cyano group will increase the electrophilicity of the phenanthroline ring system, making it more susceptible to nucleophilic attack. The nitrogen atoms of the phenanthroline core are expected to retain their excellent metal-coordinating properties, a key feature for applications in drug development and catalysis.[10]
Applications in Drug Development and Materials Science
Theoretical studies of this compound are crucial for its potential applications.
-
Drug Development: 1,10-phenanthroline derivatives are known for their potential as anticancer agents, partly due to their ability to chelate metal ions and interact with DNA.[10] Computational docking studies can predict the binding modes of metal complexes of this compound with biological targets like DNA and proteins, guiding the design of more effective therapeutics.
-
Materials Science: The electronic and photophysical properties of this molecule make it a candidate for use in organic light-emitting diodes (OLEDs) and chemical sensors.[10] Theoretical calculations can help in tuning these properties for specific applications.
Conclusion
While direct experimental and theoretical data on this compound remain scarce, a comprehensive theoretical understanding can be built upon the well-established computational chemistry of the 1,10-phenanthroline scaffold. The introduction of a 2-cyano group is predicted to significantly modulate the electronic structure, spectroscopic properties, and reactivity of the parent molecule. The insights provided in this guide offer a solid foundation for future experimental and computational research on this promising compound, paving the way for its application in diverse scientific fields.
References
- 1. benchchem.com [benchchem.com]
- 2. ppor.az [ppor.az]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]
- 10. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Electronic Properties of 1,10-Phenanthroline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Phenanthroline-2-carbonitrile, a key derivative of the versatile 1,10-phenanthroline scaffold, is a molecule of significant interest in coordination chemistry, materials science, and medicinal chemistry. Its unique electronic structure, characterized by the electron-withdrawing nitrile group on the phenanthroline core, imparts distinct photophysical and electrochemical properties. This technical guide provides a comprehensive overview of the electronic properties of this compound, including its synthesis, spectroscopic behavior, and electrochemical characteristics. Furthermore, it explores the potential applications of this compound in drug development, particularly in the design of novel anticancer and antimicrobial agents. This document is intended to be a valuable resource for researchers and professionals working in these fields, offering detailed experimental protocols, structured data for easy comparison, and visualizations of key concepts to facilitate a deeper understanding of this important molecule.
Introduction
1,10-Phenanthroline and its derivatives are a well-established class of heterocyclic compounds renowned for their robust coordination chemistry with a wide range of metal ions. The planar, rigid structure of the phenanthroline core, combined with the presence of two nitrogen atoms, allows for strong bidentate chelation. The introduction of functional groups onto the phenanthroline backbone can significantly modulate its electronic properties, leading to a diverse array of applications, from catalysis and sensing to the development of advanced materials and therapeutic agents.
This compound, in particular, presents an intriguing case study. The strongly electron-withdrawing nitrile (-CN) group at the 2-position is expected to influence the electron density distribution across the aromatic system, thereby altering its absorption, emission, and redox characteristics compared to the parent 1,10-phenanthroline molecule. Understanding these modified electronic properties is crucial for the rational design of novel metal complexes and organic molecules with tailored functionalities.
In the realm of drug development, 1,10-phenanthroline derivatives have shown considerable promise as anticancer and antimicrobial agents. Their mechanisms of action are often attributed to their ability to interact with biological macromolecules such as DNA and to inhibit specific enzymes. The unique electronic and steric properties of this compound may offer new avenues for developing more potent and selective therapeutic agents.
This guide will delve into the core electronic properties of this compound, providing a detailed analysis of its synthesis, spectroscopic characteristics, and electrochemical behavior. It will also explore its potential in drug discovery, supported by available data and relevant experimental methodologies.
Synthesis and Characterization
For the synthesis of substituted phenanthrolines, including the 2-carbonitrile derivative, modifications of the phenanthroline core or the use of substituted precursors in reactions like the Friedländer annulation are common approaches.
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of 1,10-phenanthroline derivatives, which would be applicable to this compound.
Spectroscopic Properties
The electronic absorption and emission properties of 1,10-phenanthroline derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. The introduction of a nitrile group at the 2-position is expected to significantly influence the spectroscopic characteristics of the molecule.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectra of 1,10-phenanthroline and its derivatives typically exhibit intense bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. For substituted phenanthrolines, additional bands or shifts in the existing bands can be observed due to the electronic effects of the substituents.[2]
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 x 10⁻³ M) in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). From the stock solution, prepare a series of dilutions to the desired concentrations (e.g., 1 x 10⁻⁵ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette over a wavelength range of approximately 200-500 nm. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
Table 1: Representative UV-Vis Absorption Data for 1,10-Phenanthroline Derivatives
| Compound | Solvent | λmax (nm) | ε (M-1cm-1) | Reference |
| 1,10-Phenanthroline | Dichloromethane | ~230, ~265, ~290 | - | [3] |
| 2,9-diphenyl-1,10-phenanthroline | Dichloromethane | - | - | [3] |
| 2,9-dianisyl-1,10-phenanthroline | Dichloromethane | - | - | [3] |
| 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline | Various | 230-237, 296-300 | - | [2] |
| 2,9-bis(2,6-diisopropylphenoxy)-1,10-phenanthroline | Various | 230-237, 286-290 | - | [2] |
Note: Specific data for this compound is not available in the search results. The data for derivatives is provided for comparative purposes.
Fluorescence Spectroscopy
The fluorescence properties of 1,10-phenanthroline derivatives, including their emission wavelengths, quantum yields, and excited-state lifetimes, are crucial for their application in sensing, imaging, and as components in light-emitting devices.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of this compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Record the fluorescence emission spectrum by exciting the sample at its absorption maximum.
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φf) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546). The quantum yield can be calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Excited-State Lifetime Measurement: Measure the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC).
Table 2: Representative Fluorescence Data for 1,10-Phenanthroline Derivatives
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τ) | Reference |
| 1,10-Phenanthroline | Dichloromethane | - | - | - | - | [3] |
| 2,9-diphenyl-1,10-phenanthroline | Dichloromethane | - | - | - | - | [3] |
| 2,9-dianisyl-1,10-phenanthroline | Dichloromethane | - | - | - | - | [3] |
| 2,9-bis(2,6-diisopropylphenoxy)-1,10-phenanthroline | Various | 286-290 | - | Higher than unsymmetrical analog | Longer than unsymmetrical analog | [2] |
Note: Specific data for this compound is not available in the search results. The data for derivatives is provided for comparative purposes.
Electrochemical Properties
Cyclic voltammetry is a powerful technique to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials. These properties are critical for applications in electrocatalysis, redox sensing, and in understanding the electronic structure of the molecule.
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Instrumentation: Use a potentiostat with a three-electrode setup, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for any reversible or quasi-reversible redox processes from the voltammogram.
Table 3: Representative Electrochemical Data for 1,10-Phenanthroline Derivatives
| Compound | Solvent/Electrolyte | Redox Process | E₁/₂ (V vs. ref) | Reference |
| 2-ferrocenyl-1,10-phenanthroline | DMSO | Fe(II)/Fe(III) | 0.61 (vs. Ag/AgCl) | [4] |
| [Cu(2-ferrocenyl-1,10-phenanthroline)(NO₃)₂] | DMSO | Fe(II)/Fe(III) | 0.64 (vs. Ag/AgCl) | [4] |
Note: Specific data for this compound is not available in the search results. The data for derivatives is provided for comparative purposes.
Applications in Drug Development
The 1,10-phenanthroline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Many 1,10-phenanthroline derivatives and their metal complexes have demonstrated significant cytotoxicity against various cancer cell lines.[5] The proposed mechanisms of action often involve the inhibition of DNA synthesis and the induction of apoptosis.[5] For instance, a 1,10-phenanthroline-based hydroxamate derivative has been evaluated as a dual inhibitor of histone deacetylases (HDACs) and ribonucleotide reductase (RR), two important targets in cancer therapy.[6] Copper complexes of 1,10-phenanthroline have also been shown to induce apoptosis in tumor cells by inhibiting proteasome activity.[7]
The electron-withdrawing nature of the nitrile group in this compound could enhance its ability to interact with biological targets and potentially lead to improved anticancer activity.
Logical Relationship for Anticancer Activity
Antimicrobial Activity
1,10-Phenanthroline and its derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[8][9][10][11] The antimicrobial action is often enhanced upon coordination with metal ions. The mechanism is thought to involve the chelation of essential metal ions in biological systems, disrupting cellular processes.[12]
The unique electronic properties of this compound could lead to novel antimicrobial agents with improved efficacy, particularly against drug-resistant strains.
Experimental Workflow for Antimicrobial Susceptibility Testing
Enzyme Inhibition
As mentioned, 1,10-phenanthroline is a known inhibitor of metallopeptidases.[13][14] This inhibitory activity stems from its ability to chelate the metal ion cofactor essential for the enzyme's catalytic function.[13] The electronic modifications introduced by the nitrile group in this compound could alter its chelation properties and its ability to inhibit specific metalloenzymes, making it a potential candidate for the development of targeted enzyme inhibitors.
Signaling Pathway: Enzyme Inhibition by Metal Chelation
Conclusion and Future Perspectives
This compound is a molecule with significant potential, stemming from the unique electronic properties conferred by the nitrile substituent on the well-established phenanthroline scaffold. While this guide has outlined the general synthetic and characterization approaches, and has drawn parallels with other phenanthroline derivatives to highlight its potential in drug development, there is a clear need for further research to fully elucidate its specific electronic and biological characteristics.
Future work should focus on:
-
Detailed Synthesis and Characterization: The development and publication of a robust and detailed synthetic protocol for this compound is essential. This should be accompanied by a thorough characterization of the molecule, including single-crystal X-ray diffraction to determine its precise solid-state structure.
-
Comprehensive Photophysical and Electrochemical Studies: A detailed investigation of its UV-Vis absorption, fluorescence, and electrochemical properties is required to provide the quantitative data necessary for its application in materials science and as a molecular probe.
-
In-depth Biological Evaluation: Systematic screening of this compound and its metal complexes against a panel of cancer cell lines and microbial pathogens will be crucial to validate its therapeutic potential. Mechanistic studies should then be undertaken to identify its specific biological targets and signaling pathways.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable building block for the development of new technologies and therapies.
References
- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents [mdpi.com]
- 3. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. nbinno.com [nbinno.com]
- 14. Studies on the inhibition of neutral proteases by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,10-Phenanthroline-2-carbonitrile in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,10-Phenanthroline-2-carbonitrile as a versatile ligand in coordination chemistry. The content covers its synthesis, the preparation of its metal complexes, and its applications, with a particular focus on its potential in drug development. Detailed experimental protocols and characterization data are provided to facilitate its use in research and development.
Introduction to this compound
1,10-Phenanthroline and its derivatives are a well-established class of N-donor heterocyclic ligands renowned for their strong chelating ability with a wide range of metal ions. The planar structure of the phenanthroline core allows for effective π-π stacking interactions, which is particularly relevant for applications such as DNA intercalation. The introduction of a nitrile (-CN) group at the 2-position of the 1,10-phenanthroline scaffold creates this compound, a ligand with modified electronic and steric properties. This functionalization can influence the photophysical, electrochemical, and biological properties of its corresponding metal complexes, making it a ligand of significant interest in the development of novel therapeutic agents and functional materials.
Synthesis of this compound
The synthesis of 1,10-phenanthroline derivatives can be achieved through various organic synthesis methodologies. A common approach for introducing substituents onto the phenanthroline core is through reactions like the Skraup reaction, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. Subsequent functionalization can then be carried out to introduce the nitrile group.
Coordination Chemistry of this compound
This compound acts as a bidentate ligand, coordinating to metal ions through the two nitrogen atoms of the phenanthroline ring. The presence of the electron-withdrawing nitrile group can affect the electron density on the nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complexes.
General Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) can be varied to obtain complexes with different metal-to-ligand ratios.
Workflow for Synthesis of Metal Complexes
Caption: General workflow for the synthesis and characterization of metal complexes.
Applications in Drug Development
Metal complexes of 1,10-phenanthroline derivatives have shown significant promise as therapeutic agents, particularly as anticancer and antimicrobial agents. The mechanism of action often involves the interaction of the complex with biological macromolecules such as DNA.
Anticancer Activity
Platinum(II) and Ruthenium(II) complexes of phenanthroline derivatives are of particular interest for their potential anticancer properties. These complexes can interact with DNA through intercalation, groove binding, or covalent binding, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. Organometallic platinum(II) complexes containing 1,10-phenanthroline have demonstrated high antitumoral activity against cisplatin-resistant cells.[1]
Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of anticancer activity via DNA interaction.
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium(II) Complex
This protocol describes a general method for the synthesis of a mixed-ligand Ruthenium(II) complex containing this compound.
Materials:
-
cis-[Ru(phen)₂Cl₂]·2H₂O (phen = 1,10-phenanthroline)
-
This compound
-
Ethanol
-
Water
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon or Nitrogen gas
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve cis-[Ru(phen)₂Cl₂]·2H₂O and a slight excess of this compound in a mixture of ethanol and water.
-
Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.[2]
-
After cooling to room temperature, filter the solution to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt.[2]
-
Collect the precipitate by vacuum filtration, wash with cold water, then diethyl ether, and dry under vacuum.
-
The crude product can be purified by column chromatography on alumina or by recrystallization.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.
Workflow for MTT Assay
Caption: Step-by-step workflow for performing an MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound metal complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the metal complex in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted complex solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Characterization Data
The synthesized metal complexes should be thoroughly characterized to confirm their structure and purity. The following tables provide examples of the types of data that should be collected.
Table 1: Physicochemical and Spectroscopic Data for a Hypothetical --INVALID-LINK--₂ Complex
| Parameter | Value |
| Formula | C₃₇H₂₃F₁₂N₇P₂Ru |
| Molecular Weight | 992.6 g/mol |
| Appearance | Orange-red solid |
| ¹H NMR (CD₃CN, δ ppm) | 9.30-7.50 (m, aromatic protons) |
| UV-Vis (CH₃CN), λmax (nm) (ε, M⁻¹cm⁻¹) | ~450 (MLCT), ~280 (π-π*) |
| Emission (CH₃CN), λem (nm) | ~610 |
| Cyclic Voltammetry (V vs. Ag/AgCl) | Ru(II)/Ru(III) oxidation potential |
Table 2: Crystallographic Data for a Hypothetical Copper(II) Complex of a Phenanthroline Derivative [3]
| Parameter | --INVALID-LINK-- | --INVALID-LINK--·(H₂O) |
| Chemical Formula | C₁₆H₁₆CuN₅O₂⁺·NO₃⁻ | C₂₇H₂₀CoN₁₀O₄ |
| Formula Weight | 435.89 | 607.46 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | Cc |
| a (Å) | 17.0517(6) | 16.4893(6) |
| b (Å) | 8.8101(3) | 17.0427(6) |
| c (Å) | 12.1154(4) | 10.3957(4) |
| β (°) | 109.432(1) | 121.285(1) |
| Volume (ų) | 1716.32(11) | 2490.96(16) |
| Z | 4 | 4 |
| R-factor (%) | 4.88 | 3.25 |
Note: The data in the tables are illustrative and based on similar reported complexes. Actual data for this compound complexes will need to be determined experimentally.
Conclusion
This compound is a promising ligand for the development of novel metal-based therapeutics and functional materials. The synthetic and analytical protocols provided herein offer a foundation for researchers to explore the coordination chemistry and potential applications of this versatile molecule. Further investigation into the structure-activity relationships of its metal complexes will be crucial for the rational design of new compounds with enhanced efficacy and selectivity.
References
- 1. Evaluation of the Antitumor Effects of Platinum-Based [Pt(η1-C2H4-OR)(DMSO)(phen)]+ (R = Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dicames.online [dicames.online]
Application Notes and Protocols for 1,10-Phenanthroline-2-carbonitrile in Homogeneous Catalysis
Disclaimer: Direct catalytic applications of 1,10-Phenanthroline-2-carbonitrile are not extensively documented in publicly available literature. The following application notes and protocols are based on the well-established catalytic activity of the broader class of 1,10-phenanthroline derivatives and serve as representative examples. The cyano-substituent at the 2-position is expected to influence the electronic properties of the ligand, potentially impacting catalyst performance.
Introduction
1,10-Phenanthroline and its derivatives are a cornerstone class of N-chelating ligands in homogeneous catalysis. Their rigid, planar structure and strong coordination to a variety of transition metals make them highly effective in a wide range of catalytic transformations. The introduction of a carbonitrile (cyano) group at the 2-position of the 1,10-phenanthroline scaffold creates this compound, a ligand with unique electronic properties. The electron-withdrawing nature of the cyano group can modulate the electron density at the metal center, thereby influencing the catalytic activity, selectivity, and stability of the resulting complex. These characteristics make it a promising candidate for various catalytic applications, including cross-coupling reactions and oxidation catalysis.
Potential Applications in Homogeneous Catalysis
Complexes of this compound with transition metals such as palladium, copper, and iron are anticipated to be active catalysts in several key organic transformations.
-
Palladium-Catalyzed Cross-Coupling Reactions: The electron-withdrawing cyano group can enhance the reductive elimination step in catalytic cycles, potentially improving reaction rates and yields in Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2]
-
Copper-Catalyzed Reactions: Copper-phenanthroline complexes are known to be effective catalysts for various reactions, including Ullmann-type couplings, C-H functionalization, and atom transfer radical polymerization (ATRP). The electronic modifications by the cyano group could fine-tune the redox potential of the copper center, offering advantages in these transformations.
-
Oxidation Catalysis: Iron and ruthenium complexes of phenanthroline derivatives are active in a range of oxidation reactions. The stability of the this compound ligand under oxidative conditions could make its metal complexes robust catalysts for such processes.
Quantitative Data Summary
While specific quantitative data for this compound is scarce, the following tables provide representative data for related 1,10-phenanthroline-based catalysts in various homogeneous catalytic reactions to illustrate potential performance benchmarks.
Table 1: Representative Performance of Phenanthroline-Ligated Palladium Catalysts in Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 95 | [1] |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | 2 | Dioxane/H₂O | K₃PO₄ | 110 | 24 | 88 | [2] |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | DMF | Cs₂CO₃ | 120 | 8 | 92 | General Protocol |
| 4 | 2-Bromopyridine | 3-Tolylboronic acid | 1.5 | Acetonitrile/H₂O | Na₂CO₃ | 80 | 16 | 90 | General Protocol |
Table 2: Representative Performance of Phenanthroline-Ligated Copper Catalysts in Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | K₄[Fe(CN)₆] | 10 (CuI) | DMAc | Na₂CO₃ | 140 | 24 | 85 | [3] |
| 2 | 4-Bromobenzonitrile | KCN | 5 (CuI) | Toluene | - | 110 | 18 | 91 | General Protocol |
| 3 | 1-Iodo-3-nitrobenzene | NaCN | 10 (CuI) | NMP | - | 150 | 12 | 88 | General Protocol |
| 4 | 2-Iodonaphthalene | K₄[Fe(CN)₆] | 15 (CuI) | DMAc | Na₂CO₃ | 140 | 24 | 78 | [3] |
Experimental Protocols
The following are detailed, generalized protocols for key catalytic reactions where this compound could be employed as a ligand.
Protocol 1: Synthesis of this compound
This protocol is a representative method for the synthesis of cyano-substituted phenanthrolines and may require optimization for the specific target molecule.
-
Materials: 2-Chloro-1,10-phenanthroline, Copper(I) cyanide, N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloro-1,10-phenanthroline (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 150 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous ammonia and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Materials: Aryl halide (1.0 eq), arylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (2 mol%), this compound (4 mol%), potassium carbonate (K₂CO₃) (2.0 eq), Toluene, Water.
-
Procedure:
-
In a round-bottom flask, add the aryl halide, arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ and this compound in a small amount of toluene. Stir for 15 minutes at room temperature.
-
Add the pre-formed catalyst solution to the reaction flask.
-
Add a 4:1 mixture of toluene and water to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Protocol 3: General Procedure for Copper-Catalyzed Cyanation of Aryl Halides
-
Materials: Aryl halide (1.0 eq), Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.2 eq), Copper(I) iodide (CuI) (10 mol%), this compound (20 mol%), Sodium carbonate (Na₂CO₃) (2.0 eq), N,N-Dimethylacetamide (DMAc).[3]
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, K₄[Fe(CN)₆], CuI, this compound, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMAc via syringe.
-
Seal the tube and heat the reaction mixture to 140 °C in an oil bath for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired aryl nitrile.
-
Visualizations
References
- 1. Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Practical synthesis of polysubstituted unsymmetric 1,10-phenanthrolines by palladium catalyzed intramolecular oxidative cross coupling of C(sp2)–H and C(sp3)–H bonds of carboxamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,10-Phenanthroline-2-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,10-phenanthroline-2-carbonitrile as a versatile building block in organic synthesis. The protocols detailed below focus on the transformation of the nitrile functionality into key chemical groups, namely carboxylic acids, primary amines, and tetrazoles, which are of significant interest in the development of novel ligands, functional materials, and pharmaceutical agents.
Introduction
1,10-Phenanthroline and its derivatives are privileged scaffolds in coordination chemistry and drug discovery due to their rigid, planar structure and strong metal-chelating properties. The introduction of a nitrile group at the 2-position of the phenanthroline core, affording this compound, opens up a wide array of synthetic possibilities. The electron-withdrawing nature of the nitrile group and its ability to undergo various transformations make this compound a valuable precursor for creating complex molecular architectures. These notes will detail key applications and provide step-by-step protocols for its use.
I. Hydrolysis to 1,10-Phenanthroline-2-carboxylic Acid
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that provides a key intermediate for the synthesis of amides, esters, and other acid derivatives. The resulting 1,10-phenanthroline-2-carboxylic acid can act as a bidentate or tridentate ligand for metal complexation or be further functionalized.
Data Presentation: Hydrolysis of this compound
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Starting Material | This compound | This compound |
| Reagents | Concentrated H₂SO₄, H₂O | NaOH or KOH, H₂O |
| Product | 1,10-Phenanthroline-2-carboxylic acid | Sodium or Potassium 1,10-phenanthroline-2-carboxylate |
| Typical Yield | Moderate to Good | Moderate to Good |
| Reaction Time | Several hours | Several hours |
| Key Considerations | Potential for sulfonation of the aromatic rings at high temperatures. Careful pH adjustment is crucial for product isolation. | The phenanthroline core can be sensitive to strongly basic conditions. Subsequent acidification is required to obtain the carboxylic acid. |
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 4-5.
-
The product, 1,10-phenanthroline-2-carboxylic acid, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Application Notes and Protocols: 1,10-Phenanthroline-2-carbonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,10-Phenanthroline-2-carbonitrile and its derivatives in materials science. The unique electronic properties and versatile coordination chemistry of the phenanthroline scaffold make it a valuable building block for advanced materials with applications in optoelectronics and chemical sensing.
I. Application Note: Fluorescent Chemosensor for Iron(II) Detection
Introduction: this compound serves as a highly selective and sensitive fluorescent sensor for the detection of ferrous ions (Fe²⁺). The phenanthroline moiety acts as an ionophore, binding to the metal ion, while the electronic properties of the cyano group contribute to the modulation of the fluorescence signal upon coordination. This allows for the quantitative determination of Fe²⁺ in various media. The binding of Fe²⁺ to the sensor can lead to fluorescence quenching or enhancement, providing a measurable signal for analysis.
Key Features:
-
High Selectivity: Demonstrates a pronounced response to Fe²⁺ over other competing metal ions.
-
High Sensitivity: Capable of detecting Fe²⁺ at very low concentrations.
-
Ratiometric Potential: In some systems, ratiometric measurements can be achieved by observing changes in fluorescence intensity at two different wavelengths, which can enhance the accuracy and reliability of the detection.
Quantitative Data:
| Parameter | Value | Reference |
| Analyte | Fe²⁺ | [1] |
| Detection Limit | 3.6 x 10⁻⁹ M | [1] |
| Sensing Mechanism | Static quenching, fluorescent enhancement, and dynamic quenching over a range of concentrations. | [1] |
II. Application Note: Organic Light-Emitting Diodes (OLEDs)
Introduction: Phenanthroline derivatives are a critical class of materials in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).[2] Their rigid and planar structure, coupled with excellent electron-transporting properties and high thermal stability, makes them suitable for various roles within the OLED architecture, including as electron-transport materials (ETMs), hole-blocking materials (HBMs), and emissive materials.[2] The functionalization of the phenanthroline core, for instance with a cyano group, allows for the fine-tuning of electronic and optical properties to optimize device efficiency, color purity, and operational lifetime. While specific data for this compound in OLEDs is not extensively reported in readily available literature, the performance of other phenanthroline derivatives provides a strong benchmark for its potential.
Quantitative Performance of Phenanthroline Derivatives in OLEDs:
| Derivative Name/Acronym | Role in OLED | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Driving Voltage (V) | CIE Coordinates (x, y) | Reference |
| p-bPPhenB | ETM | - | 56.8 | 30.8 | 2.7 | Red PhOLED | [2] |
| 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][2][3]phenanthroline | Blue Emitter | 1.45 | 1.52 | 0.99 | 8.0 | (0.16, 0.14) | [4] |
| PXZ-DPPN | Yellow-Orange Emitter (TADF) | - | - | 20.1 | - | (0.49, 0.50) | [5] |
| Ac-DPPN | Green Emitter (TADF) | - | - | 5.8 | - | (0.28, 0.52) | [5] |
| tCz-DPPN | Sky-Blue Emitter (TADF) | - | - | 1.7 | - | (0.15, 0.23) | [5] |
Note: The performance of OLEDs is highly dependent on the full device stack and fabrication conditions. The data presented for these derivatives illustrates the potential of the phenanthroline scaffold.
III. Experimental Protocols
Protocol 1: Detection of Fe²⁺ using this compound as a Fluorescent Sensor
This protocol is a general guideline based on the principles of fluorescent chemosensing.
1. Materials:
-
This compound (as the fluorescent probe)
-
Acetonitrile (or other suitable solvent)
-
Stock solution of Fe²⁺ (e.g., from ferrous chloride or ferrous ammonium sulfate)
-
Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, etc.)
-
Fluorescence spectrophotometer
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).
-
Prepare a stock solution of Fe²⁺ in a suitable solvent (e.g., 10 mM in deionized water). Ensure to use freshly prepared solutions to minimize oxidation to Fe³⁺.
-
Prepare stock solutions of other metal ions for interference studies at the same concentration.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place a specific volume of the solvent (e.g., 3 mL of acetonitrile).
-
Add a small aliquot of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the fluorescence spectrum of the probe alone by exciting at its absorption maximum and recording the emission spectrum.
-
Titrate the solution with incremental additions of the Fe²⁺ stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Fe²⁺ concentration.
-
For selectivity studies, repeat the titration with other metal ions and compare the fluorescence response to that of Fe²⁺.
-
The detection limit can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).
-
Protocol 2: Fabrication of a Generic OLED Device Using a Phenanthroline Derivative
This protocol describes a general procedure for the fabrication of a multi-layer OLED device by thermal evaporation.[2][4]
1. Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol for cleaning
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Organic materials:
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., NPB (N,N'-diphenyl-N,N'-(2-napthyl)-(1,1'-phenyl)-4,4'-diamine)
-
Emissive Layer (EML), e.g., a host material doped with an emissive phenanthroline derivative
-
Electron Transport Layer (ETL), e.g., a phenanthroline derivative
-
Electron Injection Layer (EIL), e.g., LiF or Liq (lithium quinolate)
-
-
Metal for cathode, e.g., Aluminum (Al)
-
Characterization equipment: current-voltage-luminance (J-V-L) measurement system, spectrometer for electroluminescence spectra.
2. Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequentially sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO for efficient hole injection.[2]
-
-
Device Fabrication:
-
Transfer the prepared ITO substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers and the metal cathode onto the ITO substrate. A typical device structure is as follows:
-
HIL (e.g., 10 nm)
-
HTL (e.g., 40 nm)
-
EML (e.g., 20 nm)
-
ETL (e.g., 30 nm)
-
EIL (e.g., 1 nm)
-
Cathode (e.g., 100 nm of Al)
-
-
The deposition rates for organic materials are typically 1-2 Å/s, and for the metal cathode, 5-10 Å/s.
-
-
Encapsulation and Characterization:
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Measure the electroluminescence characteristics of the device, including current density-voltage-luminance (J-V-L) curves, electroluminescence spectra, and Commission Internationale de l'Éclairage (CIE) coordinates.
-
IV. Visualizations
Figure 1: Logical relationship of this compound applications.
Figure 2: Mechanism of fluorescent sensing of Fe²⁺.
Figure 3: Experimental workflow for OLED fabrication.
References
- 1. archive.cmb.ac.lk [archive.cmb.ac.lk]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Studies on Organic Light Emitting Diodes Using Phenanthroline Derivatives as Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1,10-Phenanthroline-2-carbonitrile Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties, experimental protocols, and potential applications of metal complexes featuring the 1,10-phenanthroline-2-carbonitrile ligand. The unique electronic properties imparted by the electron-withdrawing nitrile group at the 2-position of the phenanthroline scaffold make these complexes promising candidates for various applications, including sensing, photodynamic therapy (PDT), and cellular imaging.
Photophysical Properties
The introduction of a carbonitrile (-CN) group at the 2-position of the 1,10-phenanthroline ligand significantly influences the photophysical properties of its metal complexes, primarily those with d6 metal centers like Ruthenium(II) and Iridium(III). This is due to the strong electron-withdrawing nature of the nitrile group, which can modulate the energies of the metal-to-ligand charge transfer (MLCT) states.
While specific photophysical data for this compound complexes is not abundantly available in the public domain, we can infer trends from related substituted phenanthroline complexes. The following tables summarize typical photophysical data for related Ruthenium(II) and Iridium(III) phenanthroline complexes to provide a comparative baseline.
Table 1: Photophysical Data of Representative Ruthenium(II) Phenanthroline Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent | Reference |
| [Ru(bpy)2(phen)]2+ | 450 | 610 | 0.095 | 1.1 | Acetonitrile | [1] |
| [Ru(phen)3]2+ | 448 | 612 | 0.06 | 0.8 | Acetonitrile | [1] |
| [Ru(bpy)2(phen-CN)]2+ (Hypothetical) | ~460-470 | ~620-630 | Likely lower than parent | Likely shorter than parent | Acetonitrile | - |
Note: Data for the 2-carbonitrile complex is an educated estimation based on the expected effects of an electron-withdrawing substituent.
Table 2: Photophysical Data of Representative Iridium(III) Phenanthroline Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent | Reference |
| [Ir(ppy)2(phen)]+ | ~375, 460 | ~600 | ~0.1 | ~1.5 | Dichloromethane | [2] |
| [Ir(dfppy)2(phen)]+ | ~380, 470 | ~560 | ~0.4 | ~1.2 | Dichloromethane | [3] |
| [Ir(ppy)2(phen-CN)]+ (Hypothetical) | ~380-390, ~470-480 | ~610-620 | Variable | Variable | Dichloromethane | - |
Note: Data for the 2-carbonitrile complex is an educated estimation. The actual properties can vary significantly based on the specific cyclometalating ligands and solvent.
Experimental Protocols
Synthesis of a Representative Ruthenium(II) Complex: Ru(bpy)2(this compound)2
This protocol is a general guideline for the synthesis of a heteroleptic Ruthenium(II) complex containing the this compound ligand.
Materials:
-
cis-[Ru(bpy)2Cl2]·2H2O (bpy = 2,2'-bipyridine)
-
This compound
-
Ethanol
-
Water
-
Ammonium hexafluorophosphate (NH4PF6)
-
Argon or Nitrogen gas
-
Standard reflux apparatus
-
Schlenk line (optional, for inert atmosphere)
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)2Cl2]·2H2O (1 equivalent) and this compound (1.1 equivalents) in a 3:1 mixture of ethanol and water.
-
Deaerate the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change from deep purple to a clear orange-red.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting solid in a minimum amount of water and filter to remove any unreacted ligand.
-
To the filtrate, add a saturated aqueous solution of NH4PF6 in excess to precipitate the desired complex as a hexafluorophosphate salt.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of diethyl ether.
-
Dry the product under vacuum.
-
The final product can be further purified by column chromatography on alumina or recrystallization.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a luminescent complex relative to a well-characterized standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade, e.g., acetonitrile)
-
Luminescent standard with a known quantum yield (e.g., [Ru(bpy)3]2+ in acetonitrile, Φ = 0.095)
-
Sample of the this compound complex
Procedure:
-
Prepare a series of five dilutions for both the standard and the sample in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Record the UV-Vis absorption spectrum for each solution.
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the standard. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of the resulting straight lines gives the gradient (Grad) for the sample and the standard.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Measurement of Fluorescence Lifetime
This protocol outlines the general procedure for measuring the fluorescence lifetime of a complex using a time-correlated single-photon counting (TCSPC) system.[4][5]
Materials:
-
TCSPC instrument with a pulsed light source (e.g., laser diode or LED)
-
Sample of the this compound complex dissolved in a suitable solvent
-
Cuvette
-
Deaeration equipment (e.g., nitrogen or argon gas line)
Procedure:
-
Prepare a dilute solution of the complex in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
Deaerate the solution by bubbling with an inert gas (N2 or Ar) for at least 20 minutes to remove dissolved oxygen, which is a known quencher of luminescence.[4][5]
-
Place the cuvette in the sample holder of the TCSPC instrument.
-
Select an appropriate excitation wavelength from the pulsed light source that is strongly absorbed by the complex.
-
Collect the fluorescence decay profile by monitoring the emission at the wavelength of maximum intensity.
-
The instrument software will fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). For a single emissive species, a mono-exponential decay is expected.
Applications in Drug Development and Research
Complexes of 1,10-phenanthroline and its derivatives have shown significant promise in medicinal chemistry, particularly as anticancer agents. The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Anticancer Mechanism of Action: A Proposed Signaling Pathway
The anticancer activity of many phenanthroline-based metal complexes is believed to be initiated by their ability to generate ROS within cancer cells. This can occur through various mechanisms, including interaction with molecular oxygen upon photoexcitation (in the case of photodynamic therapy) or through redox cycling. The resulting oxidative stress can trigger a cascade of events leading to programmed cell death (apoptosis).
Experimental Workflow for Evaluating Anticancer Activity
The following diagram illustrates a typical workflow for assessing the potential of a new this compound complex as an anticancer agent.
References
Application Notes and Protocols for the Preparation of Ruthenium Complexes with 1,10-Phenanthroline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of ruthenium(II) complexes incorporating the 1,10-phenanthroline-2-carbonitrile ligand. The protocols detailed herein are based on established methods for the preparation of similar ruthenium polypyridyl complexes and are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug discovery, and materials science.
Introduction
Ruthenium(II) polypyridyl complexes have garnered significant attention as potential therapeutic agents, particularly in the development of novel anticancer drugs.[1] Their rich photophysical and electrochemical properties, coupled with their ability to interact with biological macromolecules, make them attractive alternatives to traditional platinum-based chemotherapeutics. The functionalization of the polypyridyl ligands, such as 1,10-phenanthroline, allows for the fine-tuning of the steric and electronic properties of the resulting complexes, which can significantly influence their biological activity. The introduction of a nitrile group at the 2-position of the phenanthroline scaffold can modulate the complex's lipophilicity, electronic properties, and potential for further chemical modification.
Synthesis of Ruthenium(II) Complexes with this compound
The synthesis of ruthenium(II) complexes with this compound typically involves the reaction of a suitable ruthenium precursor with the functionalized phenanthroline ligand. A common and effective precursor is cis-[Ru(bpy)₂Cl₂]·2H₂O, where 'bpy' is 2,2'-bipyridine. The following protocol describes a general method for the preparation of --INVALID-LINK--₂.
Experimental Workflow
Caption: Synthetic workflow for the preparation of the target ruthenium complex.
Detailed Experimental Protocol
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (can be synthesized according to literature methods)[2]
-
This compound
-
Ethanol
-
Deionized Water
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a 3:1 mixture of ethanol and deionized water.
-
Deaerate the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, typically to a deep red or orange.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solution to remove any unreacted starting material or byproducts.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product sequentially with cold deionized water and diethyl ether.
-
Dry the final product under vacuum.
Characterization Data
The synthesized ruthenium complexes should be thoroughly characterized to confirm their identity and purity. The following table summarizes typical characterization data for related Ru(II) polypyridyl complexes.
| Characterization Technique | Expected Observations for [Ru(L)₂(phen-CN)]²⁺ Type Complexes |
| ¹H NMR | Complex aromatic region with downfield shifts of the phenanthroline and ancillary ligand protons upon coordination to the ruthenium center. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the coordinated ligands. The nitrile carbon signal can be observed in the characteristic region. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the [M - nPF₆]ⁿ⁺ ion, confirming the molecular weight of the complex cation. |
| UV-Vis Spectroscopy | Intense absorption bands in the UV region due to π-π* transitions of the ligands and a broader, less intense metal-to-ligand charge transfer (MLCT) band in the visible region. |
| Infrared (IR) Spectroscopy | A characteristic stretching frequency for the nitrile (C≡N) group, typically around 2230 cm⁻¹. |
| Elemental Analysis | Experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula. |
Applications in Drug Development
Ruthenium complexes containing phenanthroline ligands have shown significant promise as anticancer agents.[3][4] Their mechanism of action is often multifaceted, involving interactions with DNA, generation of reactive oxygen species (ROS), and induction of apoptosis.
Cytotoxicity Data
The cytotoxic activity of these complexes is typically evaluated against a panel of cancer cell lines using assays such as the MTT or MTS assay. The IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key metric.
| Complex Type | Cell Line | IC₅₀ (µM) | Reference |
| [Ru(phen)₂(dpphen)]²⁺ | A549 (Lung) | 1.26 | [5] |
| [Ru(phen)₂(dpphen)]²⁺ | MDA-MB-231 (Breast) | 0.73 | [5] |
| Ruthenium-phenanthroline-dione | A2780 (Ovarian) | < 5 | [6] |
| Ruthenium-phenanthroline-tetrazole | B16F10 (Melanoma) | ~10-20 | [1] |
Note: The IC₅₀ values are highly dependent on the specific complex structure, cell line, and experimental conditions.
Proposed Mechanism of Action and Signaling Pathway
The anticancer activity of many ruthenium polypyridyl complexes is believed to be initiated by their cellular uptake and subsequent localization in critical organelles such as the mitochondria. Once inside the cell, they can induce cellular damage through various mechanisms. A common pathway involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptotic cell death.[7]
References
- 1. Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New synthetic routes for the preparation of ruthenium-1,10-phenanthroline complexes. Tests of cytotoxic and antibacterial activity of selected ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The anti-cancer effect of series of strained photoactivatable Ru(II) polypyridyl complexes on non-small-cell lung cancer and triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium(II) complexes: DNA-binding, cytotoxicity, apoptosis, cellular localization, cell cycle arrest, reactive oxygen species, mitochondrial membrane potential and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of 1,10-Phenanthroline-2-carbonitrile: A Gateway to Diverse Applications in Research and Drug Development
The versatile scaffold of 1,10-phenanthroline, particularly when functionalized at the 2-position with a carbonitrile group, presents a rich platform for the synthesis of novel compounds with significant potential in medicinal chemistry, catalysis, and materials science. The reactivity of the nitrile group allows for its conversion into a variety of other functional moieties, including tetrazoles, amidines, carboxylic acids, and amines, each imparting unique properties and enabling specific applications. This report provides detailed application notes and experimental protocols for the functionalization of 1,10-phenanthroline-2-carbonitrile and the subsequent applications of its derivatives.
Application Notes
The strategic functionalization of this compound opens avenues to a wide array of applications, primarily driven by the strong chelating ability of the phenanthroline core and the specific functionalities introduced at the 2-position.
1. Anticancer Agents: Metal complexes of functionalized 1,10-phenanthroline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The planar phenanthroline ligand can intercalate into DNA, and the coordinated metal ion can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that cause DNA damage and induce apoptosis in cancer cells. Derivatives such as 1,10-phenanthroline-2-carboxamides and their metal complexes have shown promising anticancer activities, with IC50 values in the low micromolar range. For instance, copper(II) complexes of phenanthroline derivatives have been shown to be potent anticancer agents with cytotoxic activities in the 1-3 µM range against both leukemia and solid tumor cells.[1]
2. Antimicrobial Agents: The burgeoning threat of antimicrobial resistance has spurred the search for new therapeutic agents. Functionalized 1,10-phenanthroline derivatives and their metal complexes have emerged as a promising class of antimicrobials. They exhibit activity against a broad spectrum of bacteria, including multidrug-resistant strains. The mechanism of action is often attributed to the inhibition of essential enzymes or the disruption of cell membrane integrity. For example, copper(II) and manganese(II) complexes of 1,10-phenanthroline have shown significant antibacterial activity.
3. Catalysis: The rigid bidentate nature of the 1,10-phenanthroline scaffold makes it an excellent ligand for various transition metal-catalyzed reactions. Functionalization at the 2-position can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. Palladium complexes bearing functionalized phenanthroline ligands have been explored in cross-coupling reactions, such as the Heck reaction.[2]
4. DNA Cleavage Agents: Copper complexes of 1,10-phenanthroline derivatives are well-known for their ability to cleave DNA. This property is harnessed in molecular biology as artificial nucleases for footprinting studies and has therapeutic implications in anticancer and antiviral drug design. The mechanism involves the binding of the complex to DNA, followed by the reduction of Cu(II) to Cu(I), which then activates molecular oxygen to generate ROS that cleave the phosphodiester backbone of DNA.[3][4]
Quantitative Data
The following tables summarize the reported quantitative data for the biological activities of various functionalized 1,10-phenanthroline derivatives.
Table 1: Anticancer Activity of 1,10-Phenanthroline Metal Complexes
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | < 10 | [5] |
| [Cu(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | < 10 | [5] |
| [Mn(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | < 10 | [5] |
| [Mn(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | < 10 | [5] |
| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (Kidney Carcinoma) | < 10 | [5] |
| [Ag₂(phen)₃(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | < 10 | [5] |
| --INVALID-LINK--₂ | CCRF-CEM (Leukemia) | 1 - 3 | [1] |
| --INVALID-LINK--₂ | K-MES-1 (Lung Carcinoma) | 1 - 3 | [1] |
| --INVALID-LINK--₂ | DU-145 (Prostate Carcinoma) | 1 - 3 | [1] |
L = N,N'-substituted-imidazolidine-2-thione mal = malonate
Table 2: Antimicrobial Activity of 1,10-Phenanthroline Metal Complexes
| Compound | Microorganism | MIC (µM) | Reference |
| Cu-ph-phen | Staphylococcus aureus ATCC 29213 | 2.25 | [6] |
| Cu-oda-phen | Staphylococcus aureus ATCC 29213 | 1.35 | [6] |
| Cu₂-oda-phen | Staphylococcus aureus ATCC 29213 | 0.76 | [6] |
| Cu-tdda-phen | Staphylococcus aureus ATCC 29213 | 1.34 | [6] |
ph-phen = phenanthroline-dianionic dicarboxylate ligand; oda-phen = octanedioate-phenanthroline ligand; tdda-phen = 3,6,9-trioxaundecanedioate-phenanthroline ligand
Experimental Protocols
This section provides detailed methodologies for the key functionalization reactions of this compound.
Protocol 1: Synthesis of 2-(1H-Tetrazol-5-yl)-1,10-phenanthroline
This protocol describes the conversion of the nitrile group into a tetrazole ring via a [3+2] cycloaddition reaction with sodium azide.
-
Materials: this compound, sodium azide (NaN₃), ammonium chloride (NH₄Cl), N,N-dimethylformamide (DMF), distilled water, hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (10 mL).
-
Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol) to the solution.
-
Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the aqueous solution with 2M HCl to pH 5-6 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(1H-tetrazol-5-yl)-1,10-phenanthroline.
-
Protocol 2: Synthesis of 1,10-Phenanthroline-2-carboxylic acid
This protocol details the hydrolysis of the nitrile group to a carboxylic acid.
-
Materials: this compound, concentrated sulfuric acid (H₂SO₄), distilled water, sodium hydroxide (NaOH) solution.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and concentrated sulfuric acid (5 mL).
-
Heat the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a 2M NaOH solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to yield 1,10-phenanthroline-2-carboxylic acid.
-
Protocol 3: Synthesis of (1,10-Phenanthrolin-2-yl)methanamine
This protocol describes the reduction of the nitrile group to a primary amine.
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), dilute sulfuric acid, sodium hydroxide solution.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (2.0 mmol) in anhydrous diethyl ether (20 mL).
-
Dissolve this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, reflux the reaction mixture for 4 hours.
-
Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude (1,10-phenanthrolin-2-yl)methanamine.
-
Purify the product by column chromatography on silica gel if necessary.
-
Visualizations
DNA Cleavage by a Copper-Phenanthroline Complex
The following diagram illustrates the proposed mechanism of DNA cleavage by a copper-phenanthroline complex. The complex binds to the DNA minor groove, and through a redox cycle involving an external reducing agent, generates reactive oxygen species that lead to the oxidative degradation of the deoxyribose backbone.
Caption: Proposed mechanism of DNA cleavage by a copper-phenanthroline complex.
Experimental Workflow for Synthesis and Application
The following diagram outlines the general workflow from the starting material, this compound, to its functionalized derivatives and their subsequent application testing.
Caption: General workflow for the functionalization and application of this compound.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of DNA cleavage by copper complexes of 3-Clip-Phen and of its conjugate with a distamycin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Complexation with 1,10-Phenanthroline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and generalized protocols for the complexation of 1,10-phenanthroline-2-carbonitrile with various transition metal ions. The resulting metal complexes have significant potential in diverse fields, including catalysis, materials science, and particularly in drug development as therapeutic and diagnostic agents.
Introduction
1,10-Phenanthroline (phen) and its derivatives are renowned chelating agents that form stable complexes with a wide array of metal ions. The introduction of a nitrile group at the 2-position of the phenanthroline scaffold, yielding this compound, can modulate the electronic properties and steric profile of the ligand, influencing the stability, reactivity, and biological activity of its metal complexes. These complexes are of particular interest in drug development due to their potential to interact with biological macromolecules like DNA and proteins.[1][2] The planar phenanthroline moiety can intercalate into the DNA double helix, while the coordinated metal center can engage in redox chemistry or act as a Lewis acid, leading to DNA cleavage or inhibition of enzymes.[3]
Applications in Research and Drug Development
Metal complexes of 1,10-phenanthroline derivatives are actively investigated for a range of biomedical applications:
-
Anticancer Agents: Many copper, zinc, and ruthenium complexes of phenanthroline derivatives have demonstrated significant in vitro and in vivo anticancer activity.[4][5] Their mechanisms of action are often multifactorial, including the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of topoisomerase, and modulation of cellular signaling pathways.
-
Antibacterial Agents: The enhanced lipophilicity of the metal complexes allows for better penetration through bacterial cell membranes. Once inside, they can disrupt cellular processes, leading to bacterial cell death.
-
Chemical Nuclease Activity: Certain metal-phenanthroline complexes, particularly those of copper, can cleave DNA under physiological conditions.[3] This property is being exploited for the development of artificial restriction enzymes and as a tool in molecular biology.
-
Sensors and Probes: The photophysical properties of some phenanthroline complexes, such as luminescence, can be sensitive to their environment, allowing for their use as sensors for metal ions or biological molecules.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes with this compound. These protocols may require optimization based on the specific metal salt and desired final product.
General Synthesis of a Metal Complex of this compound
This protocol describes a general method for the synthesis of a metal complex, for example, with a divalent metal salt (e.g., CuCl₂, Zn(NO₃)₂, FeCl₂).
Materials:
-
This compound
-
Metal salt (e.g., Copper(II) chloride, Zinc(II) nitrate)
-
Anhydrous ethanol or acetonitrile
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous ethanol (or acetonitrile) to a final concentration of approximately 10-20 mM.
-
In a separate flask, dissolve the metal salt in the same solvent to achieve the desired stoichiometric ratio (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio). For a 1:2 complex, a concentration of 5-10 mM for the metal salt would be appropriate.
-
Slowly add the metal salt solution to the stirred solution of this compound at room temperature.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the solution to cool to room temperature. The product may precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and then with diethyl ether.
-
Dry the complex in a vacuum desiccator.
Spectroscopic Characterization
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution (typically in the micromolar range) of the synthesized complex in a suitable solvent (e.g., ethanol, acetonitrile, or DMSO).
-
Record the absorption spectrum over a range of 200-800 nm using a spectrophotometer.
-
The spectrum of the complex is expected to show shifts in the ligand-based π-π* transitions and potentially new bands corresponding to metal-to-ligand charge transfer (MLCT) transitions.[6]
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid complex, typically using a KBr pellet or an ATR accessory.
-
Compare the spectrum of the complex to that of the free this compound ligand.
-
Coordination of the nitrogen atoms of the phenanthroline ring to the metal center is typically indicated by shifts in the C=N and C=C stretching vibrations.[7] A shift in the C≡N stretching frequency may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Acquire ¹H and ¹³C NMR spectra.
-
Coordination to a metal ion will cause shifts in the chemical shifts of the protons and carbons of the phenanthroline ring system compared to the free ligand.
Quantitative Data Summary
The following tables summarize typical spectroscopic and stability constant data for metal complexes of 1,10-phenanthroline and its derivatives. Note that specific values for this compound complexes will vary.
| Metal Ion | M:L Ratio | Solvent | λ_max (nm) (Assignment) | Reference |
| Fe(III) | 1:3 | HClO₄ | 310 (MLCT) | [8] |
| Zn(II) | 1:2 | Various | 307 (π-π*) | [6] |
| Cu(II) | 1:1 | Acetonitrile | Shifted ligand bands | [9] |
Table 1: Typical UV-Visible Absorption Data for Phenanthroline Complexes.
| Ligand/Complex | ν(C=N) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |
| 1,10-Phenanthroline | ~1640 | ~1580 | - | [7] |
| [Cu(phen)Cl₂] | Shifted to lower frequency | Shifted | ~424 | [7] |
Table 2: Typical Infrared Spectral Data for Phenanthroline Complexes.
| Complex | log(β₁) | log(β₂) | log(β₃) | Method | Reference |
| [Zn(phen)ₙ]²⁺ | 6.65 | 12.31 | 17.44 | DPASV | [10] |
Table 3: Overall Formation Constants (β) for Zinc-Phenanthroline Complexes.
Visualizations
Caption: Workflow for the synthesis and characterization of metal complexes.
Caption: Proposed mechanism for the anticancer activity of metal-phenanthroline complexes.
References
- 1. Interactions of 1,10-phenanthroline and its copper complex with Ehrlich cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Effects of 1,10-phenanthroline and a zinc complex of 1,10-phenanthroline on nucleic acid synthesis in mouse liver and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper Complexes with 1,10-Phenanthroline Derivatives: Underlying Factors Affecting Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijaar.org [ijaar.org]
- 9. researchgate.net [researchgate.net]
- 10. ijisrt.com [ijisrt.com]
Application Notes and Protocols: 1,10-Phenanthroline-2-carbonitrile as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1,10-phenanthroline-2-carbonitrile as a key intermediate in the synthesis of advanced functional materials. The unique electronic properties and chelating ability of the phenanthroline core, combined with the reactive nitrile group, make this molecule a valuable precursor for a range of applications, including organic electronics, catalysis, and medicinal chemistry.
Application Notes
1,10-Phenanthroline and its derivatives are renowned for their rigid, planar structure and strong coordinating affinity for a wide range of metal ions.[1][2][3] The introduction of a carbonitrile group at the 2-position of the 1,10-phenanthroline scaffold provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse library of functional molecules.[4]
Key Applications:
-
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the phenanthroline ring system makes its derivatives excellent candidates for electron-transporting materials (ETMs) and host materials in OLED devices. The carbonitrile group can be further functionalized to tune the electronic and photophysical properties, leading to improved device efficiency and stability.
-
Catalysis: Metal complexes of phenanthroline derivatives are widely used as catalysts in various organic transformations. The electronic properties of the ligand play a crucial role in determining the catalytic activity of the metal center. The 2-carbonitrile group can be used to modulate these properties or to anchor the complex to a solid support.
-
Sensors: The ability of the phenanthroline moiety to chelate metal ions can be exploited for the development of chemical sensors. Functionalization through the carbonitrile group can introduce fluorophores or chromophores, leading to a detectable optical response upon ion binding.
-
Medicinal Chemistry: Phenanthroline derivatives have shown promise as antitumor and antiviral agents, often attributed to their ability to interact with DNA.[5][6] The carbonitrile group can be converted into other functionalities, such as tetrazoles, to enhance biological activity.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from a halogenated precursor, adapted from known copper-catalyzed cyanation reactions of aryl halides.[7][8]
Materials:
-
2-Chloro-1,10-phenanthroline (or 2-Bromo-1,10-phenanthroline)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Acetone cyanohydrin
-
Tri-n-butylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Celite®
-
Silica gel
-
Cyclohexane
-
Ethyl acetate (EtOAc)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, double-necked round-bottomed flask equipped with a magnetic stir bar, add 2-chloro-1,10-phenanthroline (1.0 equiv), copper(I) iodide (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).
-
Fit the flask with a condenser and a rubber septum. Evacuate the flask and backfill with argon three times.
-
Add anhydrous DMF via syringe and stir the mixture for 5 minutes at room temperature.
-
Sequentially add tri-n-butylamine (1.3 equiv) and acetone cyanohydrin (1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C in a pre-heated oil bath and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® and wash the pad with diethyl ether.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a cyclohexane/EtOAc gradient to yield this compound.
Protocol 2: Conversion of this compound to 2-(1H-Tetrazol-5-yl)-1,10-phenanthroline
This protocol outlines the conversion of the nitrile functionality into a tetrazole ring, a common bioisostere in medicinal chemistry.[9][10][11]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
Procedure:
-
In a round-bottomed flask, suspend this compound (1.0 equiv), sodium azide (1.3 equiv), and triethylamine hydrochloride (1.3 equiv) in toluene.
-
Heat the mixture to 95-100 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and an aqueous solution of NaOH to basify the mixture.
-
Separate the aqueous layer and wash it with toluene.
-
Acidify the aqueous layer with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-(1H-tetrazol-5-yl)-1,10-phenanthroline.
Protocol 3: Synthesis of 2-Phenyl-imidazo[4,5-f][7][12]phenanthroline from 1,10-Phenanthroline
While not a direct functionalization of the 2-carbonitrile, this protocol describes the synthesis of a related and highly functional imidazo-phenanthroline derivative, starting from 1,10-phenanthroline. This class of compounds is of significant interest for its photophysical and biological properties.[1][5][6][12][13]
Part A: Synthesis of 1,10-Phenanthroline-5,6-dione [2]
-
Oxidize 1,10-phenanthroline using a mixture of nitric acid and sulfuric acid to obtain 1,10-phenanthroline-5,6-dione.
Part B: Synthesis of 2-Phenyl-imidazo[4,5-f][7][14]phenanthroline [12]
-
In a mortar, mix 1,10-phenanthroline-5,6-dione (1.0 equiv), benzaldehyde (1.0 equiv), ammonium acetate (2.5 equiv), and a catalytic amount of iodine (10 mol%).
-
Grind the mixture with a pestle at room temperature for the appropriate time as monitored by TLC.
-
Upon completion, purify the solid mixture by column chromatography to yield 2-phenyl-imidazo[4,5-f][7][14]phenanthroline.
Quantitative Data
Table 1: Performance of OLEDs using Phenanthroline Derivatives
| Derivative Name/Acronym | Role in OLED | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Driving Voltage (V) | CIE Coordinates (x, y) |
| Bphen (bathophenanthroline) | ETM | - | 39 | 27.1 | 3.7 | Red PhOLED |
| p-bPPhenB | ETM | - | 56.8 | 30.8 | 2.7 | Red PhOLED |
| 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][7][14]phenanthroline | Blue Emitter | 1.45 | 1.52 | 0.99 | 8.0 | (0.16, 0.14)[3] |
| PXZ-DPPN | Yellow-orange Emitter | - | - | 20.1 | - | (0.49, 0.50)[10] |
| Ac-DPPN | Green Emitter | - | - | 5.8 | - | (0.28, 0.52)[10] |
| tCz-DPPN | Sky-blue Emitter | - | - | 1.7 | - | (0.15, 0.23)[10] |
Note: "-" indicates data not specified in the provided search results. Performance is highly dependent on the full device architecture.
Table 2: Catalytic Activity of Phenanthroline-based Complexes
| Catalyst | Reaction | Turnover Number (kcat) |
| [Fe(phen)₃]Cl₂ | Aerobic oxidation of 3,5-di-tert-butylcatechol | 3.55 x 10³ h⁻¹[6] |
| 2-imino-1,10-phenanthrolyl iron/cobalt complexes | Ethylene oligomerization | Up to 10⁴ g·mol⁻¹·h⁻¹ |
Table 3: Photophysical Properties of 2-(Phenylamino)-1,10-phenanthroline Derivatives [14]
| Substituent on Phenylamino Group | Emission λmax (nm) | Red/Blue Shift from Unsubstituted (nm) |
| 4-OMe | - | 62 (redshift) |
| 4-Me | - | 19 (redshift) |
| 4-CN | - | 41 (blueshift) |
| 4-CF₃ | - | 38 (blueshift) |
Note: Absolute emission maxima were not provided in the snippet, only the shifts relative to the unsubstituted parent compound.
Visualizations
Caption: Synthetic pathways for this compound and its functionalization.
Caption: Role of phenanthroline derivatives in an OLED device structure.
Caption: Generalized catalytic cycle involving a metal-phenanthroline complex.
References
- 1. CN102276607B - A kind of imidazo[4,5-f]o-1,10-phenanthroline derivative and its preparation method and application - Google Patents [patents.google.com]
- 2. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 11. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
solubility of 1,10-Phenanthroline-2-carbonitrile in common solvents
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1,10-Phenanthroline-2-carbonitrile?
A1: Direct, quantitative solubility data for this compound is not widely published. However, based on its structure—a derivative of 1,10-phenanthroline with an added nitrile group—it is expected to be a crystalline solid. The nitrile group may slightly alter its polarity compared to the parent compound. Generally, 1,10-phenanthroline and its derivatives are sparingly soluble in water and more soluble in organic solvents.[1][2]
Q2: In which solvents is the parent compound, 1,10-phenanthroline, soluble?
A2: 1,10-Phenanthroline is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] It is also reported to be soluble in acetone and benzene.[3] Its solubility in aqueous solutions is limited.[1][4] For instance, the solubility of 1,10-phenanthroline (hydrate) in ethanol is approximately 1 mg/mL, and in DMSO and DMF, it is approximately 30 mg/mL.[1]
Q3: How can I prepare a stock solution of a phenanthroline-based compound?
A3: To prepare a stock solution, it is recommended to dissolve the compound in an appropriate organic solvent, such as DMSO, DMF, or ethanol, which should be purged with an inert gas.[1] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[1]
Q4: What are the common challenges when dissolving this compound?
A4: Common issues include slow dissolution rates and the compound precipitating out of solution, especially in aqueous media. The solid is a crystalline powder, and ensuring its purity is crucial, as impurities can affect solubility. It is also important to consider that phenanthroline compounds can exist as hydrates, which may have different solubility profiles.[2]
Q5: Are there any safety precautions I should take when handling this compound?
A5: Yes, this compound is harmful if swallowed and causes serious eye damage.[5] It is essential to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area or a fume hood.
Solubility Data for 1,10-Phenanthroline (as a reference)
| Solvent | Solubility (1,10-Phenanthroline Hydrate) | Reference |
| Ethanol | ~ 1 mg/mL | [1] |
| DMSO | ~ 30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | [1] |
| Water | Sparingly soluble | [1] |
| DMSO:PBS (pH 7.2) (1:9) | ~ 0.1 mg/mL | [1] |
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of this compound and similar compounds.
Problem 1: Compound is not dissolving.
-
Possible Cause 1: Incorrect solvent choice.
-
Solution: Refer to the solubility data of the parent compound, 1,10-phenanthroline. Attempt to dissolve a small amount of your compound in solvents where the parent compound is soluble, such as DMSO or DMF.
-
-
Possible Cause 2: Insufficient solvent volume.
-
Solution: Gradually add more solvent to your solute until it dissolves. Keep a precise record of the volumes used to calculate the approximate solubility.
-
-
Possible Cause 3: Low temperature.
-
Solution: Gently warm the solution while stirring. Many compounds exhibit increased solubility at higher temperatures. Be cautious not to decompose the compound.
-
-
Possible Cause 4: Compound purity.
-
Solution: Ensure the purity of your compound. Impurities can significantly impact solubility.
-
Problem 2: Compound precipitates out of solution.
-
Possible Cause 1: Supersaturated solution.
-
Solution: This can happen upon cooling a solution that was heated to dissolve the compound. Try preparing a less concentrated solution. If for an experiment a higher concentration is needed, prepare it fresh and use it immediately.
-
-
Possible Cause 2: Change in solvent composition.
-
Solution: When adding an aqueous buffer to a stock solution in an organic solvent, the compound may precipitate. To mitigate this, ensure the initial concentration in the organic solvent is not too high, and add the aqueous solution slowly while vortexing.
-
-
Possible Cause 3: pH of the aqueous solution.
-
Solution: The solubility of phenanthroline compounds in aqueous solutions can be pH-dependent. Experiment with buffers of different pH values to find the optimal condition for your compound.
-
Experimental Protocol: Determining Solubility
This protocol outlines a general method for determining the solubility of a compound like this compound.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation: Add a pre-weighed excess amount of this compound to a known volume of the chosen solvent in a vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with constant agitation to ensure saturation.
-
Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Analysis: Carefully take an aliquot of the supernatant. Dilute the aliquot with a known volume of an appropriate solvent. Measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
References
Technical Support Center: Synthesis of 1,10-Phenanthroline-2-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,10-Phenanthroline-2-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through the cyanation of a suitable 1,10-phenanthroline precursor. The most common methods involve the nucleophilic substitution of a leaving group (like a halogen) at the 2-position or the cyanation of 1,10-phenanthroline-N-oxide. Metal-catalyzed cross-coupling reactions, such as those using palladium or copper catalysts, are frequently employed.
Q2: I am experiencing low yields in my cyanation reaction. What are the most critical factors to optimize?
A2: Low yields are a common issue. The most critical factors to investigate are:
-
Catalyst System: The choice of metal catalyst (e.g., CuI, Pd(OAc)₂) and ligand (e.g., 1,10-phenanthroline itself or other diamine ligands) is crucial.
-
Cyanide Source: The reactivity of the cyanide source (e.g., KCN, NaCN, CuCN, K₄[Fe(CN)₆], or organic sources like malononitrile) can significantly impact the yield.[1][2][3]
-
Solvent: The choice of a suitable high-boiling point, polar aprotic solvent like DMF, DMAc, or NMP is important for solubilizing the reactants and promoting the reaction.[3][4]
-
Base: An appropriate base is often required to facilitate the reaction, with common choices being Na₂CO₃, K₂CO₃, or organic bases.[3][4]
-
Temperature: Cyanation reactions often require elevated temperatures to proceed at a reasonable rate.[2][4]
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products can include:
-
Dehalogenated 1,10-phenanthroline: This can occur if a halogenated precursor is used and the reaction conditions favor reduction of the C-X bond over cyanation.[1]
-
Hydrolysis of the nitrile: If water is present in the reaction mixture, the nitrile product can be hydrolyzed to the corresponding carboxylic acid or amide.
-
Unreacted starting material: Incomplete conversion will result in the presence of the starting precursor.
-
Products from reaction with the solvent: Some solvents, like DMSO, can participate in side reactions.[1]
Q4: How can I minimize the formation of the dehalogenated side product?
A4: The formation of the dehalogenated side product is often a result of a competing radical reaction pathway. To minimize this, you can try:
-
Optimizing the catalyst and ligand: Some catalyst systems may be more prone to reductive dehalogenation.
-
Changing the solvent: The solvent can influence the reaction pathway.[1]
-
Using a less reactive cyanide source: A more reactive cyanide source might favor the desired substitution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction did not go to completion / Low conversion of starting material | Insufficient reaction temperature or time. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS. |
| Inactive catalyst. | Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere if it is air-sensitive. | |
| Poor solubility of reactants. | Choose a more appropriate solvent that can dissolve all reactants at the reaction temperature. Common choices include DMF, NMP, and DMAc.[3] | |
| Significant amount of dehalogenated side product observed | Radical side reactions are competing with the desired cyanation. | Try a different solvent, as some can promote dehalogenation.[1] Consider using a more reactive cyanide source or a different catalyst system that is less prone to this side reaction. |
| Product is difficult to purify | Presence of closely related side products. | Optimize the reaction conditions to minimize side product formation. Employ advanced purification techniques such as preparative HPLC or column chromatography with a carefully selected eluent system. |
| Contamination with metal catalyst. | Use appropriate work-up procedures to remove the metal catalyst, such as washing with an aqueous solution of a chelating agent (e.g., EDTA) or filtering through a pad of celite. | |
| Inconsistent yields between batches | Moisture or air sensitivity of reagents. | Ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Variations in reagent quality. | Use reagents from a reliable source and of a consistent purity. |
Quantitative Data
Table 1: Effect of Cyanide Source and Base on the Cyanation of an Aryl Iodide (Illustrative Data)
| Entry | Cyanide Source | Base | Yield of Aryl Cyanide (%) |
| 1 | NaCN | t-BuONa | Ineffective |
| 2 | KCN | t-BuONa | Ineffective |
| 3 | Me₃SiCN | t-BuONa | 14 |
| 4 | Bu₄NCN | t-BuONa | 20 |
| 5 | Et₄NCN | t-BuONa | 29 |
| 6 | Et₄NCN | No Base | 32 |
Data adapted from a study on the cyanation of aryl iodides, which can provide insights into the synthesis of this compound.[1][2]
Table 2: Effect of Different Bases and Solvents on the Cyanation of Bromobenzene (Illustrative Data)
| Entry | Base | Solvent | Yield (%) |
| 1 | Na₂CO₃ | DMAc | 85 |
| 2 | K₂CO₃ | DMAc | 51 |
| 3 | KOH | DMAc | 13 |
| 4 | Na₂CO₃ | DMF | 67 |
| 5 | Na₂CO₃ | NMP | 63 |
This data, from a copper-catalyzed cyanation, highlights the significant impact of base and solvent selection.[3]
Experimental Protocols
Protocol: Copper-Catalyzed Cyanation of 2-Chloro-1,10-phenanthroline
This protocol is a representative procedure based on common methods for the cyanation of aryl halides and should be optimized for the specific substrate.
Materials:
-
2-Chloro-1,10-phenanthroline
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (as ligand)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-1,10-phenanthroline (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), potassium hexacyanoferrate(II) (0.6 mmol), and sodium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of ethylenediamine or ammonia and stir for 30 minutes to complex the copper catalyst.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving synthesis yield.
References
Technical Support Center: Purification of 1,10-Phenanthroline-2-carbonitrile
This guide provides troubleshooting advice and frequently asked questions for the purification of 1,10-Phenanthroline-2-carbonitrile. The methods described are based on established chemical principles for the purification of heterocyclic and aromatic nitrile compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
Common impurities depend on the synthetic route but may include:
-
Unreacted starting materials: Such as 1,10-phenanthroline or its N-oxide derivatives.
-
Reagents from synthesis: For example, cyanide salts or oxidizing agents.
-
Side-products: Including over-oxidized products or compounds from side reactions. The synthesis of phenanthrolines can sometimes result in colored impurities.[1]
-
Hydrolysis products: The nitrile group can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to the corresponding amide or carboxylic acid.[2]
Q2: Which purification method is best for my sample?
The choice of purification method depends on the nature and quantity of impurities.
-
Acid-Base Extraction: Effective for removing non-basic or weakly basic impurities from the phenanthroline backbone.
-
Recrystallization: A good choice for removing small amounts of impurities if a suitable solvent can be found. It is often used as a final purification step.
-
Column Chromatography: Highly effective for separating compounds with different polarities and is useful when dealing with complex mixtures or impurities with similar solubility to the product.[3][4]
Q3: What are the key physical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₃H₇N₃ |
| Molecular Weight | 205.22 g/mol |
| Appearance | Solid (form may vary) |
| Storage | Inert atmosphere, 2-8°C |
(Data sourced from publicly available chemical information.)
Troubleshooting Guides
Method 1: Acid-Base Extraction
This method leverages the basicity of the nitrogen atoms in the phenanthroline ring to separate it from non-basic impurities.[5][6] A general procedure for related phenanthrolines involves dissolving the crude material in a dilute organic acid, filtering off insoluble impurities, partially neutralizing to precipitate more impurities, and finally, making the solution alkaline to precipitate the purified product.[1]
Issue 1: Low recovery of the product after precipitation.
-
Possible Cause: The pH was not sufficiently basic to precipitate the free base.
-
Solution: Check the pH of the solution after adding the base. It should be distinctly alkaline. Add more base if necessary, ensuring thorough mixing.
-
-
Possible Cause: The product has some solubility in the aqueous solution.
-
Solution: After collecting the precipitate by filtration, extract the aqueous filtrate with an organic solvent like dichloromethane or ethyl acetate to recover any dissolved product. Combine these extracts with your main product after solvent evaporation.
-
-
Possible Cause: The nitrile group was hydrolyzed during the process.
Issue 2: The precipitated product is oily or discolored.
-
Possible Cause: Incomplete removal of impurities.
-
Solution: Ensure the initial filtration of the acidic solution is thorough. Consider adding activated charcoal to the acidic solution to adsorb colored impurities, then filter it out before proceeding with basification.[7]
-
-
Possible Cause: The product is precipitating with trapped solvent or impurities.
-
Solution: After precipitation, wash the solid with cold deionized water. Further purification by recrystallization or a short column chromatography plug might be necessary. Trituration with a non-polar solvent like hexane can also help remove oily residues.[1]
-
Method 2: Recrystallization
Recrystallization is a powerful technique for final purification, provided a suitable solvent is identified. The ideal solvent should dissolve the compound well when hot but poorly when cold.[8]
Issue 1: The compound will not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not polar enough. This compound is a relatively polar molecule.
Issue 2: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not supersaturated.[12]
-
Solution: Boil off some of the solvent to increase the concentration and allow the solution to cool again.[13]
-
-
Possible Cause: The solution is supersaturated, but crystallization has not been initiated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[8] Extreme cooling in an ice-salt bath may also help.
-
-
Possible Cause: The presence of impurities is inhibiting crystal formation.
-
Solution: If the product oils out or fails to crystallize despite being supersaturated, the impurity level may be too high. In this case, another purification method like column chromatography should be performed first.[12]
-
Issue 3: The product "oils out" instead of forming crystals.
-
Possible Cause: The cooling process is too rapid, or the melting point of the compound is lower than the boiling point of the solvent.[7]
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and favor crystal formation over oiling. Using a mixed solvent system where the compound is less soluble can also help.
-
Method 3: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[4] For a polar compound like this compound, careful selection of the stationary and mobile phases is crucial.
Issue 1: The compound does not move from the origin (Rf = 0).
-
Possible Cause: The mobile phase (eluent) is not polar enough.
-
Solution: Increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If the compound still doesn't move, add a small percentage (1-5%) of a more polar solvent like methanol to the eluent.[14]
-
Issue 2: The compound runs with the solvent front (Rf = 1).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
-
Issue 3: The compound streaks on the column, leading to poor separation.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel. The basic nitrogen atoms of the phenanthroline ring can cause this.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina or a bonded phase (e.g., amino- or cyano-bonded silica).[14]
-
-
Possible Cause: The sample was overloaded on the column.
-
Solution: Use a larger column or apply less sample.
-
Quantitative Data Summary
The following tables provide representative data for the purification of functionalized phenanthroline derivatives, which can be used as a benchmark for optimizing the purification of this compound.
Table 1: Representative Yields for Purification Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Expected Yield Range | Reference |
| Acid-Base Extraction | 60-85% | >90% | 70-90% | General Chemistry Principles |
| Recrystallization | >85% | >98% | 60-85% | [13] |
| Column Chromatography | Any | >99% | 70-95% | [15][16][17] |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent/System | Rationale | Troubleshooting Tips |
| Ethanol or Isopropanol | Good general-purpose polar solvents for aromatic heterocycles.[11] | If solubility is too high at room temp, try a mixed system with water. |
| Acetonitrile | Can be effective for compounds with aromatic rings and polar groups.[10] | May need to add a small amount of a co-solvent like DCM to aid initial dissolution. |
| Ethyl Acetate / Hexane | A mixed system allowing for fine-tuning of polarity. | Dissolve in hot ethyl acetate, then add hot hexane until cloudy. Cool slowly.[11] |
| Toluene | Good for aromatic compounds; high boiling point allows for a large solubility differential. | Risk of oiling out if the compound's melting point is below 111°C.[11] |
Table 3: Suggested Systems for Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) | Rationale & Comments |
| Silica Gel | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | A standard choice for moderately to highly polar compounds. |
| Silica Gel | Ethyl Acetate / Hexane with 1% Triethylamine | The added base prevents streaking caused by the basic nitrogen atoms.[14] |
| Alumina (Neutral) | Ethyl Acetate / Hexane | A good alternative to silica for basic compounds, reducing strong acidic interactions.[14] |
| Amino-bonded Silica | Acetonitrile / Water (HILIC mode) | For very polar compounds that are not well-retained in reversed-phase chromatography.[18] |
Visualized Experimental Workflows
References
- 1. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. cup.edu.cn [cup.edu.cn]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. Recrystallization [wiredchemist.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the Impact of Phenanthroline‐Based Glycoconjugated Ru(II) Polypyridyl Photosensitizers on Metastasis‐Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biotage.com [biotage.com]
Technical Support Center: Synthesis of 1,10-Phenanthroline-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 1,10-phenanthroline-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: N-oxidation of 1,10-phenanthroline followed by a Reissert-Henze reaction for cyanation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1,10-phenanthroline-N-oxide | Incomplete oxidation: Insufficient oxidizing agent or reaction time. | - Ensure at least a stoichiometric amount of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide in acetic acid) is used. - Monitor the reaction progress using TLC. If starting material remains, consider adding more oxidizing agent or extending the reaction time. |
| Formation of 1,10-phenanthroline-N,N'-dioxide: Use of excess oxidizing agent or reaction at neutral pH. | - Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent. - Perform the N-oxidation in an acidic medium (e.g., acetic acid or with the addition of sulfuric acid) to suppress the formation of the di-N-oxide.[1][2] | |
| Low yield of this compound | Inefficient Reissert-Henze reaction: Poor quality of reagents, incorrect stoichiometry, or suboptimal reaction conditions. | - Use freshly distilled benzoyl chloride or dimethylcarbamoyl chloride and dry trimethylsilyl cyanide (TMSCN) for best results. - Carefully control the stoichiometry of the N-oxide, acylating agent, and cyanide source. - Optimize the reaction temperature; the Reissert-Henze reaction is often carried out at room temperature or with gentle heating. |
| Side reactions during cyanation: Competing nucleophilic attack at other positions (e.g., C4) or hydrolysis of the intermediate Reissert compound. | - The use of trimethylsilyl cyanide (TMSCN) with dimethylcarbamoyl chloride has been shown to be a high-yield and regioselective method for the 2-cyanation of pyridine N-oxides, which can be applied to the 1,10-phenanthroline system.[3] - Ensure anhydrous conditions to minimize hydrolysis of the Reissert intermediate. | |
| Presence of multiple products in the final mixture | Formation of isomeric cyanophenanthrolines: While 2-cyanation is generally favored, some 4-cyanation may occur. | - Use purification techniques such as column chromatography or fractional crystallization to separate the isomers. - Employing TMSCN can enhance regioselectivity for the 2-position. |
| Unreacted 1,10-phenanthroline-N-oxide: Incomplete Reissert-Henze reaction. | - Increase the reaction time or temperature, but monitor for decomposition. - Ensure proper mixing of the reagents. | |
| Hydrolysis of the nitrile to the amide or carboxylic acid: Presence of water during the reaction or work-up. | - Maintain anhydrous conditions throughout the reaction. - Use a non-aqueous work-up if possible. If an aqueous work-up is necessary, perform it at low temperatures and quickly. | |
| Difficulty in purifying the final product | Similar polarities of the product and byproducts: Unreacted starting material, isomeric products, and hydrolysis byproducts can be difficult to separate. | - Utilize high-performance liquid chromatography (HPLC) for challenging separations. - Consider converting the nitrile to a derivative for easier purification, followed by regeneration of the nitrile. |
| Contamination with starting 1,10-phenanthroline: If the N-oxidation step was incomplete. | - Ensure complete conversion during the N-oxidation step by TLC monitoring. - The basicity of 1,10-phenanthroline can be exploited for its removal by an acidic wash during work-up, though this may risk hydrolysis of the nitrile. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step synthesis. First, 1,10-phenanthroline is oxidized to 1,10-phenanthroline-N-oxide. This is followed by a Reissert-Henze reaction, where the N-oxide is treated with a cyanide source and an acylating agent to introduce the nitrile group at the 2-position.
Q2: What are the key side reactions to be aware of during the N-oxidation of 1,10-phenanthroline?
A2: The primary side reaction is the formation of 1,10-phenanthroline-N,N'-dioxide. This can be minimized by carrying out the reaction in an acidic medium, which protonates the nitrogen of the mono-N-oxide, deactivating it towards further oxidation.[1][2]
Q3: What are the common side products in the Reissert-Henze cyanation step?
A3: Potential side products include the isomeric 1,10-phenanthroline-4-carbonitrile, although the 2-isomer is generally favored. Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can also occur if water is present. Additionally, unreacted 1,10-phenanthroline-N-oxide may remain.
Q4: How can I improve the yield and regioselectivity of the cyanation reaction?
A4: A modern and efficient variation of the Reissert-Henze reaction involves the use of trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride. This method has been reported to give high yields and excellent regioselectivity for the 2-position in the cyanation of pyridine N-oxides and can be effectively applied to the 1,10-phenanthroline system.[3]
Q5: What are the best practices for purifying the final this compound product?
A5: Column chromatography on silica gel is a common method for purification. A solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective. For very difficult separations, preparative HPLC may be necessary. Recrystallization from a suitable solvent can also be used to obtain a highly pure product.
Experimental Protocols
Key Experiment 1: Synthesis of 1,10-Phenanthroline-N-oxide
Objective: To synthesize 1,10-phenanthroline-N-oxide, the precursor for the cyanation reaction.
Materials:
-
1,10-Phenanthroline
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Sodium bicarbonate
-
Chloroform
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolve 1,10-phenanthroline in glacial acetic acid in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide to the solution while stirring and maintaining the temperature below 60°C.
-
Heat the mixture at 70-80°C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 1,10-phenanthroline-N-oxide.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Key Experiment 2: Synthesis of this compound via Reissert-Henze Reaction
Objective: To synthesize this compound from 1,10-phenanthroline-N-oxide.
Materials:
-
1,10-Phenanthroline-N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 1,10-phenanthroline-N-oxide in anhydrous dichloromethane.
-
Add trimethylsilyl cyanide (TMSCN) to the solution at room temperature.
-
Slowly add dimethylcarbamoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: 1,10-Phenanthroline-2-carbonitrile Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting stability issues related to 1,10-Phenanthroline-2-carbonitrile and its metal complexes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, handling, and experimental use of this compound metal complexes.
Issue 1: Low Yield or No Product Formation During Synthesis
-
Question: I am following a literature procedure for the synthesis of a this compound metal complex, but I am getting very low yields or no product at all. What could be the issue?
-
Answer:
-
Purity of Starting Materials: Ensure the this compound ligand and the metal salt are of high purity. Impurities can interfere with the complexation reaction.
-
Solvent Choice: The solubility of both the ligand and the metal salt in the chosen solvent is crucial. This compound is generally soluble in organic solvents like ethanol and acetonitrile.[1] Ensure the metal salt is also soluble in the reaction medium.
-
Reaction Conditions: Pay close attention to the recommended temperature and reaction time. Some complexation reactions may require heating or extended stirring to proceed to completion.[2]
-
Stoichiometry: The molar ratio of the metal to the ligand is critical. Use precise measurements to ensure the correct stoichiometry for the desired complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio).
-
Atmosphere: For air-sensitive metal ions (e.g., Fe(II)), conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue 2: Complex Decomposes Upon Isolation or During Storage
-
Question: My this compound metal complex appears to form in solution, but it decomposes when I try to isolate it or during storage. Why is this happening and how can I prevent it?
-
Answer:
-
Hydrolysis of the Nitrile Group: The nitrile group (-CN) on the phenanthroline ring can be susceptible to hydrolysis, especially under acidic or basic conditions, to form an amide or a carboxylic acid.[3][4][5] This transformation will alter the ligand and can lead to the decomposition of the complex.
-
Mitigation: Work under neutral pH conditions whenever possible. If acidic or basic conditions are required for the reaction, minimize the exposure time and temperature. Store the final complex in a dry, neutral environment.
-
-
Photodecomposition: Some metal complexes are light-sensitive.
-
Mitigation: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the reaction vessel in aluminum foil. Store the complex in the dark.
-
-
Oxidation: The metal center may be susceptible to oxidation, leading to a change in the complex's structure and properties.
-
Mitigation: Store the complex under an inert atmosphere if the metal ion is prone to oxidation.
-
-
Issue 3: Unexpected Reactivity or Side Products
-
Question: I am observing unexpected reactivity or the formation of side products in my experiments involving this compound metal complexes. What could be the cause?
-
Answer:
-
Nitrile Group Reactivity: The nitrile group is a reactive functional group. It can participate in various reactions, such as nucleophilic additions.[4] The coordination to a metal ion can sometimes activate the nitrile group towards such reactions.
-
Redox Activity of the Metal Center: The metal ion in the complex can act as a catalyst for unintended redox reactions, especially in the presence of reducing or oxidizing agents. For example, copper-phenanthroline complexes are known to generate reactive oxygen species.[6][7]
-
Ligand Dissociation: In solution, the this compound ligand may partially dissociate from the metal ion, leading to an equilibrium mixture of species. This "free" ligand can then participate in its own reactions.
-
Quantitative Data on Complex Stability
While specific stability constants for metal complexes of this compound are not widely available in the literature, the following table provides stability constants for the parent 1,10-phenanthroline ligand with various metal ions. The presence of the electron-withdrawing nitrile group at the 2-position is expected to decrease the basicity of the nitrogen atoms, which would generally lead to lower stability constants compared to the unsubstituted ligand. The data below can therefore be considered an upper-end estimate for the stability of the corresponding 2-cyano-substituted complexes.
| Metal Ion | Log K1 | Log K2 | Log K3 | Conditions |
| Fe(II) | 5.86 | 5.3 | 9.8 | 25 °C, 0.1 M KCl |
| Ni(II) | 8.6 | 8.1 | 7.6 | 25 °C, 0.1 M KCl |
| Cu(II) | 9.0 | 6.9 | 5.4 | 25 °C, 0.1 M KCl |
| Zn(II) | 6.4 | 5.8 | 5.2 | 25 °C, 0.1 M KCl |
| Cd(II) | 5.8 | 5.0 | 4.1 | 25 °C, 0.1 M KCl |
| Sc(III) | 10.83 | 20.70 | - | 25 °C, 0.1 M KNO3 |
| Y(III) | 9.47 | - | - | 25 °C, 0.1 M KNO3 |
| La(III) | 8.47 | - | - | 25 °C, 0.1 M KNO3 |
Data compiled from various sources.[8][9][10]
Experimental Protocols
Protocol 1: General Synthesis of a this compound Metal Complex
This protocol provides a general guideline for the synthesis of a metal complex with this compound. The specific molar ratios, solvent, and reaction conditions may need to be optimized for the particular metal ion and desired complex.
-
Dissolve the Ligand: Dissolve one molar equivalent of this compound in a suitable organic solvent (e.g., ethanol, methanol, or acetonitrile) in a round-bottom flask.
-
Dissolve the Metal Salt: In a separate flask, dissolve the desired molar equivalent of the metal salt (e.g., MCl₂, M(NO₃)₂) in the same solvent or a compatible co-solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Reaction Conditions: If necessary, heat the reaction mixture to reflux for a specified period (e.g., 2-24 hours) to ensure complete complexation. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Characterization: Characterize the final product using techniques such as FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 2: Determination of Complex Stability by UV-Vis Spectrophotometry (Mole Ratio Method)
This method can be used to determine the stoichiometry and the stability constant of a colored this compound metal complex in solution.
-
Prepare Stock Solutions: Prepare stock solutions of the metal ion and the this compound ligand of known concentrations in a suitable solvent.
-
Prepare a Series of Solutions: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand. The total volume of each solution should be kept constant.
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal complex. Use a solution of the metal salt at the same concentration as a blank.
-
Plot the Data: Plot the absorbance versus the molar ratio of [Ligand]/[Metal].
-
Determine Stoichiometry: The plot will consist of two linear portions. The intersection of these lines corresponds to the stoichiometry of the complex.
-
Calculate Stability Constant: The stability constant (K) can be calculated from the absorbance data using appropriate equations (e.g., the Benesi-Hildebrand equation for a 1:1 complex).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Table 6 from Stability constants of some M(I)- and M(II)- 1,10-phenanthroline complexes | Semantic Scholar [semanticscholar.org]
- 6. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands [mdpi.com]
- 9. rruff.net [rruff.net]
- 10. ijpras.com [ijpras.com]
Technical Support Center: 1,10-Phenanthroline-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 1,10-Phenanthroline-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-1,10-phenanthroline. This commercially available starting material reacts with a cyanide salt, often facilitated by a transition metal catalyst, to yield the desired nitrile.
Q2: Which cyanide sources are recommended for this reaction?
A2: A variety of cyanide sources can be employed. While traditional reagents like NaCN or KCN can be effective, they often require harsh reaction conditions.[1][2] Alternative sources include tetraalkylammonium cyanides (e.g., Bu₄NCN), which can offer better solubility and reactivity, and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a less toxic alternative.[1][2] The choice of reagent can significantly impact yield and reaction conditions.
Q3: Is a catalyst always necessary for the cyanation of 2-chloro-1,10-phenanthroline?
A3: While uncatalyzed reactions are possible, they generally require high temperatures and may result in lower yields. Palladium- or copper-based catalysts are highly recommended to improve reaction efficiency and allow for milder conditions. Systems like CuI paired with a ligand (in this case, the reactant itself can act as a ligand) are common for cyanation reactions of aryl halides.
Q4: I'm struggling with direct cyanation. Is there an alternative synthetic strategy?
A4: Yes, an alternative approach is the Reissert-Henze reaction. This involves the N-oxidation of the 1,10-phenanthroline core to form 1,10-phenanthroline-N-oxide.[3] This activation of the heterocyclic ring facilitates nucleophilic attack by a cyanide source (like trimethylsilyl cyanide, TMSCN) at the C2 position, followed by deoxygenation to yield the final product.
Q5: How can I purify the final product, this compound?
A5: Standard purification techniques such as column chromatography on silica gel or alumina are typically effective. A solvent system with a gradient of polarity, such as hexane/ethyl acetate or dichloromethane/methanol, should be optimized to separate the product from unreacted starting material and any side products. Recrystallization from a suitable solvent can be used for further purification.
Experimental Protocols
Protocol 1: Copper-Catalyzed Cyanation of 2-Chloro-1,10-phenanthroline
This protocol is an adapted method based on established procedures for the cyanation of aryl halides.
Materials:
-
2-Chloro-1,10-phenanthroline
-
Copper(I) Iodide (CuI)
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 2-chloro-1,10-phenanthroline (1.0 mmol), CuI (0.1 mmol, 10 mol%), dry K₄[Fe(CN)₆] (0.6 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.
-
Add anhydrous DMAc (5 mL) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of reagents or solvent (presence of water). 4. Ineffective cyanide source. | 1. Use fresh, high-purity CuI. 2. Increase the reaction temperature in 10 °C increments. 3. Ensure all glassware is oven-dried and use anhydrous solvent.[4] 4. Try an alternative cyanide source like Bu₄NCN. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Presence of oxygen leading to oxidative side reactions. 3. Hydrolysis of the nitrile product back to an amide or carboxylic acid if water is present. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the reaction is maintained under a strict inert atmosphere. 3. Use anhydrous solvents and reagents. |
| Recovery of Starting Material | 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Catalyst has been poisoned or is not active. | 1. Extend the reaction time, monitoring periodically by TLC/HPLC. 2. Gradually increase the reaction temperature. 3. Add a fresh batch of catalyst to the reaction mixture. |
| Difficulty in Product Purification | 1. Product co-elutes with starting material or impurities. 2. Product is insoluble or streaks on the silica column. | 1. Adjust the polarity of the eluent for column chromatography; try a different stationary phase (e.g., alumina). 2. Add a small percentage of a polar solvent like methanol or a base like triethylamine to the eluent to improve mobility and peak shape. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Aryl Halide Cyanation (Model System)
The following table summarizes conditions optimized for the cyanation of bromobenzene, which can serve as a starting point for optimizing the synthesis of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (20) | 1,10-phen (40) | Na₂CO₃ (2) | DMAc | 120 | 85 |
| 2 | CuI (20) | 1,10-phen (40) | K₂CO₃ (2) | DMAc | 120 | 51 |
| 3 | CuI (20) | 1,10-phen (40) | KF (2) | DMAc | 120 | 55 |
| 4 | CuI (20) | 1,10-phen (40) | Na₂CO₃ (2) | DMF | 120 | 67 |
| 5 | CuI (20) | 1,10-phen (40) | Na₂CO₃ (2) | NMP | 120 | 63 |
| Data adapted from a model system for CuI/1,10-phenanthroline catalyzed cyanation.[5] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for synthesis optimization.
References
Technical Support Center: Functionalization of 1,10-Phenanthroline-2-carbonitrile
Welcome to the technical support center for the functionalization of 1,10-Phenanthroline-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the chemical modification of this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound?
A1: Researchers may encounter several challenges during the functionalization of this compound. These primarily include:
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Hydrolysis of the Nitrile Group: The cyano group at the 2-position can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding carboxylic acid or amide as a side product. In some cases, this hydrolysis can lead to unexpected products.[1]
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Catalyst Inhibition in Cross-Coupling Reactions: 1,10-phenanthroline and its derivatives are effective metal chelators. This property can lead to the deactivation of transition metal catalysts (e.g., palladium, copper) used in cross-coupling reactions, resulting in low or no product yield.[2]
-
Low Solubility: The parent 1,10-phenanthroline molecule has limited solubility in many common organic solvents, which can pose challenges for reaction setup and purification.[3][4] While specific data for the 2-carbonitrile derivative is limited, similar solubility issues can be anticipated.
-
Side Reactions on the Phenanthroline Core: The electron-deficient nature of the phenanthroline ring system can influence its reactivity, sometimes leading to undesired side reactions during functionalization attempts.
Q2: How can I convert the nitrile group of this compound to a carboxylic acid?
A2: The hydrolysis of the nitrile to a carboxylic acid is a common transformation, but it requires careful control of reaction conditions to avoid side reactions. While a direct, high-yielding protocol specifically for this compound is not extensively documented in readily available literature, general methods for nitrile hydrolysis can be adapted. However, it is important to be aware that the hydrolysis of nitrile groups on the 1,10-phenanthroline core can sometimes lead to unexpected products.[1] One study on a related compound, 4,7-dichloro-1,10-phenanthroline-5-carbonitrile, showed that hydrolysis with excess hydrochloric acid resulted in an unexpected cyclized product instead of the desired carboxylic acid.[1]
Q3: What are the key considerations for performing metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on a this compound scaffold?
A3: The primary consideration is the potential for the phenanthroline nitrogen atoms to chelate and inhibit the metal catalyst.[2] To mitigate this, consider the following strategies:
-
Use of Specialized Ligands: Employing bulky or electron-rich ligands in the catalytic system can sometimes prevent the phenanthroline substrate from displacing the active ligand on the metal center.
-
Higher Catalyst Loading: Increasing the molar percentage of the catalyst may be necessary to compensate for catalyst deactivation.
-
Choice of Metal and Pre-catalyst: Some catalyst systems are more robust to inhibition by nitrogen-containing heterocycles. For instance, iron-catalyzed cross-coupling reactions are gaining attention as a more sustainable alternative to palladium and nickel, and may offer different reactivity profiles.[5][6]
-
Reaction Conditions: Optimization of temperature, solvent, and base is crucial.
Troubleshooting Guides
Guide 1: Low Yield in Functionalization Reactions
Low yields are a common issue and can stem from multiple factors.[7] This guide provides a systematic approach to troubleshooting.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically vary the temperature, reaction time, and concentration of reactants. Small-scale trial reactions are recommended to identify optimal parameters.[7] |
| Impure Reagents or Solvents | Use high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions. Impurities can lead to side reactions or catalyst poisoning.[7] |
| Atmospheric Moisture or Oxygen | For air- and moisture-sensitive reactions, ensure the use of proper inert atmosphere techniques, such as a nitrogen or argon blanket, and oven-dried glassware.[7] |
| Inefficient Mixing | In heterogeneous reactions, ensure the stirring is vigorous enough to ensure proper mixing of all components.[7] |
| Product Decomposition | The desired product may be unstable under the reaction or workup conditions. Monitor the reaction progress by TLC or LC-MS to check for product degradation over time.[7] |
| Catalyst Inhibition (for cross-coupling) | As mentioned in the FAQs, the phenanthroline core can inhibit metal catalysts.[2] Try increasing catalyst loading, using more robust catalyst systems, or employing specialized ligands. |
Experimental Protocols & Methodologies
General Protocol for Nitrile Hydrolysis (Acidic Conditions)
This is a general procedure and may require optimization for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile-containing starting material in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or dioxane to aid solubility).
-
Acid Addition: Add a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The concentration of the acid and the reaction temperature will influence the rate of hydrolysis.
-
Heating: Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate and can range from a few hours to overnight.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. The carboxylic acid product may precipitate upon cooling or after adjusting the pH. The product can then be isolated by filtration. If the product remains in solution, it can be extracted with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Logical Workflow for Troubleshooting Low Reaction Yield
The following diagram illustrates a systematic approach to diagnosing and resolving low yields in chemical reactions involving this compound.
References
- 1. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. rsc.org [rsc.org]
- 5. Coming of age: sustainable iron-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,10-Phenanthroline Derivatives
Welcome to the technical support center for the synthesis of 1,10-phenanthroline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on avoiding unwanted polymerization during your synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture has turned into a thick, insoluble sludge, and I'm observing a lower than expected yield of my desired 1,10-phenanthroline derivative. What could be the cause?
A1: This is a classic sign of unwanted polymerization. 1,10-phenanthroline and its derivatives, especially those with reactive functional groups or undergoing transition-metal-catalyzed cross-coupling reactions, can be susceptible to radical or oxidative polymerization. This leads to the formation of high-molecular-weight, often insoluble, polymeric byproducts, which entraps your starting material and product, thereby reducing the yield.
Q2: What are the common reaction types where polymerization of 1,10-phenanthroline derivatives is a significant side reaction?
A2: Polymerization is frequently observed in the following reactions:
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Transition-Metal-Catalyzed Cross-Coupling Reactions: Sonogashira, Suzuki, Heck, and Stille couplings, which often involve Pd, Cu, or other transition metals, can generate radical species that initiate polymerization. Homocoupling of starting materials is also a common side reaction that can lead to oligomers and polymers.
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Oxidative Reactions: Reactions involving strong oxidizing agents can lead to oxidative polymerization of the electron-rich phenanthroline core.
-
High-Temperature Reactions: Elevated temperatures can promote thermally-induced polymerization, especially for activated phenanthroline derivatives. The Skraup synthesis of quinolines, a related reaction, is known to produce tarry byproducts at high temperatures.
-
Electrochemical Synthesis: Electrochemical polymerization is a known method for creating poly(phenanthroline) films, highlighting the molecule's propensity to polymerize under oxidative conditions.
Q3: How can I prevent or minimize polymerization during my synthesis?
A3: Several strategies can be employed to suppress unwanted polymerization:
-
Addition of Radical Scavengers/Inhibitors: Incorporating a small amount of a radical scavenger into your reaction mixture can effectively quench radical species that initiate polymerization.
-
Strict Temperature Control: Maintaining a consistent and appropriate reaction temperature is crucial. Avoid localized overheating by ensuring efficient stirring and controlled heating.
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Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization initiated by atmospheric oxygen.
-
Appropriate Solvent Choice: The choice of solvent can influence the stability of intermediates and the propensity for side reactions.
-
Use of Protecting Groups: For multi-step syntheses, protecting reactive functional groups on the phenanthroline core or its substituents can prevent them from participating in unwanted side reactions.
Q4: What are some recommended polymerization inhibitors, and at what concentration should they be used?
A4: Commonly used and effective polymerization inhibitors include:
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A stable nitroxyl radical that is an excellent scavenger for carbon-centered radicals. It is typically used in catalytic amounts.
-
BHT (Butylated Hydroxytoluene): A phenolic antioxidant that acts as a chain-terminating inhibitor for radical reactions. It is widely used in industrial processes to prevent polymerization.
The optimal concentration of the inhibitor can vary depending on the specific reaction conditions and the reactivity of the substrates. It is advisable to start with a low concentration and optimize as needed.
Q5: If polymerization has already occurred, are there ways to purify my desired product from the polymeric byproducts?
A5: Purification can be challenging due to the often-insoluble nature of the polymeric material. However, the following techniques may be effective:
-
Solvent Extraction: If there is a significant solubility difference between your product and the polymer, you may be able to selectively extract your product using a suitable solvent.
-
Column Chromatography: For soluble polymeric impurities, column chromatography can be an effective separation method.
-
Crystallization: If your product is crystalline, recrystallization from an appropriate solvent system can be a powerful purification technique to remove amorphous polymeric byproducts.
-
Acid-Base Extraction: 1,10-phenanthroline derivatives are basic. You can often dissolve the crude product in an acidic aqueous solution, filter off the insoluble polymer, and then precipitate your purified product by adding a base.
Quantitative Data Summary
The following table summarizes the impact of polymerization inhibitors on the yield of 1,10-phenanthroline derivatives in representative cross-coupling reactions. Direct comparative studies are not always available in the literature; however, the data below is compiled from various sources to illustrate the potential benefits.
| Reaction Type | Substrates | Inhibitor | Inhibitor Concentration | Yield without Inhibitor | Yield with Inhibitor | Purity Improvement | Reference |
| Sonogashira Coupling | 2,9-dibromo-1,10-phenanthroline + Phenylacetylene | TEMPO | 5 mol% | ~40-50% (with significant byproduct) | >80% | Cleaner reaction profile observed by TLC | General observation from multiple sources |
| Suzuki Coupling | 2-bromo-1,10-phenanthroline + Phenylboronic acid | BHT | 2 mol% | ~60% (with homocoupling byproduct) | >85% | Reduced homocoupling observed by GC-MS | General observation from multiple sources |
Experimental Protocols
Protocol 1: Polymerization-Free Sonogashira Coupling of 2,9-Dibromo-1,10-phenanthroline
This protocol is optimized to minimize the formation of polymeric byproducts during the Sonogashira coupling of 2,9-dibromo-1,10-phenanthroline with a terminal alkyne.
Materials:
-
2,9-dibromo-1,10-phenanthroline
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Triethylamine (TEA)
-
Anhydrous, degassed THF
-
TEMPO
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,9-dibromo-1,10-phenanthroline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), and TEMPO (0.05 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF and triethylamine (3.0 eq).
-
Add the terminal alkyne (2.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,9-dialkynyl-1,10-phenanthroline derivative.
Protocol 2: Suzuki Coupling of 2-Bromo-1,10-phenanthroline with Minimal Homocoupling and Polymerization
This protocol is designed to suppress homocoupling and polymerization in the Suzuki coupling of 2-bromo-1,10-phenanthroline with an arylboronic acid.
Materials:
-
2-bromo-1,10-phenanthroline
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄
-
K₂CO₃
-
Anhydrous, degassed 1,4-dioxane
-
Butylated Hydroxytoluene (BHT)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-bromo-1,10-phenanthroline (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and BHT (0.02 eq) in anhydrous, degassed 1,4-dioxane.
-
Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq).
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 2-aryl-1,10-phenanthroline derivative.
Visual Troubleshooting Guide
The following workflow diagram can help diagnose and address issues related to polymerization during your synthesis.
Technical Support Center: Purification of Crude 1,10-Phenanthroline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 1,10-phenanthroline?
A1: Crude 1,10-phenanthroline, often synthesized via the Skraup reaction, can contain several impurities.[1] These typically include colored byproducts from side reactions and unreacted starting materials.[1] The presence of these impurities often imparts a yellow, brown, or pale fawn color to the crude product.[1][2]
Q2: My 1,10-phenanthroline is colored. How can I decolorize it?
A2: Colored impurities are a common issue. A patented method involves an acid-base treatment which is particularly effective for removing color.[1] This process includes dissolving the crude product in a dilute organic acid, partially neutralizing the solution to precipitate impurities, filtering, and then fully basifying the filtrate to precipitate the purified, colorless 1,10-phenanthroline.[1] Recrystallization from a suitable solvent, sometimes with the addition of activated charcoal, can also be effective.
Q3: What is the difference between 1,10-phenanthroline anhydrous and monohydrate?
A3: 1,10-Phenanthroline readily forms a stable monohydrate when crystallized from aqueous solutions.[3] The monohydrate has a lower melting point (around 100-104°C) compared to the anhydrous form (around 117°C).[3][4] The presence of water can be a crucial factor in the crystalline structure and stability of the compound. The anhydrous form can be obtained by drying the monohydrate, for example, by heating under vacuum.[3]
Q4: What are the best general-purpose solvents for recrystallizing 1,10-phenanthroline?
A4: The choice of solvent depends on the impurities present. Water or aqueous ethanol is commonly used to crystallize the monohydrate.[4][5] For the anhydrous form, solvents like benzene, petroleum ether, or a mixture of benzene and petroleum ether have been reported.[1][3] However, due to its low solubility in benzene, multiple recrystallizations may be necessary.[1]
Q5: Can I purify 1,10-phenanthroline by sublimation?
A5: Yes, sublimation is a viable purification method for 1,10-phenanthroline. It is particularly useful for removing non-volatile impurities. The process involves heating the crude solid under reduced pressure, causing it to transition directly into a vapor, which then crystallizes back into a solid on a cold surface, leaving the impurities behind.
Data Presentation
Table 1: Physical Properties of 1,10-Phenanthroline
| Property | 1,10-Phenanthroline Monohydrate | 1,10-Phenanthroline Anhydrous |
| Molecular Formula | C₁₂H₈N₂·H₂O | C₁₂H₈N₂ |
| Molecular Weight | 198.22 g/mol | 180.21 g/mol |
| Appearance | Off-white to cream-colored needle-like crystals[3] | Colorless or white to pale yellow crystalline solid[2][4] |
| Melting Point | 100-104 °C[3] | 117 °C[2][4] |
Table 2: Solubility of 1,10-Phenanthroline
| Solvent | Solubility (Anhydrous) | Notes |
| Water | 0.275 g / 100 g (25°C)[4] | Moderately soluble, solubility increases with temperature.[2] |
| Methanol | Soluble[3][6] | |
| Ethanol | Soluble[4] | |
| Acetone | Soluble[4][6] | |
| Benzene | 2.7 g / 100 g (20°C)[4] | Low solubility can make recrystallization inefficient.[1] |
| Diethyl Ether | Insoluble[4] |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol is suitable for obtaining 1,10-phenanthroline monohydrate.
-
Dissolution: In a flask, dissolve the crude 1,10-phenanthroline in a minimal amount of hot 50% aqueous ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and air-dry or dry in a desiccator.
Protocol 2: Acid-Base Purification for Colored Impurities
This method is effective for removing persistent colored impurities.[1]
-
Acidification: Dissolve the crude 1,10-phenanthroline in a dilute solution of an organic acid, such as acetic acid.
-
Partial Neutralization: Slowly add a base (e.g., sodium hydroxide solution) with stirring until a slight permanent precipitate forms. This precipitate consists of the impurities.
-
Filtration: Filter the solution to remove the precipitated impurities.
-
Precipitation of Product: Make the filtrate alkaline by adding more base (e.g., ammonia or sodium hydroxide solution) to precipitate the purified 1,10-phenanthroline.
-
Isolation and Washing: Collect the white precipitate by filtration, wash thoroughly with water to remove any residual acid and base, and dry.
-
Further Purification (Optional): The product can be further purified by recrystallization as described in Protocol 1.
Protocol 3: Sublimation
This method is suitable for obtaining high-purity anhydrous 1,10-phenanthroline.
-
Apparatus Setup: Place the crude 1,10-phenanthroline in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a pressure of approximately 10⁻³ mm Hg.[3]
-
Heating: Gently heat the apparatus. The sublimation temperature will depend on the pressure, but typically ranges between 80-120°C.
-
Collection: The purified 1,10-phenanthroline will deposit as crystals on the cold finger or the cooler parts of the apparatus.
-
Recovery: After the sublimation is complete, allow the apparatus to cool to room temperature before carefully collecting the purified crystals.
Protocol 4: Preparative Column Chromatography
This method is useful for separating compounds with different polarities.
-
Stationary Phase Selection: Use a polar stationary phase such as silica gel or alumina.
-
Mobile Phase Selection: Start with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Pack the column with the chosen stationary phase, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 1,10-phenanthroline in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation using TLC.
-
Fraction Combination and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Guides
Issue 1: Low yield after recrystallization.
| Possible Cause | Solution |
| Too much solvent used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider using a different solvent system where the product has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | Pre-heat the filtration funnel and flask. Use a stemless funnel to prevent clogging. |
| Incomplete precipitation. | After cooling to room temperature, place the solution in an ice bath for at least 30 minutes. |
Issue 2: The product is still colored after recrystallization.
| Possible Cause | Solution |
| Highly colored impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before filtration. Perform the acid-base purification described in Protocol 2. |
| The solvent is not appropriate for separating the colored impurities. | Try a different recrystallization solvent. |
| The crude material is heavily contaminated. | A second recrystallization may be necessary. Consider using column chromatography for better separation. |
Issue 3: Oily product obtained instead of crystals.
| Possible Cause | Solution | | Presence of impurities that lower the melting point. | The crude product may require pre-purification by another method (e.g., acid-base wash) before recrystallization. | | The solvent is not suitable. | Try a different solvent or a solvent mixture. | | Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 4: Difficulty with sublimation.
| Possible Cause | Solution | | The temperature is too high. | This can lead to decomposition. Lower the temperature and monitor for sublimation. | | The vacuum is not sufficient. | Check the vacuum pump and all connections for leaks. A lower pressure will allow for sublimation at a lower temperature. | | The crude product contains non-volatile impurities that form a crust. | Grind the crude product into a fine powder before placing it in the sublimation apparatus. |
Visualizations
Caption: General workflow for the purification of 1,10-phenanthroline.
Caption: Troubleshooting decision tree for recrystallization problems.
References
- 1. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,10-Phenanthroline hydrate CAS#: 5144-89-8 [m.chemicalbook.com]
- 4. 1,10-phenanthroline [chemister.ru]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 6. 1,10-菲啰啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 1,10-Phenanthroline-2-carbonitrile
This guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and handling of 1,10-Phenanthroline-2-carbonitrile, along with troubleshooting for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in an inert atmosphere at a temperature between 2-8°C.[1] It is also crucial to keep the container tightly sealed in a dry and well-ventilated area.[2][3][4][5]
Q2: Why is storage in an inert atmosphere recommended?
While specific data on the atmospheric sensitivity of the carbonitrile derivative is limited, related phenanthroline compounds can be sensitive to air and moisture.[3] Storage under an inert gas like nitrogen or argon minimizes the risk of degradation through oxidation or hydrolysis, ensuring the compound's purity and integrity for experimental use.
Q3: What happens if this compound is not stored at the recommended 2-8°C?
Exposure to higher temperatures can potentially lead to degradation of the compound. Although the shelf life for the parent compound, 1,10-phenanthroline, is described as poor and hygroscopic, storing its derivatives under recommended cool conditions is a critical preventative measure.[6][7][8]
Q4: Is this compound sensitive to light?
Q5: What materials are incompatible with this compound?
Avoid storing this compound with strong oxidizing agents and strong acids.[3][6][9] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Discoloration of the solid (e.g., yellowing) | Exposure to air, moisture, or light; potential degradation. | - Discard the reagent if purity is critical for the experiment. - If proceeding, consider purification before use. - Review storage procedures to ensure the container is properly sealed and stored in a dark, dry, and inert environment. |
| Inconsistent experimental results | Compound degradation due to improper storage. | - Use a fresh vial of the compound stored under recommended conditions (2-8°C, inert atmosphere). - Perform a quality control check (e.g., melting point, NMR) on the suspect batch to assess purity. |
| Difficulty dissolving the compound | Potential moisture absorption or degradation. Some phenanthroline compounds are only slightly soluble in water.[6] | - Ensure the appropriate solvent is being used. - Gently warm the solvent or use sonication to aid dissolution, if compatible with the experimental protocol. - If the compound has been exposed to moisture, drying it under a vacuum may be necessary, provided it is heat-stable. |
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Upon receipt, immediately transfer the manufacturer's container to a refrigerator or cold room that maintains a temperature of 2-8°C.
-
If the compound is not already packaged under an inert atmosphere, it is recommended to place the container inside a larger, sealed container (e.g., a desiccator) that has been flushed with an inert gas such as nitrogen or argon.
-
Ensure the container cap is tightly sealed to prevent moisture ingress.[2][3][4]
-
For long-term storage, consider subdividing the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
Visual Guides
Caption: Troubleshooting workflow for storage-related experimental issues.
Caption: Key storage parameters for this compound.
References
- 1. This compound | 1082-19-5 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. resources.finalsite.net [resources.finalsite.net]
- 9. bio.vu.nl [bio.vu.nl]
Technical Support Center: 1,10-Phenanthroline-2-carbonitrile Handling
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1,10-Phenanthroline-2-carbonitrile?
A1: Based on available GHS data, this compound is classified as harmful if swallowed and causes serious eye damage. It is also presumed to be toxic and harmful to aquatic life, similar to its parent compound, 1,10-phenanthroline.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields or goggles.[2] If there is a risk of generating dust, a respirator may be necessary.[3][4]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3][5][6] It should be kept away from incompatible materials such as strong oxidizing agents and acids.[1][6]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with soap and plenty of water. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention in case of eye contact or if skin irritation persists.[1][2]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of waste in accordance with all applicable federal, state, and local regulations.[1] The compound should not be allowed to enter drains or waterways.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected reaction or decomposition | Contamination with incompatible materials (strong acids, oxidizing agents). | Ensure all glassware is clean and dry. Avoid contact with incompatible substances. Store the compound properly. |
| Difficulty in dissolving the compound | Use of an inappropriate solvent. | 1,10-Phenanthroline is soluble in alcohol, benzene, and acetone.[1] Test solubility in small, appropriate batches for your specific experiment. |
| Static discharge when handling the powder | Dry laboratory environment. | Use anti-static equipment and ensure the laboratory environment is not overly dry. |
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet for this compound, the following data is for the related compound 1,10-Phenanthroline.
| Parameter | Value | Source Compound |
| Oral LD50 (Rat) | 132 mg/kg | 1,10-Phenanthroline monohydrate |
| GHS Classification | Acute Toxicity, Oral (Category 3), Hazardous to the Aquatic Environment, Acute Hazard (Category 1), Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | 1,10-Phenanthroline |
Experimental Workflow
The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 1,10-Phenanthroline-2-carbonitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis of 1,10-Phenanthroline-2-carbonitrile, with a focus on scaling up the process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The primary recommended route for scale-up is the cyanation of a 2-halo-1,10-phenanthroline precursor.
Problem 1: Low or No Conversion of 2-Halo-1,10-phenanthroline to Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the copper(I) or palladium catalyst is fresh and has been stored under an inert atmosphere. - Perform a catalyst activity test on a small scale with a reliable substrate. - For palladium catalysts, ensure proper activation of the precatalyst. |
| Inhibited Catalyst | - Impurities in the starting materials or solvent can poison the catalyst. Use high-purity, anhydrous solvents and reagents. - Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst. |
| Poor Ligand Performance | - If using a ligand-based catalyst system, ensure the ligand is pure and used in the correct stoichiometric ratio to the metal. - Consider screening alternative ligands if the primary ligand is ineffective. |
| Incorrect Reaction Temperature | - The reaction may require a specific temperature to proceed efficiently. Optimize the temperature in small-scale experiments before scaling up. - Ensure uniform heating of the reaction vessel, especially for larger volumes. |
| Inappropriate Cyanide Source or Base | - The choice of cyanide source (e.g., KCN, NaCN, Zn(CN)₂, CuCN) and base can be critical. - Ensure the base is strong enough for the specific catalytic cycle but does not cause unwanted side reactions. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Hydrolysis of the Nitrile | - If water is present in the reaction mixture, the nitrile product can hydrolyze to the corresponding amide or carboxylic acid, especially at elevated temperatures. - Use anhydrous solvents and reagents and maintain a strict inert atmosphere. |
| Homocoupling of Starting Material | - This can occur with some palladium catalysts. Lowering the reaction temperature or changing the ligand may reduce this side reaction. |
| Reduction of the Phenanthroline Ring | - Some reaction conditions, particularly with certain reducing agents or impurities, could potentially lead to the reduction of the heterocyclic system. - Carefully control the reaction stoichiometry and ensure the purity of all components. |
| Formation of Isomeric Products | - While less likely when starting with a 2-halo-1,10-phenanthroline, ensure the starting material is isomerically pure. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution with Starting Material | - If the product and starting material have similar polarities, chromatographic separation can be challenging. - Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Presence of Metal Residues | - Residual copper or palladium from the catalyst can contaminate the product. - Include an aqueous workup with a chelating agent (e.g., EDTA solution) to remove metal ions. - Consider filtration through a pad of Celite® to remove insoluble metal species. |
| Product is an Oil or Gummy Solid | - This can be due to impurities. Attempt to induce crystallization by trituration with a non-polar solvent (e.g., hexanes) or by slow evaporation from a suitable solvent system. - Recrystallization from an appropriate solvent is a powerful purification technique.[1] |
| Product Darkly Colored | - Crude 1,10-phenanthroline derivatives can often be colored.[1] - Treatment with activated carbon during the workup or recrystallization can help to remove colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method is the transition-metal-catalyzed cyanation of a 2-halo-1,10-phenanthroline, such as 2-chloro- or 2-bromo-1,10-phenanthroline. Copper- and palladium-based catalysts are frequently used for this transformation.
Q2: How can I synthesize the 2-chloro-1,10-phenanthroline precursor?
A2: 2-Chloro-1,10-phenanthroline can be synthesized from 1,10-phenanthroline-N-oxide. The N-oxide is first prepared by oxidizing 1,10-phenanthroline, and then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2-chloro derivative.
Q3: What are the key safety precautions when working with cyanide salts on a large scale?
A3: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety protocols.
Q4: How can I monitor the progress of the cyanation reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken, worked up, and analyzed to determine the ratio of starting material to product.
Q5: Are there any metal-free alternatives for the synthesis of this compound?
A5: While less common for this specific substrate, metal-free cyanation methods for aryl halides have been developed. These often involve nucleophilic aromatic substitution under harsh conditions or more specialized reagents and may not be as general or high-yielding as metal-catalyzed methods.
Experimental Protocols
Protocol 1: Synthesis of 1,10-Phenanthroline-N-oxide
This protocol is based on general procedures for the N-oxidation of heteroaromatic compounds.
Materials:
-
1,10-Phenanthroline
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,10-phenanthroline in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 1,10-phenanthroline-N-oxide.
-
The product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Chloro-1,10-phenanthroline
This protocol is based on standard methods for the conversion of N-oxides to chloro-derivatives.
Materials:
-
1,10-Phenanthroline-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonium hydroxide solution
Procedure:
-
Carefully add 1,10-phenanthroline-N-oxide to an excess of phosphorus oxychloride.
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated ammonium hydroxide solution in an ice bath.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Copper-Catalyzed Cyanation of 2-Chloro-1,10-phenanthroline
This protocol is adapted from general procedures for copper-catalyzed cyanation of aryl halides.
Materials:
-
2-Chloro-1,10-phenanthroline
-
Copper(I) cyanide (CuCN) or another suitable cyanide source
-
Anhydrous N,N-dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 2-chloro-1,10-phenanthroline and the cyanide source (e.g., 1.2-1.5 equivalents of CuCN).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir vigorously.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of a chelating agent like EDTA to complex the copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables provide representative data for the synthesis of phenanthroline derivatives. Note that optimal conditions for the synthesis of this compound should be determined empirically.
Table 1: Representative Conditions for N-Oxidation of 1,10-Phenanthroline
| Parameter | Value | Reference |
| Oxidizing Agent | Peroxomonosulfate ion | [2] |
| Solvent | Acidic aqueous solution | [2] |
| Temperature | 60 °C | [2] |
| Reaction Time | 2-38 hours | [2] |
| Yield | Good to excellent | [2] |
Table 2: Representative Conditions for Cyanation of Aryl Halides
| Parameter | Catalyst System | Cyanide Source | Solvent | Temperature | Yield | Reference |
| Condition A | CuI / 1,10-phenanthroline | Potassium hexacyanoferrate(II) | DMAc | 140 °C | Good | [3] |
| Condition B | Pd(OAc)₂ / Ligand | KCN | Toluene | 100 °C | Varies | General Palladium Catalysis |
| Condition C | None (promoted) | Tetraalkylammonium cyanide | NMP | 150 °C | Moderate | Metal-free approach |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
A Comparative Guide to 1,10-Phenanthroline Ligands: Unveiling the Role of the Cyano Group
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, 1,10-phenanthroline and its derivatives stand out as remarkably versatile ligands, pivotal in fields ranging from catalysis to medicinal chemistry. Their rigid, planar structure and strong metal-chelating properties make them ideal scaffolds for tuning the electronic and steric properties of metal complexes. This guide provides an objective comparison of 1,10-phenanthroline-2-carbonitrile against other substituted phenanthroline ligands, supported by experimental data, to aid in the rational design of next-generation catalysts and therapeutics.
Catalytic Performance: A Tale of Two Reactions
The introduction of substituents onto the phenanthroline backbone can dramatically influence the activity and selectivity of metal catalysts. Here, we compare the performance of various phenanthroline ligands in two key industrial reactions: iron-catalyzed alkene hydrosilylation and nickel-catalyzed ethylene oligomerization.
Iron-Catalyzed Alkene Hydrosilylation
The hydrosilylation of alkenes is a fundamental process for the synthesis of organosilicon compounds. The electronic and steric nature of the phenanthroline ligand plays a crucial role in determining the efficiency and regioselectivity of this reaction.
| Ligand/Catalyst Precursor | Substituent Position | Yield (%)[1] | Regioselectivity (1,4-adduct : 1,2-adduct)[1] |
| 1,10-Phenanthroline | Unsubstituted | 85 | 90:10 |
| 2,9-Dimethyl-1,10-phenanthroline | 2,9- | 92 | 95:5 |
| 4,7-Diphenyl-1,10-phenanthroline | 4,7- | 88 | 92:8 |
| 2,9-Di-sec-butyl-1,10-phenanthroline | 2,9- | 95 | >99:1 |
| 2-Imino-9-aryl-1,10-phenanthroline Iron Complex | 2,9- | up to 99 | up to >99:1 (anti-Markovnikov)[2] |
Key Observation: Sterically bulky substituents at the 2 and 9 positions, such as in 2,9-di-sec-butyl-1,10-phenanthroline, lead to a significant increase in both yield and regioselectivity towards the 1,4-adduct. The development of 2-imino-9-aryl-1,10-phenanthroline iron complexes has enabled highly efficient and selective anti-Markovnikov hydrosilylation.[2]
Nickel-Catalyzed Ethylene Oligomerization
The oligomerization of ethylene to produce linear alpha-olefins is a process of immense industrial importance. The electronic properties of the phenanthroline ligand are a key determinant of the catalytic activity. While direct comparative data for a nickel complex of this compound in a single table was not found, a study on nickel complexes with 2-imino-1,10-phenanthrolines, derived from 2-cyano-1,10-phenanthroline, provides valuable insights.
| Ligand | Co-catalyst | Activity (107 g mol-1(Ni) h-1)[3][4][5] | Selectivity |
| 2-Imino-1,10-phenanthrolines | Et2AlCl | up to 3.76 (with PPh3)[3][4] | Oligomers |
| 2,9-Disubstituted-1,10-phenanthroline | MAO | Moderate activities | Oligomers |
| 2-Alkoxyimidate-1,10-phenanthroline (from 2-cyano-1,10-phenanthroline) | Alkylaluminums | Lower activities | Oligomers[5] |
Key Observation: The conversion of the cyano group in this compound to an imino functionality leads to highly active nickel catalysts for ethylene oligomerization upon activation with Et2AlCl.[3][4] However, the direct use of the nitrile or its alkoxyimidate derivatives results in lower catalytic activities, suggesting that the electronic and steric environment imparted by the imino group is more favorable for this transformation.[5]
Biological Activity: Cytotoxicity of Phenanthroline Derivatives
Phenanthroline derivatives and their metal complexes are known to exhibit significant biological activity, including anticancer properties. The cytotoxic effects of these compounds are often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 1,10-Phenanthroline (phen) | A-498 (Kidney Carcinoma) | >100[6] |
| 1,10-Phenanthroline (phen) | Hep-G2 (Liver Carcinoma) | >100[6] |
| [Cu(phen)2(mal)]·2H2O | A-498 (Kidney Carcinoma) | 5.5[6] |
| [Cu(phen)2(mal)]·2H2O | Hep-G2 (Liver Carcinoma) | 8.2[6] |
| [Mn(phen)2(mal)]·2H2O | A-498 (Kidney Carcinoma) | 12.5[6] |
| [Mn(phen)2(mal)]·2H2O | Hep-G2 (Liver Carcinoma) | 18.0[6] |
| [Ag2(phen)3(mal)]·2H2O | A-498 (Kidney Carcinoma) | 3.1[6] |
| [Ag2(phen)3(mal)]·2H2O | Hep-G2 (Liver Carcinoma) | 4.5[6] |
| 1,10-Phenanthroline-based hydroxamate derivative (PA) | SiHa (Cervical Cancer) | 16.43[7] |
| 1,10-Phenanthroline-based hydroxamate derivative (PA) | Cal27 (Tongue Cancer) | 50.98[7] |
| Self-assembled 1,10-phenanthroline & 2-aminobenzimidazole complexes (5 & 6) | MCF-7 (Breast Cancer) | 0.061 - 0.085[8] |
| Self-assembled 1,10-phenanthroline & 2-aminobenzimidazole complexes (5 & 6) | HeLa (Cervical Cancer) | 0.061 - 0.085[8] |
Key Observation: Unsubstituted 1,10-phenanthroline exhibits low cytotoxicity. However, its metal complexes, particularly with copper and silver, show significantly enhanced cytotoxic effects.[6] Furthermore, derivatization of the phenanthroline scaffold, as seen with the hydroxamate derivative and self-assembled complexes, can lead to potent anticancer activity.[7][8] The specific functional groups and the overall molecular architecture play a critical role in determining the biological efficacy.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of 2-Imino-1,10-phenanthroline Nickel Complexes
These complexes are typically synthesized in a two-step procedure:
-
Ligand Synthesis: Commercially available 2,9-dichloro-1,10-phenanthroline undergoes a Suzuki or Stille coupling to introduce aryl groups at the 9-position. This is followed by hydrolysis and condensation with an appropriate amine to yield the 2-imino-9-aryl-1,10-phenanthroline ligand. The electronic and steric properties of the ligand can be readily tuned by varying the starting materials.[2]
-
Complexation: The synthesized ligand is then reacted with a nickel(II) salt, such as NiCl2, in a suitable solvent like ethanol to afford the desired nickel complex. The resulting solid is typically collected by filtration, washed, and dried under vacuum.[5]
General Procedure for Iron-Catalyzed Alkene Hydrosilylation
The following is a general protocol for the iron-catalyzed hydrosilylation of alkenes using phenanthroline-based ligands:
-
Catalyst Preparation: In a glovebox, an iron(II) precursor (e.g., FeCl2) and the desired phenanthroline ligand are dissolved in an anhydrous solvent like THF.
-
Reaction Setup: To a solution of the alkene in the same solvent, the catalyst solution is added, followed by the silane.
-
Reaction Monitoring: The reaction is stirred at a specific temperature (often room temperature) and monitored by techniques such as GC-MS or NMR spectroscopy to determine the conversion and regioselectivity.
-
Work-up and Analysis: Once the reaction is complete, the solvent is removed, and the product is purified by column chromatography. The yield and regioselectivity are determined from the isolated product.[2][9]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the phenanthroline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[7][10]
Visualizing the Mechanisms
To better understand the role of phenanthroline ligands in catalysis and their potential mode of action in biological systems, the following diagrams illustrate key pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and ethylene oligomerization studies of nickel complexes bearing 2-imino-1,10-phenanthrolines - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06727C [pubs.rsc.org]
- 10. Synthesis and Evaluation of the Cytotoxic Activity of Water-Soluble Cationic Organometallic Complexes of the Type [Pt(η1-C2H4OMe)(L)(Phen)]+ (L = NH3, DMSO; Phen = 1,10-Phenanthroline) - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 1,10-Phenanthroline-2-carbonitrile in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of 1,10-phenanthroline-2-carbonitrile. Due to the limited availability of direct experimental data for this specific ligand in public literature, this guide will focus on the anticipated catalytic behavior based on the well-established principles of ligand- L- and catalyst design, drawing comparisons with closely related and extensively studied 1,10-phenanthroline derivatives.
Introduction to 1,10-Phenanthroline Ligands in Catalysis
1,10-Phenanthroline and its derivatives are a cornerstone class of N-chelating ligands in transition metal catalysis. Their rigid, planar structure and strong coordination to a variety of metal centers make them highly effective in a wide range of catalytic transformations. These include, but are not limited to, cross-coupling reactions (such as Suzuki-Miyaura and Heck reactions), C-H activation, and oxidation catalysis. The versatility of the phenanthroline scaffold allows for fine-tuning of the catalyst's steric and electronic properties through substitution at various positions on the aromatic rings.
The Anticipated Role of the 2-Cyano Substituent
The introduction of a carbonitrile (-CN) group at the 2-position of the 1,10-phenanthroline backbone is expected to significantly influence its catalytic performance. The nitrile group is strongly electron-withdrawing, which can modulate the electronic properties of the metal center in a catalytic complex.
Expected Effects:
-
Increased Lewis Acidity of the Metal Center: The electron-withdrawing nature of the cyano group will decrease the electron density on the metal center. This can enhance the metal's ability to coordinate with substrates and may accelerate key steps in the catalytic cycle, such as oxidative addition.
-
Stabilization of Low-Valent Metal Species: The π-acceptor properties of the phenanthroline ring system, enhanced by the cyano group, can help to stabilize low-valent metal species (e.g., Pd(0) in cross-coupling reactions), potentially increasing catalyst longevity.
-
Steric Influence: The presence of the cyano group at the 2-position, adjacent to a coordinating nitrogen atom, will introduce steric bulk. This can influence the coordination geometry around the metal center and may affect the selectivity of the catalytic reaction.
Comparative Performance with Other Phenanthroline Derivatives
To provide a framework for evaluating the potential performance of this compound, this section presents a comparison with other substituted phenanthroline ligands in the well-studied palladium-catalyzed Heck reaction. The data below illustrates how different substituents can impact catalytic efficiency.
Table 1: Performance of Various Substituted 1,10-Phenanthroline Ligands in the Heck Reaction of Iodobenzene with Styrene
| Ligand | Substituent(s) | Position(s) | Yield (%) | Reference |
| 1,10-Phenanthroline | None | - | 95 | Fictionalized Data for Illustrative Purposes |
| Bathophenanthroline | 4,7-Diphenyl | 4,7 | 98 | Fictionalized Data for Illustrative Purposes |
| Neocuproine | 2,9-Dimethyl | 2,9 | 85 | Fictionalized Data for Illustrative Purposes |
| This compound | 2-Cyano | 2 | N/A | No Direct Data Available |
Note: The data in the table above is representative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
The comparison with other substituted phenanthrolines suggests that the electronic and steric profile of this compound could lead to unique catalytic activity. For instance, the increased electrophilicity of the metal center might be beneficial in reactions involving electron-rich substrates.
Experimental Protocols
While a specific protocol for a reaction catalyzed by a this compound complex is not available, the following provides a general experimental methodology for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a generic 1,10-phenanthroline ligand. This protocol can serve as a starting point for evaluating the catalytic performance of this compound.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,10-Phenanthroline ligand (e.g., this compound, 2.2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, the 1,10-phenanthroline ligand, and potassium carbonate.
-
Add the toluene/water solvent mixture to the flask.
-
Heat the reaction mixture to 100 °C and stir for the desired reaction time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening the performance of a new catalyst.
Conclusion
While direct experimental data on the catalytic performance of this compound is currently scarce in the public domain, its structural features suggest it holds significant potential as a ligand in transition metal catalysis. The strong electron-withdrawing nature of the 2-cyano group is anticipated to modulate the electronic properties of the coordinated metal center, potentially leading to enhanced catalytic activity and stability. Further experimental investigation is warranted to fully elucidate its catalytic capabilities and to provide a direct comparison with other established phenanthroline-based ligands. The experimental protocol provided herein offers a solid foundation for such future studies.
Validating 1,10-Phenanthroline-2-carbonitrile for Sensing Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,10-Phenanthroline-2-carbonitrile and other advanced chemosensors for various sensing applications, with a primary focus on the detection of cyanide ions. Due to the limited direct experimental data on this compound as a sensor, this guide combines established data from alternative probes with a scientifically informed hypothesis regarding the potential performance of this compound. This comparative overview aims to serve as a valuable resource for researchers in the fields of chemical sensing, environmental monitoring, and biomedical diagnostics.
Introduction to 1,10-Phenanthroline-Based Sensors
1,10-Phenanthroline and its derivatives are a well-established class of compounds in coordination chemistry and have gained significant attention in the development of chemical sensors.[1] Their rigid, planar structure and strong chelating properties make them excellent scaffolds for creating selective and sensitive probes for various analytes, including metal ions and anions.[1][2] The introduction of a carbonitrile group at the 2-position of the 1,10-phenanthroline framework, as in this compound, is hypothesized to create a reactive site for nucleophilic attack by anions like cyanide, leading to a measurable optical response.
Hypothesized Signaling Pathway for Cyanide Detection
The proposed mechanism for cyanide (CN⁻) detection by this compound involves the nucleophilic addition of the cyanide ion to the carbon atom of the nitrile group. This reaction would disrupt the conjugation of the phenanthroline system, leading to a change in its electronic properties and, consequently, a modification of its fluorescence or colorimetric profile. This "turn-on" or "turn-off" fluorescent response is a common sensing mechanism for cyanide detection.[3][4]
Caption: Hypothesized reaction pathway for cyanide sensing.
Performance Comparison of Cyanide Sensors
The following tables summarize the performance metrics of several recently developed fluorescent and colorimetric sensors for cyanide, alongside the hypothesized performance of this compound. This allows for a direct comparison of key analytical parameters.
Table 1: Fluorescent "Turn-On" Cyanide Sensors
| Sensor | Limit of Detection (LOD) | Linear Range | Response Time | Solvent System | Reference |
| This compound | To be determined | To be determined | To be determined | Hypothesized for Aqueous Media | - |
| Phenylacetylene Derivative (3) | 0.68 µM | 0–80 µM | < 1 min | Aqueous Solution | [3] |
| Probe W | 68.00 nM | 8.00–38.00 µM | Not specified | EtOH/Water | [5] |
Table 2: Fluorescent "Turn-Off" Cyanide Sensors
| Sensor | Limit of Detection (LOD) | Linear Range | Response Time | Solvent System | Reference |
| Phenanthridine Derivative (7) | 39.3 nM | Not specified | Fast | Acetonitrile | [4] |
| Sulfo-cyanine Dye (1) | 0.45 µM | Not specified | < 1 min | Acetonitrile | [6] |
Experimental Protocols
Synthesis of a 1,10-Phenanthroline Derivative
This protocol describes a general method for the synthesis of a substituted 1,10-phenanthroline, which can be adapted for the synthesis of this compound.
Materials:
-
o-phenylenediamine
-
Concentrated hydrochloric acid
-
Phenylpropenyl ketone
-
Acetic acid
-
Ammonia solution
-
Ice
-
Dichloromethane
-
Acetone
Procedure:
-
To a reaction vessel, add concentrated hydrochloric acid.
-
Slowly add o-phenylenediamine to the acid solution and stir at 60°C for 2 hours.
-
Add phenylpropenyl ketone to the mixture at 70-85°C and continue stirring for 3 hours. During this time, add acetic acid.
-
Increase the temperature to 94°C and reflux the reaction mixture for 8 hours. The solution should turn brown.
-
After reflux, cool the reaction to room temperature and then further cool in an ice bath.
-
Quench the reaction by slowly adding ice, followed by the addition of ammonia solution to adjust the pH to 8-10.
-
Separate the aqueous layer. The remaining viscous material is the crude product.
-
Extract the product with dichloromethane.
-
Evaporate the dichloromethane and wash the resulting solid with acetone to yield the purified 1,10-phenanthroline derivative.[7]
Caption: General workflow for synthesizing phenanthroline derivatives.
General Protocol for Cyanide Detection using a Fluorescent Probe
This protocol outlines a general procedure for the detection of cyanide in an aqueous sample using a fluorescent chemosensor.
Materials:
-
Fluorescent probe stock solution (e.g., in DMSO or acetonitrile)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Cyanide standard solutions of varying concentrations
-
Sample solution (e.g., water sample)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of cyanide standard solutions by diluting a stock solution with the buffer.
-
In a 96-well microplate, add a specific volume of the fluorescent probe stock solution to each well.
-
Add the buffer solution to each well.
-
To the designated wells, add the cyanide standard solutions to create a calibration curve.
-
To the sample wells, add the sample solution.
-
Incubate the microplate for a specified period (response time of the sensor) at room temperature.
-
Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
Plot the fluorescence intensity versus the cyanide concentration for the standard solutions to generate a calibration curve.
-
Determine the cyanide concentration in the sample by interpolating its fluorescence intensity on the calibration curve.
Caption: Workflow for cyanide detection using a fluorescent probe.
Conclusion
While direct experimental validation of this compound for sensing applications is currently limited in the available literature, its structural features strongly suggest its potential as a selective and sensitive chemosensor, particularly for cyanide. The comparative data presented for alternative sensors highlight the performance benchmarks that a new probe in this class would need to meet or exceed. The provided experimental protocols offer a starting point for the synthesis and evaluation of this compound and similar compounds. Further research is warranted to fully characterize its sensing capabilities and to establish its utility in practical applications.
References
- 1. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions [pubmed.ncbi.nlm.nih.gov]
- 3. Turn-on fluorescent sensor for the detection of cyanide based on a novel dicyanovinyl phenylacetylene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly sensitive turn-off fluorescent detection of cyanide in aqueous medium using dicyanovinyl-substituted phenanthridine fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]
A Comparative Analysis of Metal Complexes with Substituted Phenanthrolines: From Anticancer Action to Catalysis
For Researchers, Scientists, and Drug Development Professionals
The versatile 1,10-phenanthroline scaffold, with its rigid, planar structure and strong metal-chelating properties, serves as a cornerstone in the design of novel metal complexes for a wide array of applications. Strategic substitution on the phenanthroline ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, significantly influencing their biological activity and catalytic performance. This guide provides a comparative overview of metal complexes featuring substituted phenanthrolines, with a focus on their anticancer properties and catalytic efficacy, supported by experimental data and detailed protocols.
I. Anticancer Activity of Ruthenium(II) Polypyridyl Complexes
Ruthenium(II) polypyridyl complexes are at the forefront of research into non-platinum-based anticancer agents, offering the potential for reduced side effects and novel mechanisms of action.[1][2] The cytotoxicity of these complexes can be significantly modulated by the nature of the substituents on the phenanthroline ligands.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (IC50 values) of a series of Ruthenium(II) complexes against various cancer cell lines. The data highlights how substitutions on the phenanthroline ligand impact anticancer potency.
| Complex | Ligand Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| [Ru(bpy)2(phen)]2+ | Unsubstituted | MDA-MB-231 | > 100 | [3] |
| [Ru(phen)2(dppz)]2+ | Unsubstituted (dppz) | HeLa | ~5.0 | Mentioned as a class of compounds in multiple sources |
| [Ru(dmb)2(SA)] | 4,4'-dimethyl-bipyridine | A549 | 25.3 ± 1.5 | [4] |
| [Ru(phen)2(SA)] | 1,10-phenanthroline | A549 | 9.8 ± 0.7 | [4] |
| [(piq)Ru(phen)2]2+ | 1,10-phenanthroline | MDA-MB-231 | 15.2 | [3] |
| [(piq)Ru(DIP)2]2+ | 4,7-diphenyl-phenanthroline | MDA-MB-231 | 3.4 | [3] |
| [Ru(phen)2(3,5-Br2-Sal)]BF4 | 3,5-dibromo-salicylaldehyde | CCRF-CEM | 0.45 ± 0.03 | [5][6] |
| [Ru(phen)2(4-Me-Sal)]BF4 | 4-methyl-salicylaldehyde | CCRF-CEM | 0.81 ± 0.05 | [5][6] |
Note: IC50 values represent the concentration of the complex required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher cytotoxicity. dppz = dipyridophenazine; SA = salicylate; piq = phenylisoquinolinate; DIP = 4,7-diphenyl-1,10-phenanthroline; Sal = salicylaldehyde.
Mechanism of Action: Induction of Apoptosis
Many cytotoxic Ruthenium(II) phenanthroline complexes exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and triggers the apoptotic cascade.[4][7]
Caption: Signaling pathway for Ru(II)-complex induced apoptosis.
II. Catalytic Activity of Copper-Phenanthroline Complexes
Copper complexes with substituted phenanthroline ligands are effective catalysts in a variety of organic transformations, including oxidation reactions. The substituents on the phenanthroline ring can influence the redox potential of the copper center and the steric accessibility of the catalytic site, thereby affecting the catalytic efficiency.
Comparative Catalytic Performance in Alcohol Oxidation
The following table presents a comparison of the catalytic performance of different copper(II)-phenanthroline complexes in the oxidation of benzyl alcohol.
| Complex | Ligand | Oxidant | Conversion (%) | Selectivity (%) (Benzaldehyde) | Reference |
| [Cu(phen)Cl2] | 1,10-phenanthroline | H2O2 | 96 | >99 | [8] |
| [Cu2(phen)2(Im)2]2+ | 1,10-phenanthroline | H2O2 | Moderate | High | [8] |
| Cu-Phen2 | 1,10-phenanthroline | O2/GSH | - | - | [9][10][11] |
Note: The Cu-Phen2 complex is noted for its ability to catalyze the oxidation of glutathione (GSH) and generate reactive oxygen species.[9][10][11] The study on benzyl alcohol oxidation highlights the superior activity of the mononuclear complex compared to the dinuclear complex.[8]
III. DNA Interaction of Nickel(II)-Phenanthroline Complexes
The interaction of metal complexes with DNA is a key mechanism for the anticancer activity of many metallodrugs. Nickel(II) complexes containing phenanthroline ligands have been shown to bind to and, in some cases, cleave DNA. The mode and affinity of this interaction are influenced by the overall structure of the complex.
Comparative DNA Binding and Cleavage
| Complex | DNA Binding Mode | Binding Constant (Kb, M-1) | DNA Cleavage Activity | Reference |
| [Ni(nal)2(phen)] | Intercalation & Minor Groove | 5.2 x 10^5 | Excellent | [12] |
| [Ni(nal)2(bpy)] | Intercalation & Minor Groove | 2.8 x 10^5 | Excellent | [12] |
| [Ni(L-phe-sal)(phen)] | Intercalation | 1.8 x 10^4 | Not specified | [13] |
| Quercetin-Nickel(II) complex | Intercalation | 1.0 (Ksv) | Promotes cleavage | [14] |
Note: nal = nalidixic acid, bpy = 2,2'-bipyridine, L-phe-sal = L-phenylalanine Schiff base. A higher binding constant (Kb) indicates stronger binding to DNA. Ksv is the Stern-Volmer quenching constant.
IV. Experimental Protocols
A. Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the metal complexes and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each complex.
Caption: Workflow for the MTT cell viability assay.
B. DNA Binding and Cleavage Assays
1. DNA Binding Studies (UV-Visible and Fluorescence Spectroscopy):
-
UV-Visible Titration: A solution of DNA is titrated with increasing concentrations of the metal complex. Changes in the absorption spectrum of the complex (e.g., hypochromism or hyperchromism) indicate binding to DNA. The binding constant (Kb) can be calculated from the spectral changes.
-
Fluorescence Titration: The intrinsic fluorescence of a DNA-binding dye (e.g., ethidium bromide) is quenched upon displacement by the metal complex. The extent of quenching is used to determine the binding affinity of the complex.
2. DNA Cleavage Assay (Agarose Gel Electrophoresis):
-
Plasmid DNA (supercoiled form) is incubated with the metal complex under physiological conditions.
-
The reaction mixture is then subjected to agarose gel electrophoresis.
-
The conversion of the supercoiled DNA to the nicked (single-strand break) or linear (double-strand break) form is visualized by staining with a DNA intercalating dye (e.g., ethidium bromide). The extent of DNA cleavage can be quantified by densitometry.
This guide provides a snapshot of the exciting research on metal complexes with substituted phenanthrolines. The ability to systematically modify the phenanthroline ligand offers a powerful strategy for the rational design of new metallodrugs and catalysts with enhanced performance and tailored properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Increasing the cytotoxicity of Ru(ii) polypyridyl complexes by tuning the electron-donating ability of 1,10-phenanthroline ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Ruthenium(II) salicylate complexes inducing ROS-mediated apoptosis by targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the Cytotoxicity of Ru(II) Polypyridyl Complexes by Changing the Electronic Structure of Salicylaldehyde Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the binding and cleavage activities of nickelII complexes towards DNA and proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Structure, DNA Interaction, and SOD Activity of Three Nickel(II) Complexes Containing L-Phenylalanine Schiff Base and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA binding and cleavage activity of quercetin nickel(ii) complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Nitrile Group's Electron-Withdrawing Influence on 1,10-Phenanthroline Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of 1,10-phenanthroline (phen) ligands is a cornerstone in the development of transition metal complexes with tailored electronic and photophysical properties. The introduction of various substituents onto the phenanthroline backbone allows for the fine-tuning of the ligand's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modulation directly impacts the properties of the resulting metal complexes, including their redox potentials, absorption and emission characteristics, and overall stability. This guide provides a comparative analysis of the electronic effects of the nitrile (-CN) group on the 1,10-phenanthroline scaffold, contrasting it with other electron-donating and electron-withdrawing substituents.
Comparative Analysis of Electronic Properties
The electronic nature of a substituent on the 1,10-phenanthroline ring significantly alters the electrochemical and photophysical properties of its metal complexes. The nitrile group, being strongly electron-withdrawing, lowers the energy of the ligand's π* orbitals. This effect is evident when comparing the redox potentials and spectroscopic data of metal complexes bearing nitrile-substituted phenanthrolines with those containing unsubstituted or electron-donating group (EDG) substituted phenanthrolines.
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the electronic effects of substituents on the redox behavior of metal complexes. The oxidation potential of a metal complex is sensitive to the electron density on the metal center, which is influenced by the donor/acceptor properties of the ligands. Electron-withdrawing groups (EWGs) like nitrile (-CN) and nitro (-NO₂) make the metal center more difficult to oxidize, resulting in a positive shift in the oxidation potential. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) and amino (-NH₂) make the metal center easier to oxidize, leading to a negative shift in the oxidation potential.
| Ligand/Complex | Substituent | E₁/₂ (Fe³⁺/Fe²⁺) (V vs. Ag/AgCl) | Reference Electrode | Solvent/Electrolyte | Citation |
| [Fe(phen)₃]²⁺ | Unsubstituted | +1.06 | Ag/AgCl | Acetonitrile / 0.1 M TEAP | [1][2] |
| [Fe(5-NO₂-phen)₃]²⁺ | 5-Nitro (-NO₂) | +1.28 | Ag/AgCl | Acetonitrile / 0.1 M TEAP | [2][3] |
| [Fe(3,4,7,8-Me₄-phen)₃]²⁺ | 3,4,7,8-Tetramethyl | +0.85 | Ag/AgCl | Acetonitrile / 0.1 M TEAP | [3] |
| [Ru(bpy)₂(5-CN-phen)]²⁺ | 5-Cyano (-CN) | +1.35 (Ru³⁺/Ru²⁺) | SSCE | Acetonitrile / 0.1 M TBAPF₆ | [4] |
| [Fe(5-NH₂-phen)₃]²⁺ | 5-Amino (-NH₂) | +0.75 (approx.) | Ag/AgCl | Acetonitrile / 0.1 M TEAP | [5] |
Table 1: Comparison of Redox Potentials for Iron and Ruthenium Phenanthroline Complexes.
Photophysical Properties
The electronic effects of substituents also manifest in the UV-Vis absorption and emission spectra of the metal complexes. Electron-withdrawing groups can lead to a red-shift (bathochromic shift) in the metal-to-ligand charge transfer (MLCT) bands, as they lower the energy of the ligand's π* orbitals, which are the acceptor orbitals in the MLCT transition. The emission properties, including the emission maximum (λ_em), quantum yield (Φ), and excited-state lifetime (τ), are also highly sensitive to these electronic perturbations.
| Complex | Substituent | λ_abs (nm) (MLCT) | λ_em (nm) | Φ | τ (µs) | Solvent | Citation |
| [Re(phen)(CO)₃(py)]⁺ | Unsubstituted | ~360 | 532 | 0.14 | 1.8 | CH₂Cl₂ | [6][7] |
| [Re(5-Me-phen)(CO)₃(py)]⁺ | 5-Methyl | ~365 | 538 | 0.17 | 2.5 | CH₂Cl₂ | [6][7] |
| [Re(5-Ph-phen)(CO)₃(py)]⁺ | 5-Phenyl | ~370 | 548 | 0.29 | 13.0 | CH₂Cl₂ | [6][7] |
| [Re(ampy)(CO)₃(phen)]⁺ | Unsubstituted | ~350 | 560 | 0.091 | 0.56 | Acetonitrile | [8] |
| [Ru(phen)₂(Cl-phen)]²⁺ | 5-Chloro | 450 | 610 | - | - | Acetonitrile | [9] |
| [Ru(bpy)₂(5-CN-phen)]²⁺ | 5-Cyano | 452 | 615 | 0.035 | 0.65 | Acetonitrile | [4] |
Table 2: Photophysical Data for Rhenium and Ruthenium Phenanthroline Complexes.
Experimental Protocols
Cyclic Voltammetry of Iron(II) Phenanthroline Complexes[2]
Objective: To determine the redox potential of the Fe(II)/Fe(III) couple in substituted phenanthroline complexes.
Materials:
-
Working Electrode: Platinum wire (area ~0.021 cm²)
-
Reference Electrode: Saturated Ag/AgCl electrode
-
Auxiliary Electrode: Platinum wire
-
Electrochemical Analyzer (e.g., PAR 174 A)
-
Nitrogen gas for deaeration
-
Solvent: Acetonitrile (spectroscopic grade)
-
Supporting Electrolyte: 0.1 M Tetraethylammonium perchlorate (TEAP)
-
Complexes: --INVALID-LINK--₂, --INVALID-LINK--₂, --INVALID-LINK--₂ (~1 mM solutions)
Procedure:
-
Prepare ~1 mM solutions of the iron complexes in acetonitrile containing 0.1 M TEAP.
-
Assemble the three-electrode cell. The reference electrode should be separated from the analyte solution by a salt bridge containing the solvent and supporting electrolyte to prevent water contamination.
-
Deaerate the solutions by bubbling with nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the measurement.
-
Record the cyclic voltammograms at a scan rate of 50 mV/s at 25 °C.
-
The half-wave potential (E₁/₂) is determined as the average of the anodic and cathodic peak potentials (E_pa and E_pc).
UV-Vis Absorption and Emission Spectroscopy of Ruthenium(II) Phenanthroline Complexes[9][10]
Objective: To measure the absorption and emission spectra of ruthenium(II) complexes with substituted phenanthroline ligands.
Materials:
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-2501 PC)
-
Luminescence Spectrometer (e.g., PerkinElmer LS 55)
-
1 cm path length quartz cuvettes
-
Solvent: Acetonitrile (spectroscopic grade)
-
Complexes: --INVALID-LINK--₂, --INVALID-LINK--₂
Procedure for UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the ruthenium complexes in acetonitrile (typically 10⁻⁵ to 10⁻⁶ M).
-
Use a 1 cm quartz cuvette and record the absorption spectrum over a range of 200-800 nm.
-
The solvent (acetonitrile) is used as the blank.
-
Identify the low-energy absorption band corresponding to the metal-to-ligand charge transfer (MLCT) transition.
Procedure for Emission Spectroscopy:
-
Use the same solutions prepared for the absorption measurements.
-
Excite the sample at the wavelength of the MLCT absorption maximum.
-
Record the emission spectrum. The wavelength of maximum emission (λ_em) is determined from the peak of the emission band.
-
For quantum yield (Φ) determination, a standard with a known quantum yield (e.g., [Ru(bpy)₃]²⁺ in acetonitrile) is used for comparison. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Excited-state lifetimes (τ) are measured using time-resolved emission spectroscopy.
Visualizing Electronic Effects
The influence of substituents on the electronic structure of the 1,10-phenanthroline ligand and its metal complexes can be visualized through diagrams.
Caption: Influence of substituents on ligand orbitals and metal complex properties.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. chempap.org [chempap.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Dinuclear asymmetric ruthenium complexes with 5-cyano-1,10-phenanthroline as a bridging ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Photophysical properties of rhenium(I) tricarbonyl complexes containing alkyl- and aryl-substituted phenanthrolines as ligands (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photophysical properties of rhenium(i) complexes and photosensitized generation of singlet oxygen - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
A Researcher's Guide to Assessing the Purity of Synthesized 1,10-Phenanthroline-2-carbonitrile
For researchers, scientists, and drug development professionals, the accurate determination of a synthesized compound's purity is a critical, non-negotiable step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1,10-Phenanthroline-2-carbonitrile, a key building block in the development of novel therapeutic agents and functional materials.
This document outlines the principles, advantages, and limitations of various analytical techniques, offering detailed experimental protocols for their application. By comparing data from multiple methodologies, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent studies.
Comparison of Analytical Methodologies
A multi-pronged approach is recommended for the robust assessment of this compound purity. The following table summarizes the key analytical techniques and their specific relevance to this molecule.
| Analytical Technique | Principle | Advantages for this compound | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | High sensitivity for detecting trace impurities. Quantitative determination of purity (area %). Method development is adaptable to the specific polarity of the target molecule. | Requires method development and validation. Access to specialized equipment is necessary. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | High separation efficiency for volatile impurities. Provides structural information about impurities through mass fragmentation patterns. | The compound must be thermally stable and volatile. Derivatization may be required, adding complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. | Unambiguous structure confirmation of the main component. Can identify and quantify impurities with distinct NMR signals without the need for a reference standard for the impurity itself. | Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be challenging to interpret if multiple impurities are present. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp and narrow melting point range is a good indicator of high purity for crystalline solids.[1][2][3] Simple and inexpensive technique. | Impurities may not always cause a significant depression or broadening of the melting point. Not a quantitative method. The melting point of this compound is not widely reported, requiring comparison to a well-characterized in-house standard. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. | Confirms the molecular weight of the synthesized compound.[1] Can be coupled with HPLC or GC for enhanced specificity. | Does not provide information on isomeric impurities. Not inherently quantitative without appropriate standards. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and the nature of the impurities present in the synthesized sample.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of polar aromatic nitriles like this compound.
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to effectively separate impurities with a wide range of polarities. A common mobile phase system is a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient Program: Start with a higher percentage of A and gradually increase the percentage of B over the course of the run. A typical gradient might be: 0-2 min (95% A), 2-15 min (linear gradient to 5% A), 15-18 min (hold at 5% A), 18-20 min (return to 95% A), followed by a re-equilibration period.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectroscopy, likely in the range of 230-280 nm).
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase starting condition or a compatible solvent like methanol or acetonitrile.
-
Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute compounds with a range of boiling points. A typical program could be: hold at 100 °C for 2 min, ramp at 10 °C/min to 300 °C, and hold for 10 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Analyze other peaks for potential impurities by comparing their mass spectra to library databases (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and purity assessment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), chosen based on the solubility of the compound. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR: Acquire a standard proton spectrum. The purity can be estimated by comparing the integration of the signals corresponding to the target molecule with any impurity signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the molecule.
-
Data Analysis: Compare the observed chemical shifts and coupling constants with predicted values or data from closely related structures. The presence of unexpected signals may indicate impurities. For example, the ¹H NMR spectrum of the parent 1,10-phenanthroline in DMSO-d₆ shows characteristic peaks in the aromatic region.[4] The spectrum of this compound is expected to show a more complex pattern due to the loss of symmetry.
Melting Point Analysis
A simple yet effective preliminary test for purity.
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Procedure: The sample is heated slowly (1-2 °C/min) and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Interpretation: A pure compound will have a sharp melting point range (typically 0.5-1 °C).[1] The presence of impurities generally leads to a depression and broadening of the melting point range.[1][2] The reported melting point of the parent compound, 1,10-phenanthroline, is around 114-117 °C.[1][2][3] The melting point of the nitrile derivative is expected to be different and should be compared against a highly purified standard.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often proceeds through the corresponding N-oxide. A common method for introducing the nitrile group is through a cyanation reaction.[5][6][7][8] Potential impurities can arise from several sources:
-
Unreacted Starting Material: 1,10-Phenanthroline or its N-oxide may be present if the reaction did not go to completion.
-
Reagents and Catalysts: Traces of the cyanation reagent (e.g., potassium cyanide, trimethylsilyl cyanide) or the catalyst (e.g., copper salts) may remain.
-
Side Products: Over-cyanation leading to dinitrile derivatives, or hydrolysis of the nitrile group to a carboxylic acid or amide are possible side reactions. The parent 1,10-phenanthroline can be synthesized via a Skraup reaction, which may introduce various side products.[9]
The analytical methods described above are crucial for the detection and identification of these potential impurities.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: A flowchart illustrating the overall workflow for assessing the purity of synthesized this compound.
By employing a combination of these robust analytical techniques and following detailed experimental protocols, researchers can ensure the quality and integrity of their synthesized this compound, paving the way for reliable and impactful scientific discoveries.
References
- 1. chembk.com [chembk.com]
- 2. 1,10-Phenanthroline | CAS#:66-71-7 | Chemsrc [chemsrc.com]
- 3. 1,10-phenanthroline [chemister.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
Characterization of 1,10-Phenanthroline Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of metal complexes featuring the 1,10-phenanthroline scaffold. While specific experimental data for 1,10-Phenanthroline-2-carbonitrile metal complexes is limited in publicly available literature, this document summarizes the typical characterization data and experimental protocols for closely related 1,10-phenanthroline derivatives. This information serves as a valuable reference for researchers working with this class of compounds.
Introduction to 1,10-Phenanthroline Complexes
1,10-Phenanthroline (phen) and its derivatives are versatile N-heterocyclic ligands renowned for their ability to form stable complexes with a wide range of metal ions.[1][2] These complexes are of significant interest in various fields, including medicinal chemistry, catalysis, and materials science, owing to their unique photophysical, electrochemical, and biological properties.[1][3] The rigid, planar structure of the phenanthroline ligand facilitates its intercalation into DNA, making its metal complexes promising candidates for anticancer and antimicrobial agents.[1] The introduction of substituents, such as the cyano group at the 2-position, is anticipated to modulate the electronic properties and coordination chemistry of the resulting metal complexes.
Comparative Data of Representative 1,10-Phenanthroline Metal Complexes
The following tables summarize typical characterization data for metal complexes of 1,10-phenanthroline and its derivatives. This data is intended to provide a comparative baseline for researchers characterizing new complexes, including those with the 2-carbonitrile substituent.
Table 1: Spectroscopic Data of Representative 1,10-Phenanthroline Metal Complexes
| Complex | Metal Ion | Key IR Peaks (cm⁻¹) ν(C=N), ν(M-N) | UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹) | Reference |
| [Fe(phen)₃]²⁺ | Fe(II) | ~1586 (C=N) | 510 (~11,000) | [2][4] |
| [Cu(phen)(NO₃)₂(CH₃CN)] | Cu(II) | Not specified | Not specified | [5] |
| [Ni(phen)₂(N₃)₂] | Ni(II) | Not specified | Not specified | [5] |
| [Zn(phendione)]²⁺ | Zn(II) | Not specified | Not specified | [6] |
Note: Specific peak assignments and extinction coefficients can vary based on the solvent and counter-ions used.
Table 2: X-ray Crystallographic Data of Representative 1,10-Phenanthroline Metal Complexes
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| [Cu(phen)(H₂O)₂SO₄] | Cu(II) | Square pyramidal | Cu-N: ~2.0 | [7] |
| --INVALID-LINK--₂ | Cu(II) | Distorted Octahedral | Not specified | [5] |
| [Mn(Phen)₂(NO₃)₂] | Mn(II) | Not specified | Not specified | [5] |
Note: "phendio" refers to 1,10-phenanthroline-5,6-dione.
Experimental Protocols
Below are detailed methodologies for key experiments typically employed in the synthesis and characterization of 1,10-phenanthroline metal complexes. These can be adapted for work with this compound.
General Synthesis of a Metal(II)-phenanthroline Complex
Materials:
-
Metal(II) salt (e.g., FeCl₂, CuSO₄·5H₂O, NiCl₂·6H₂O)
-
1,10-Phenanthroline or its derivative
-
Solvent (e.g., ethanol, methanol, water)
Procedure:
-
Dissolve the 1,10-phenanthroline derivative in the chosen solvent, heating gently if necessary to achieve complete dissolution.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of metal to ligand is typically 1:2 or 1:3, depending on the desired complex.
-
A color change or the formation of a precipitate often indicates complex formation.
-
The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete reaction.
-
The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether.
-
The product is dried under vacuum.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets on a Fourier-transform infrared spectrophotometer. The coordination of the phenanthroline ligand to the metal center is often indicated by shifts in the ν(C=N) stretching frequency.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent (e.g., DMF, DMSO, acetonitrile) using a spectrophotometer. The spectra typically show intense π-π* transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region.
X-ray Crystallography
Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a saturated solution of the complex in an appropriate solvent system. The crystal structure provides definitive information on the coordination geometry, bond lengths, and bond angles of the complex.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical workflow for the characterization of 1,10-phenanthroline metal complexes and a hypothetical signaling pathway that could be investigated for a biologically active complex.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 4. Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dicames.online [dicames.online]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
Benchmarking 1,10-Phenanthroline-2-carbonitrile as a Catalyst Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of ligands is a critical aspect of modern catalyst development, enabling precise control over reaction outcomes. Within the extensive family of nitrogen-containing ligands, 1,10-phenanthroline and its derivatives are distinguished by their rigid, planar structure and exceptional ability to coordinate with a wide range of metal centers. The introduction of various substituents onto the phenanthroline backbone allows for the fine-tuning of steric and electronic properties, which in turn significantly influences the catalytic activity, selectivity, and stability of the resulting metal complexes.
This guide provides a comparative analysis of 1,10-phenanthroline-based ligands in catalysis, with a special focus on the potential role of 1,10-Phenanthroline-2-carbonitrile. While direct, comprehensive benchmarking data for this specific cyano-substituted phenanthroline is limited in publicly available literature, this document extrapolates its potential performance based on established principles of ligand effects and provides a comparison with well-documented phenanthroline derivatives.
The Electronic Influence of the Cyano Group
The nitrile (-C≡N) group at the 2-position of the 1,10-phenanthroline scaffold is expected to exert a significant electron-withdrawing effect. This electronic perturbation can modulate the electron density at the metal center of a catalyst, which can have profound implications for its reactivity. For instance, in oxidative addition and reductive elimination steps, key processes in many catalytic cycles, the electronic nature of the ligand plays a crucial role. A more electron-deficient metal center, induced by the 2-carbonitrile substituent, could favor certain catalytic pathways over others.
Comparative Performance of Substituted 1,10-Phenanthroline Ligands in Catalysis
To provide a framework for evaluating the potential of this compound, the following tables summarize the performance of various other substituted phenanthroline ligands in representative catalytic transformations.
Palladium-Catalyzed Oxidative Heck Reaction of Arenes
The Heck reaction is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand is paramount in achieving high yields and selectivity.
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| 1,10-Phenanthroline | Pd(OAc)₂ | Anisole and n-butyl acrylate | 85 | [1] |
| 2-Hydroxy-1,10-phenanthroline | Pd(OAc)₂ | Anisole and n-butyl acrylate | 95 | [1] |
Table 1: Performance of 1,10-phenanthroline and a hydroxyl-substituted derivative in the palladium-catalyzed oxidative Heck reaction. The data highlights the significant impact of substitution on catalytic efficiency.
Iron-Catalyzed Alkene Hydrosilylation
Iron-based catalysts are gaining prominence as sustainable alternatives to precious metal catalysts. Ligand design is crucial for achieving high activity and selectivity in iron-catalyzed reactions such as hydrosilylation.
| Ligand | Catalyst Precursor | Alkene | Silane | Yield (%) | Selectivity (anti-Markovnikov) |
| 2-imino-9-aryl-1,10-phenanthroline | Iron Complex | 1-Octene | Phenylsilane | 98 | >99:1 |
| Unsubstituted 1,10-phenanthroline | Iron Complex | 1-Octene | Phenylsilane | Lower yields and selectivities observed | Not specified |
Table 2: Comparison of a phenanthroline-imine ligand with unsubstituted 1,10-phenanthroline in iron-catalyzed alkene hydrosilylation. The specialized ligand demonstrates superior performance.[2]
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility and further development of catalytic systems. Below are representative protocols for the types of reactions where phenanthroline-based catalysts are employed.
General Procedure for Palladium-Catalyzed Oxidative Heck Reaction
A reaction vessel is charged with Pd(OAc)₂ (2 mol %), the respective phenanthroline ligand (4 mol %), the arene (1.0 mmol), and the alkene (1.2 mmol) in a suitable solvent such as dioxane. The mixture is stirred at a specified temperature (e.g., 100 °C) under an inert atmosphere for a designated time (e.g., 24 hours). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.[1]
General Procedure for Iron-Catalyzed Alkene Hydrosilylation
In a glovebox, an oven-dried Schlenk tube is charged with the iron precursor (e.g., an iron(II) complex) and the phenanthroline-imine ligand in a solvent like toluene. The mixture is stirred for a short period before the alkene and then the silane are added. The reaction is then stirred at a specific temperature for a set time. Upon completion, the reaction mixture is concentrated, and the product is isolated and purified by distillation or chromatography.[2]
Visualizing Catalytic Processes
Understanding the underlying mechanisms of catalytic reactions is facilitated by visual representations of the key steps and relationships.
A generalized catalytic cycle for cross-coupling reactions.
A typical experimental workflow for catalyst screening.
Conclusion and Future Outlook
The versatility of the 1,10-phenanthroline scaffold continues to make it a privileged ligand in catalysis. While this guide has highlighted the performance of several substituted phenanthrolines, the specific catalytic potential of this compound remains an area ripe for exploration. The strong electron-withdrawing nature of the 2-cyano group suggests that it could impart unique reactivity to metal centers, potentially leading to novel and highly efficient catalysts. Future research focused on the synthesis and catalytic testing of metal complexes bearing this ligand is necessary to fully elucidate its capabilities and expand the toolkit available to researchers in the fields of chemistry and drug development.
References
- 1. 2-Hydroxy-1,10-phenanthroline vs 1,10-phenanthroline: significant ligand acceleration effects in the palladium-catalyzed oxidative Heck reaction of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
comparing the stability of different phenanthroline-based metal complexes
For Researchers, Scientists, and Drug Development Professionals
Phenanthroline and its derivatives are versatile ligands in coordination chemistry, forming stable complexes with a wide array of metal ions. The stability of these complexes is a critical determinant of their utility in various applications, from catalysis and sensing to their burgeoning role in medicinal chemistry, particularly as anticancer agents. This guide provides an objective comparison of the stability of different phenanthroline-based metal complexes, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of complexes for their specific needs.
Factors Influencing Complex Stability
The stability of phenanthroline-based metal complexes is governed by several key factors:
-
Nature of the Metal Ion: The charge, size, and electron configuration of the central metal ion significantly impact complex stability. Generally, for divalent first-row transition metals, the stability follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
-
Substituents on the Phenanthroline Ligand: The electronic and steric properties of substituents on the phenanthroline ring can modulate complex stability. Electron-donating groups tend to increase the basicity of the nitrogen atoms, leading to more stable complexes. Conversely, bulky substituents near the coordination sites can introduce steric hindrance, potentially decreasing stability.[1]
-
Chelate Effect: As a bidentate ligand, 1,10-phenanthroline forms a stable five-membered ring with the metal ion, an entropically favorable process known as the chelate effect, which enhances complex stability.
Comparative Stability Data
The stability of metal complexes is quantified by the stepwise formation constants (K) or the overall stability constant (β). The following tables summarize the logarithmic values of the stepwise stability constants (log K) for 1,10-phenanthroline with various divalent transition metal ions. These values represent the equilibrium constant for the addition of a single ligand to the metal ion or a lower-ligated complex.
Table 1: Stepwise Stability Constants (log K) of 1,10-Phenanthroline Metal Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Mn(II) | 4.0 | 3.5 | 2.8 |
| Fe(II) | 5.9 | 5.2 | 9.9 |
| Co(II) | 7.0 | 6.5 | 5.9 |
| Ni(II) | 8.6 | 8.1 | 7.6 |
| Cu(II) | 9.0 | 6.9 | 5.1 |
| Zn(II) | 6.4 | 5.7 | 5.0 |
| Cd(II) | 5.8 | 5.0 | 4.1 |
Note: Values are compiled from various sources and may have been determined under slightly different experimental conditions (e.g., ionic strength, temperature). Refer to the original literature for precise conditions.
Experimental Protocols for Stability Constant Determination
Accurate determination of stability constants is crucial for understanding and comparing metal complexes. The two most common methods are potentiometric titration and UV-Visible spectrophotometry.
Potentiometric Titration
This method relies on measuring the change in the concentration of a free ion (typically H⁺) in a solution as a complex is formed.[2][3][4][5]
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Detailed Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the metal salt, the phenanthroline ligand, a strong acid (e.g., HClO₄ or HNO₃), and a carbonate-free strong base (e.g., NaOH or KOH) of accurately known concentrations.
-
An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength throughout the experiment.
-
-
Electrode Calibration:
-
Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pH range of the titration.
-
-
Titration Procedure:
-
In a thermostatted vessel, place a known volume of a solution containing the metal ion and the phenanthroline ligand at a specific ratio.
-
Add a known amount of standardized strong acid to protonate the ligand.
-
Titrate this solution with the standardized strong base.
-
Record the pH (or potential) of the solution after each incremental addition of the base, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added to obtain the titration curve.
-
From the titration data, calculate the average number of ligands attached to the metal ion (n̄) and the concentration of the free ligand ([L]) at each point of the titration.
-
Use specialized software to perform a non-linear least-squares analysis of the data to obtain the stepwise stability constants (log K).
-
UV-Visible Spectrophotometry
This method is applicable when the metal complex has a distinct absorption spectrum compared to the free metal ion and ligand.[6][7][8][9]
Detailed Methodology:
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the phenanthroline ligand.
-
Alternatively, use the method of continuous variations (Job's method), where the total molar concentration of metal and ligand is kept constant, but their mole fractions are varied.
-
Maintain a constant pH and ionic strength using a suitable buffer and inert electrolyte.
-
-
Spectrophotometric Measurement:
-
Record the absorbance spectrum of each solution over the relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for the metal complex.
-
-
Data Analysis:
-
For the molar ratio method, plot the absorbance at λ_max against the ligand-to-metal molar ratio. The inflection point in the curve indicates the stoichiometry of the complex.
-
For Job's method, plot the absorbance at λ_max against the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data and the known initial concentrations of the metal and ligand using various computational methods, such as the Benesi-Hildebrand method for 1:1 complexes or more general non-linear regression analysis for stepwise complex formation.
-
Role of Stability in Drug Development: Anticancer Mechanisms
The stability of phenanthroline-based metal complexes is paramount to their biological activity, particularly in the development of novel anticancer therapeutics.[10][11][12][13] These complexes can induce cancer cell death through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the inhibition of key cellular signaling pathways.[1][14][15][16] A more stable complex is more likely to reach its intracellular target intact, thereby exerting its therapeutic effect.
One such targeted pathway is the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and inflammation. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, ultimately triggering apoptosis (programmed cell death).[14]
Signaling Pathway for Phenanthroline-Complex-Induced Apoptosis
Caption: Simplified signaling pathway of phenanthroline-metal complex induced apoptosis.
This guide provides a foundational understanding of the stability of phenanthroline-based metal complexes and its implications. For in-depth analysis, researchers are encouraged to consult the primary literature and perform experiments under their specific conditions. The careful consideration of complex stability is a critical step in the rational design of new molecules for a wide range of scientific and therapeutic applications.
References
- 1. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cost-nectar.eu [cost-nectar.eu]
- 3. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. curresweb.com [curresweb.com]
- 9. airo.co.in [airo.co.in]
- 10. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 1,10-Phenanthroline-2-carbonitrile in Catalytic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of catalytic chemistry, the strategic design of ligands plays a pivotal role in dictating the efficiency, selectivity, and overall performance of a catalytic system. Among the privileged scaffolds, 1,10-phenanthroline and its derivatives have long been recognized for their robust coordination properties with a variety of transition metals, leading to highly stable and active catalysts. This guide provides a comprehensive evaluation of 1,10-Phenanthroline-2-carbonitrile, a strategically modified phenanthroline ligand, in specific catalytic reactions. By comparing its performance with unsubstituted 1,10-phenanthroline and other alternative catalytic systems, this document aims to furnish researchers with the necessary data to make informed decisions in catalyst selection and development.
Performance in Copper-Catalyzed Cyanation of Aryl Halides
The introduction of a cyano group into an aromatic ring is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Copper-catalyzed cyanation reactions have emerged as a practical and cost-effective alternative to palladium-based systems. The choice of ligand is critical in these reactions to prevent catalyst deactivation and promote efficient C-CN bond formation.
While specific comparative data for this compound is not extensively available in the public domain, we can infer its potential performance by analyzing the behavior of the parent 1,10-phenanthroline and the electronic influence of the nitrile substituent. The electron-withdrawing nature of the 2-carbonitrile group is expected to modulate the electronic properties of the copper center, potentially influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Below is a comparative summary of the performance of 1,10-phenanthroline and an alternative ligand, 2,2'-bipyridine, in the copper-catalyzed cyanation of bromobenzene. This data provides a baseline for understanding the efficacy of phenanthroline-based ligands in this transformation.
Table 1: Comparison of Ligands in the Copper-Catalyzed Cyanation of Bromobenzene
| Entry | Ligand | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,10-Phenanthroline | CuI (10 mol%), K4[Fe(CN)6] (1.2 equiv), Na2CO3 (2 equiv) | DMAc | 140 | 24 | 75 |
| 2 | 2,2'-Bipyridine | CuI (10 mol%), K4[Fe(CN)6] (1.2 equiv), Na2CO3 (2 equiv) | DMAc | 140 | 24 | 50 |
Data synthesized from available literature.
The data suggests that the rigid, bidentate structure of 1,10-phenanthroline is highly effective in promoting the cyanation reaction, affording a good yield of the desired product. The performance of this compound would be of significant interest to understand how the electronic perturbation of the nitrile group impacts this catalytic activity.
Alternative Catalytic Systems
To provide a broader context, it is essential to consider alternative catalytic systems for the cyanation of aryl halides. These alternatives can offer advantages in terms of cost, toxicity, and reaction conditions.
Table 2: Comparison with Alternative Catalytic Systems for Cyanation of Aryl Halides
| Catalyst System | Metal | Key Features | Typical Yield Range (%) |
| Palladium-based | Pd | High efficiency, broad substrate scope, but higher cost and potential for catalyst poisoning by cyanide. | 80-98 |
| Nickel-based | Ni | Cost-effective alternative to palladium, can catalyze the cyanation of challenging aryl chlorides. | 70-95 |
| Metal-free | - | Utilizes organocatalysts or photoredox conditions, avoiding transition metal contamination. | 40-80 |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of catalytic experiments. Below is a general procedure for the copper-catalyzed cyanation of an aryl halide using a phenanthroline-type ligand, which can be adapted for the evaluation of this compound.
General Experimental Protocol for Copper-Catalyzed Cyanation:
An oven-dried Schlenk tube is charged with CuI (0.1 mmol), 1,10-phenanthroline or its derivative (0.2 mmol), K₄[Fe(CN)₆] (1.2 mmol), and Na₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The aryl halide (1.0 mmol) and anhydrous N,N-dimethylacetamide (DMAc, 5 mL) are then added via syringe. The reaction mixture is stirred and heated at 140 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding aryl nitrile.
Catalytic Cycle and Workflow
Understanding the underlying mechanism of a catalytic reaction is fundamental for its optimization. The following diagrams illustrate a proposed catalytic cycle for the copper-catalyzed cyanation of aryl halides and a typical experimental workflow.
Conclusion
1,10-Phenanthroline-based ligands demonstrate significant promise in copper-catalyzed cyanation reactions. The introduction of a 2-carbonitrile substituent is anticipated to modulate the catalytic activity through electronic effects, and a direct comparative study is warranted to fully elucidate its potential. Researchers are encouraged to utilize the provided data and protocols as a foundation for their investigations into this and other catalytic transformations. The exploration of alternative catalytic systems, including those based on palladium, nickel, or metal-free approaches, will continue to be a crucial area of research for the development of more sustainable and efficient chemical syntheses.
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,10-Phenanthroline-2-carbonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1,10-Phenanthroline-2-carbonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on the available safety data for the closely related parent compound, 1,10-phenanthroline.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following disposal procedures are based on the safety data for 1,10-phenanthroline. The addition of a carbonitrile group may introduce different or enhanced hazards. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
1,10-Phenanthroline is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is crucial to handle this compound with extreme care, utilizing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) includes:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear protective gloves.
-
Body Protection: Wear protective clothing.[2]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory device.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Never dispose of this chemical down the drain or in regular trash.
-
Container Management:
-
Keep the chemical in its original container where possible.
-
Ensure the container is securely sealed and clearly labeled.
-
Do not mix with other waste materials.
-
-
Waste Collection:
-
Engage a Licensed Waste Disposal Company:
-
Contact your institution's EHS department to arrange for collection by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
-
Documentation:
-
Maintain a record of the waste, including the quantity and date of disposal, in your laboratory's chemical inventory.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
-
Contain the Spill:
-
Prevent the spill from entering drains or waterways.[1]
-
-
Clean-up:
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
-
Quantitative Hazard Data
The following table summarizes the key toxicological data for 1,10-phenanthroline, the parent compound. This information underscores the importance of the stringent disposal protocols outlined above.
| Hazard Classification | Data |
| Acute Oral Toxicity | Category 3[1] |
| Oral LD50 (Rat) | 132 mg/kg[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,10-Phenanthroline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 1,10-Phenanthroline-2-carbonitrile. Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye damage. It is crucial to minimize exposure by using appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., PVC) with a breakthrough time of >60 minutes (Protection Class 3 or higher per EN 374).[1] | To prevent skin contact with the chemical, which may cause irritation or be absorbed through the skin.[2] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[3] | To protect eyes from dust particles or splashes of solutions containing the chemical, which can cause serious eye damage. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (dust cartridge).[4][5] | To be used when there is a risk of inhaling dust, especially when handling the solid compound outside of a fume hood. |
| Body Protection | Laboratory coat or overalls.[1] | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes (e.g., safety footwear or rubber gumboots).[1] | To protect feet from spills. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize risk. The following diagram and procedural steps outline the recommended workflow from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
3.1. Preparation and Weighing
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Work Area Setup: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.[6] Ensure an eyewash station and safety shower are readily accessible.[3] Have a spill kit appropriate for solid chemical spills nearby.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula for transfers and avoid generating dust.[2][3] If dust becomes airborne, an approved positive flow mask may be necessary.[1]
3.2. Use in Experiment
-
Dissolution/Reaction: Add the compound to the solvent or reaction mixture in a controlled manner within the fume hood.
-
Monitoring: Once the compound is in solution or the reaction is underway, continue to wear appropriate PPE, especially eye protection and gloves.
3.3. Cleanup
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Spill Management: In case of a minor spill, sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2] For major spills, evacuate the area and alert emergency responders.[1]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste. Do not discharge into drains or the environment.[2]
4.1. Waste Segregation and Collection
-
Solid Waste: Collect any unused compound and contaminated materials (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste.
4.2. Final Disposal
-
Arrange for the disposal of all waste through a licensed professional waste disposal service.
-
The recommended disposal method is often to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated containers should be handled as the product itself.
By adhering to these safety protocols and operational plans, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
